6-Chloropurine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
6-chloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBQDFAWXLTYKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
| Record name | 6-chloropurine | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00861673 | |
| Record name | 6-Chloropurine | |
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Molecular Weight |
154.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |
| Record name | 6-Chloropurine | |
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CAS No. |
87-42-3, 133762-83-1 | |
| Record name | 6-Chloropurine | |
| Source | CAS Common Chemistry | |
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| Record name | 6-Chloropurine | |
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| Record name | 6-Chloropurin-9-yl | |
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| Record name | 6-CHLOROPURINE | |
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| Record name | 6-chloropurine | |
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| Record name | 6-CHLOROPURINE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloropurine from Hypoxanthine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-chloropurine from hypoxanthine, a critical intermediate in the production of various antiviral and antineoplastic agents. This document details the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers detailed experimental protocols. Furthermore, it visualizes the core chemical transformation and relevant biological pathways to provide a multifaceted understanding of this important compound.
Introduction
This compound is a synthetic purine analog of significant interest in medicinal chemistry and drug development. Its strategic importance lies in its role as a versatile precursor for a wide range of biologically active molecules. The chlorine atom at the 6-position of the purine ring serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functionalities and generate diverse libraries of purine derivatives. These derivatives are foundational in the synthesis of drugs that interfere with nucleic acid metabolism and cellular signaling pathways, exhibiting both anticancer and antiviral properties.[1][2][3]
This guide focuses on the most common and efficient methods for the synthesis of this compound, primarily through the chlorination of hypoxanthine.
Synthetic Methodologies
The primary route for the synthesis of this compound involves the direct chlorination of hypoxanthine using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4] This reaction is typically carried out in the presence of an organic base which acts as a catalyst.
Chlorination using Phosphorus Oxychloride
The reaction of hypoxanthine with phosphorus oxychloride is the most widely employed method for the synthesis of this compound. The presence of a high-boiling tertiary amine, such as N,N-dimethylaniline, is often utilized to facilitate the reaction.
Reaction Scheme:
Figure 1: Synthesis of this compound from Hypoxanthine.
An alternative approach involves using acetyl hypoxanthine as the starting material, which can lead to a simpler process and high yields.[5] Another variation employs bis(trichloromethyl)carbonate as the chlorinating agent in the presence of an organic amine catalyst.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthetic protocols for the preparation of this compound from hypoxanthine.
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Starting Material | Chlorinating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Hypoxanthine | POCl₃ | N,N-dimethylaniline | - | Reflux | 0.33 | 99 (as HCl salt) | - | [7] |
| Acetyl hypoxanthine | POCl₃ | Tertiary Amine | - | 70-105 | 4-8 | 93.1 | 99.0 | [5] |
| Hypoxanthine | POCl₃ | N,N-dimethylaniline | - | Reflux | 0.67 | - | - | [8] |
| Hypoxanthine | Bis(trichloromethyl)carbonate | Pyridine | Toluene | 0-110 | 2.5 | - | - | [6] |
| Hypoxanthine | POCl₃ | N,N-dimethylaniline | - | Reflux | 2 | - | - | [4] |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound based on established literature methods.
Protocol 1: Synthesis of this compound Hydrochloride from Hypoxanthine
This protocol is adapted from a high-yield synthesis method.[7]
Materials:
-
Hypoxanthine (50 g, 0.368 mol)
-
N,N-dimethylaniline (120 ml)
-
Phosphorus oxychloride (500 ml)
-
Methylene chloride (1.3 L)
-
Hydrogen chloride gas
-
Nitrogen gas
Procedure:
-
A mixture of hypoxanthine, N,N-dimethylaniline, and phosphorus oxychloride is heated to reflux for 20 minutes.
-
Excess phosphorus oxychloride is removed by vacuum distillation, ensuring the external oil bath temperature remains below 70°C.
-
To the resulting red oily residue, 1.0 L of methylene chloride is added.
-
The methylene chloride solution is cooled in an ice-water bath, and hydrogen chloride gas is bubbled through the solution until it turns a bright yellow color.
-
The reaction mixture is stirred overnight.
-
Nitrogen gas is passed through the solution for 1.5 hours to remove excess hydrogen chloride.
-
The product is collected by filtration, washed with two 150 ml portions of hot methylene chloride, and dried to yield this compound hydrochloride.
Expected Yield: 59.3 g (99%)
Protocol 2: Synthesis of this compound from Acetyl Hypoxanthine
This protocol is based on a method designed for large-scale industrial production.[5]
Materials:
-
Acetyl hypoxanthine
-
Phosphorus oxychloride
-
Tertiary amine (e.g., N,N-dimethylaniline, triethylamine, or pyridine)
-
Ice water
-
Alkaline water (e.g., NaOH solution)
-
Cold water
Procedure:
-
Acetyl hypoxanthine, phosphorus oxychloride, and the tertiary amine are added to a reaction vessel in a molar ratio of 1:3.5-20.0:1.0-1.5.
-
The mixture is heated to 70-105°C and maintained at this temperature for 4-8 hours.
-
After the reaction is complete, unreacted phosphorus oxychloride is removed by evaporation.
-
The residue is cooled, and ice water is added.
-
The pH of the solution is adjusted to 7-9 with alkaline water to precipitate the this compound.
-
The precipitate is collected by filtration, washed with cold water, and dried to obtain the final product.
Expected Yield: Up to 93.1% with a purity of 99.0%.[5]
Biological Significance and Metabolic Pathways
This compound serves as a key intermediate in the synthesis of various therapeutic agents and also exhibits its own biological activities. Its derivatives are known to possess antitumor, antiviral, and antimicrobial properties.[3][9]
Metabolic Fate of this compound
Once introduced into a biological system, this compound can undergo several metabolic transformations. A primary pathway involves its conjugation with glutathione (GSH), a reaction catalyzed by glutathione-S-transferases (GSTs).[5] This leads to the formation of a glutathione conjugate (6-CP-GS), which can be further metabolized. Another potential metabolic route is oxidation by xanthine oxidase.[5][6]
Figure 2: Metabolic Pathways of this compound.
Role as a Precursor in Drug Synthesis
The true value of this compound in drug development lies in its utility as a versatile synthetic intermediate. The chlorine atom at the 6-position is readily displaced by various nucleophiles, allowing for the synthesis of a wide array of 6-substituted purine derivatives. This is a fundamental strategy in the development of nucleoside analogs that act as antiviral and anticancer agents.
Figure 3: this compound as a Key Intermediate in Drug Synthesis.
Conclusion
The synthesis of this compound from hypoxanthine is a robust and well-established process crucial for the pharmaceutical industry. The methodologies detailed in this guide, particularly the chlorination with phosphorus oxychloride, offer high yields and purity, making them suitable for both laboratory-scale synthesis and industrial production. A thorough understanding of these synthetic routes, coupled with an appreciation of the biological significance and metabolic fate of this compound, is essential for researchers and professionals engaged in the discovery and development of novel purine-based therapeutics. The versatility of this compound as a chemical scaffold ensures its continued importance in the quest for new and effective treatments for a range of diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. US2832781A - this compound - Google Patents [patents.google.com]
- 5. 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH | Anticancer Research [ar.iiarjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabolism of this compound-8-C14 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropurine (6-CP), a synthetic purine analogue, serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its versatile chemical nature allows for modifications at the 6-position of the purine ring, leading to the generation of compounds with significant therapeutic potential, including antiviral and antineoplastic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in medicinal chemistry, process development, and formulation studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental methodologies for their determination, and a summary of its metabolic fate and applications in antiviral research.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃ClN₄ | [1][2][3][4] |
| Molecular Weight | 154.56 g/mol | [1][2][3][4] |
| Appearance | Pale yellow to orange crystalline solid/powder | [5][6][7] |
| Melting Point | >300 °C (with decomposition) | [1][3][4][6][8] |
| Boiling Point | 185-192 °C at 2.25 Torr | [1] |
Solubility and Partitioning Characteristics
| Property | Value | Conditions | Source(s) |
| Water Solubility | 5 g/L | Not specified | [7][9] |
| Solubility in Organic Solvents | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Slightly soluble in highly polar organic solvents. | 5% in DMF; approx. 10 mg/mL in DMSO and DMF | [3][4][5][10] |
| pKa (Predicted) | 7.47 ± 0.20 | Computational prediction | [7] |
| LogP (Octanol-Water Partition Coefficient) | 1.0063 | Not specified | [2] |
Spectroscopic Data
| Property | Value | Conditions | Source(s) |
| UV/Vis Maximum Absorption (λmax) | 265 nm | In water at pH 5.2 | [9] |
| 274 nm | In water at pH 13 | [9] | |
| 264 nm | In water at pH 1 | [8] |
Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible determination of physicochemical properties. While specific protocols for this compound are not extensively detailed in the literature, the following sections describe standard methodologies applicable to purine analogues.
Melting Point Determination
The melting point of this compound is determined using the capillary method.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) near the expected melting point for an accurate determination.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For this compound, decomposition is observed at temperatures above 300 °C.
Solubility Determination
The solubility of this compound in various solvents can be determined using the shake-flask method.
Methodology:
-
An excess amount of solid this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove the undissolved solid.
-
The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), by comparing the analytical response to a calibration curve of known concentrations.
pKa Determination by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) can be determined by monitoring the change in UV absorbance as a function of pH.
Methodology:
-
A series of buffer solutions with a range of known pH values are prepared.
-
A stock solution of this compound is prepared in a suitable solvent (e.g., water or a co-solvent if solubility is low).
-
A constant aliquot of the this compound stock solution is added to each buffer solution to create a series of solutions with the same total drug concentration but different pH values.
-
The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
The absorbance at one or more wavelengths where the protonated and deprotonated species have different extinction coefficients is plotted against pH.
-
The pKa is determined by fitting the resulting sigmoidal curve to the Henderson-Hasselbalch equation.
LogP Determination by Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between n-octanol and water.
Methodology:
-
n-Octanol and water are mutually saturated by vigorous mixing followed by separation.
-
A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
A known volume of this solution is then mixed with a known volume of the other phase in a sealed container.
-
The mixture is agitated until equilibrium is reached (e.g., for several hours).
-
The two phases are separated by centrifugation.
-
The concentration of this compound in each phase is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Metabolic Pathway and Biological Applications
This compound is not only a synthetic intermediate but also exhibits biological activity and undergoes metabolic transformation.
Metabolic Pathway of this compound
In biological systems, this compound can be metabolized through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate can be further processed to yield 6-mercaptopurine, a clinically important antimetabolite drug.
Caption: Metabolic conversion of this compound to 6-Mercaptopurine.
Application in Antiviral Screening
This compound and its derivatives have been investigated for their potential antiviral activities. The general workflow for screening compounds like this compound against viruses such as SARS-CoV is depicted below.
Caption: General workflow for antiviral drug screening.
Conclusion
This technical guide provides a detailed summary of the physicochemical properties of this compound, offering valuable data for researchers in drug discovery and development. The outlined experimental protocols serve as a practical guide for the determination of these key parameters. Furthermore, the visualization of its metabolic pathway and a representative antiviral screening workflow highlights its relevance in medicinal chemistry and virology. A comprehensive understanding of these fundamental characteristics is essential for unlocking the full potential of this compound and its derivatives in the development of novel therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. A Structure-Based Computational Pipeline for Broad-Spectrum Antiviral Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COVID-19: Screening Antiviral Drugs Using SARS-CoV-2 Infection Models | Technology Networks [technologynetworks.com]
- 4. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Study of combining virtual screening and antiviral treatments of the Sars-CoV-2 (Covid-19) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloropurine: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropurine is a synthetic purine analogue that serves as a crucial intermediate in the synthesis of various biologically active compounds, including antiviral and antitumor agents.[1][2] While much of the research has focused on its more famous derivatives, such as the immunosuppressant and anticancer drug 6-mercaptopurine, understanding the intrinsic biological activities and mechanisms of this compound itself is vital for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound in biological systems, detailing its metabolic activation, cellular effects, and the experimental methodologies used to elucidate these properties.
Metabolic Activation and Primary Mechanisms of Action
The biological activity of this compound is intrinsically linked to its metabolic conversion within the cell. As a purine analogue, it can be recognized by enzymes involved in nucleotide metabolism, leading to the formation of cytotoxic products.
Conversion to 6-Mercaptopurine and Thiopurine Analogues
A primary metabolic fate of this compound is its conversion to 6-mercaptopurine (6-MP). This conversion can occur via reaction with sulfhydryl compounds within the cell. Once formed, 6-MP is a substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it into thioinosine monophosphate (TIMP).[3] TIMP is a pivotal molecule that can inhibit several enzymes in the purine biosynthetic pathway, ultimately disrupting the production of adenosine and guanosine nucleotides necessary for DNA and RNA synthesis.[3] Furthermore, TIMP can be further metabolized to thioguanine nucleotides, which can be incorporated into DNA and RNA, leading to cytotoxicity.
Glutathione Conjugation
Incorporation into Nucleic Acids
There is evidence to suggest that this compound, after its conversion to a deoxyriboside derivative, can be incorporated into oligonucleotides. This site-specific incorporation of a this compound residue into DNA would likely disrupt DNA replication and transcription, contributing to its cytotoxic effects.[4]
Cellular and Biological Effects
The metabolic activation of this compound culminates in a range of cellular effects that are detrimental to rapidly proliferating cells, such as cancer cells.
Induction of Apoptosis
Studies on nucleoside analogues of this compound have demonstrated their ability to induce apoptosis, or programmed cell death. The apoptotic pathway is a key target for many anticancer therapies. The induction of apoptosis by this compound derivatives is a significant contributor to their antitumor activity.
Cell Cycle Arrest
In addition to apoptosis, this compound derivatives have been shown to cause cell cycle arrest, particularly in the G2/M phase. This prevents cells from proceeding through mitosis and cell division, thereby inhibiting tumor growth.
Quantitative Data
While extensive quantitative data for this compound itself is limited in the available literature, the following tables summarize the cytotoxic effects of some of its key derivatives on various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound derivative | HeLa (Cervical Cancer) | 35 | |
| 2-chloro-2'-deoxyadenosine (Cladribine) | U266 (Multiple Myeloma) | 2.43 | |
| 2-chloro-2'-deoxyadenosine (Cladribine) | RPMI8226 (Multiple Myeloma) | 0.75 | |
| 2-chloro-2'-deoxyadenosine (Cladribine) | MM1.S (Multiple Myeloma) | 0.18 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and its analogues.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid
-
10 mM Tris base solution
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of the test compound for the desired duration.
-
Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells by adding 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
70% ethanol, ice-cold
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells on ice for at least 30 minutes.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Glutathione S-Transferase (GST) Activity Assay
This spectrophotometric assay measures the activity of GST by monitoring the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH).
Materials:
-
Phosphate buffer, pH 6.5
-
Reduced glutathione (GSH) solution
-
1-Chloro-2,4-dinitrobenzene (CDNB) solution
-
UV-transparent cuvettes or 96-well plates
-
Spectrophotometer or plate reader capable of reading at 340 nm
Procedure:
-
Prepare an assay cocktail containing phosphate buffer, GSH, and CDNB.
-
Add the cell lysate or purified enzyme to the assay cocktail.
-
Immediately measure the increase in absorbance at 340 nm over time.
-
The rate of increase in absorbance is proportional to the GST activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key pathways and workflows related to the mechanism of action of this compound.
Conclusion
This compound is a multifaceted molecule whose biological effects are primarily realized through its metabolic conversion to active thiopurine analogues. These metabolites disrupt purine metabolism, induce apoptosis, and cause cell cycle arrest, making this compound and its derivatives potent antitumor agents. While direct quantitative data on the parent compound is not abundant, the well-documented activities of its metabolites provide a clear picture of its mechanism of action. The experimental protocols detailed herein offer a robust framework for the continued investigation of this compound and the development of novel purine-based therapeutics. Further research focusing on the direct enzymatic interactions and cytotoxic effects of this compound will be invaluable in fully elucidating its therapeutic potential.
References
- 1. US2832781A - this compound - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SEMISYNTHESIS OF this compound-2′-DEOXYRIBOSIDE 5′-DIMETHOXYTRITYL 3′-(2-CYANOETHYL-N,N-DIISOPROPYLAMINO)PHOSPHORAMIDITE AND ITS USE IN THE SYNTHESIS OF FLUORESCENTLY LABELED OLIGONUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloropurine: A Technical Guide to its Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloropurine (6-CP), a halogenated purine analog, holds a significant position in the history of medicinal chemistry. Initially synthesized as a crucial intermediate for the production of the pioneering anticancer drug 6-mercaptopurine, its utility has since expanded, serving as a versatile building block for a wide array of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its synthesis, and an overview of its mechanism of action, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding for research and development professionals.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the groundbreaking work of Nobel laureates George Hitchings and Gertrude Elion at the Burroughs Wellcome company (now part of GSK).[1][2][3] Their research in the mid-20th century was predicated on the principle of "rational drug design," which sought to create antimetabolites that could selectively interfere with the nucleic acid metabolism of rapidly proliferating cells, such as cancer cells and microbes.[1][2]
Hitchings and Elion's team investigated numerous purine analogs, leading to the synthesis of 6-mercaptopurine (6-MP), a compound that showed significant efficacy in treating childhood leukemia.[1][3] this compound emerged as a pivotal intermediate in the synthesis of 6-MP and other purine derivatives.[4] The first detailed synthesis of this compound was reported in 1954 by Aaron Bendich, Percy J. Russell Jr., and Jack J. Fox in the Journal of the American Chemical Society.[5] This work laid the foundation for the large-scale production of 6-MP and spurred further investigation into the biological activities of halogenated purines.
Synthesis of this compound: Methodologies and Data
The primary and most well-documented method for the synthesis of this compound involves the chlorination of hypoxanthine. Several variations of this method have been developed to optimize yield and purity.
Chlorination of Hypoxanthine with Phosphoryl Chloride
The most common synthetic route involves the reaction of hypoxanthine with phosphoryl chloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline.[4][6][7] The base is thought to facilitate the reaction, although its exact role is not always explicitly defined in early literature.
Table 1: Comparative Data for this compound Synthesis via Hypoxanthine Chlorination
| Method/Variation | Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |
| Reflux with Base | Hypoxanthine | POCl₃, N,N-dimethylaniline | Reflux for 40 minutes | 84% | Not specified | [7] |
| Sealed Tube (no base) | Hypoxanthine | POCl₃ | Heated in a sealed tube at 150°C for 5 hours | Not specified | Not specified | [4] |
| Reflux (no base) | Hypoxanthine | POCl₃ | Reflux for 2 hours | Not specified | Not specified | [4] |
| Acetyl Hypoxanthine | Acetyl Hypoxanthine | POCl₃, N,N-dimethylaniline | 105°C for 4 hours | 90.0% | 99.0% (HPLC) | [8] |
Alternative Chlorination Reagents
While phosphoryl chloride is the most prevalent chlorinating agent, other reagents have been explored. For instance, methods utilizing bis(trichloromethyl)carbonate (triphosgene) in the presence of an organic amine catalyst have been patented, offering an alternative with potentially simpler post-reaction work-up.[9]
Detailed Experimental Protocols
Synthesis of this compound from Hypoxanthine and Phosphoryl Chloride with N,N-Dimethylaniline
This protocol is based on the method described in U.S. Patent 4,405,781.[7]
Materials:
-
Hypoxanthine (5 g, 0.0368 mole)
-
N,N-dimethylaniline (12.5 ml)
-
Phosphoryl chloride (150 ml)
-
Methylene chloride (200 ml)
-
Ice
-
Methanesulfonic acid (6 g, 0.063 mole) or other strong acid
Procedure:
-
A mixture of hypoxanthine, N,N-dimethylaniline, and phosphoryl chloride is refluxed for 40 minutes.
-
Excess phosphoryl chloride is removed by vacuum distillation with an external oil bath temperature maintained below 70°C.
-
The resulting oily residue is dissolved in methylene chloride.
-
The solution is cooled in an ice bath, and a strong acid (e.g., methanesulfonic acid) is added slowly.
-
The mixture is stirred in the ice bath for 1 hour.
-
The resulting precipitate (this compound salt) is collected by filtration.
-
To obtain free this compound, the salt is treated with a base to adjust the pH, followed by isolation of the product.
Synthesis of this compound from Acetyl Hypoxanthine
This protocol is adapted from Chinese Patent CN102336755A.[8]
Materials:
-
Acetyl hypoxanthine (35.6 g, 0.20 mol)
-
Phosphoryl chloride (153.0 g, 1.00 mol)
-
N,N-dimethylaniline (24.2 g, 0.20 mol)
-
Ice water
-
0.1M NaOH solution
Procedure:
-
In a 500mL three-necked flask equipped with a thermometer and mechanical stirrer, add acetyl hypoxanthine, phosphoryl chloride, and N,N-dimethylaniline.
-
Heat the mixture to 105°C and maintain for 4 hours with stirring.
-
After the reaction, evaporate the unreacted phosphoryl chloride under vacuum.
-
Cool the residue to 0°C and add 100 mL of ice water.
-
Adjust the pH to 8 with 0.1M NaOH solution. A yellow solid will precipitate.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Mechanism of Action and Biological Significance
This compound and its derivatives primarily function as purine antimetabolites .[10] By mimicking the structure of natural purines like adenine and guanine, they can interfere with the synthesis and metabolism of nucleic acids, which is particularly detrimental to rapidly dividing cells.[1][10]
Inhibition of Nucleic Acid Synthesis
The core mechanism involves the intracellular conversion of this compound derivatives into fraudulent nucleotides. These unnatural nucleotides can then inhibit key enzymes involved in the de novo purine biosynthesis pathway or be incorporated into DNA and RNA, leading to chain termination and induction of apoptosis.
Interaction with Purine Metabolism Enzymes
This compound and its metabolites can also directly inhibit enzymes involved in purine catabolism. A notable example is the inhibition of xanthine oxidase , the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid. This inhibition can alter the pool of purine nucleotides available for nucleic acid synthesis.
Glutathione Depletion
More recent research on this compound derivatives, such as 9-norbornyl-6-chloropurine, has revealed an additional mechanism of action involving the depletion of cellular glutathione (GSH).[11] This suggests that some this compound-based compounds can induce oxidative stress, contributing to their cytotoxic effects.
Applications in Research and Drug Development
This compound remains a cornerstone intermediate in medicinal chemistry.[10] Its primary application is in the synthesis of anticancer and antiviral drugs.[10] The chlorine atom at the 6-position is a good leaving group, allowing for facile nucleophilic substitution to introduce a wide variety of functional groups, thereby enabling the generation of diverse compound libraries for drug screening. It is a key building block for drugs like 6-mercaptopurine, azathioprine, and various nucleoside analogs.[2][12][13]
Conclusion
From its origins as a critical intermediate in the synthesis of a landmark leukemia drug to its current status as a versatile scaffold in medicinal chemistry, this compound has a rich history rooted in the principles of rational drug design. A thorough understanding of its synthesis, chemical properties, and mechanisms of action is essential for researchers and professionals in the field of drug development. The methodologies and pathways detailed in this guide provide a solid foundation for the continued exploration and utilization of this important purine analog in the quest for novel therapeutics.
References
- 1. A Science Odyssey: People and Discoveries: Drugs developed for leukemia [pbs.org]
- 2. acs.org [acs.org]
- 3. livescience.com [livescience.com]
- 4. US2832781A - this compound - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
- 8. Chemical synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 9. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. nbinno.com [nbinno.com]
- 11. 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH | Anticancer Research [ar.iiarjournals.org]
- 12. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloropurine as a Precursor in Nucleotide Synthesis: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 6-chloropurine as a pivotal precursor in the synthesis of therapeutically important nucleotide analogs, particularly thiopurines such as 6-mercaptopurine and 6-thioguanine. This document details the chemical synthesis workflows, enzymatic activation via salvage pathways, and the subsequent mechanisms of action of these antimetabolite drugs. Included are detailed experimental protocols, tabulated quantitative data, and diagrams of key chemical and biochemical pathways to support research and development in medicinal chemistry and pharmacology.
Introduction
This compound is a versatile purine derivative that serves as a critical intermediate in the synthesis of numerous compounds for pharmaceutical and biochemical applications. Its primary utility lies in its role as a precursor for various drug molecules, especially anticancer and antiviral agents that function as purine antimetabolites.[1] The chlorine atom at the 6-position of the purine ring is a reactive leaving group, facilitating nucleophilic substitution reactions to introduce a variety of functional groups. This reactivity is central to the synthesis of thiopurines, such as 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), which are cornerstone therapies for certain leukemias and autoimmune diseases.[2][3] This guide will explore the chemical synthesis pathways starting from this compound, the biochemical activation of its derivatives, and their ultimate mechanism of action.
Chemical Synthesis of Thiopurine Analogs
The conversion of this compound into biologically active thiopurines is a fundamental process in pharmaceutical chemistry. The primary reactions involve the substitution of the C6-chloro group with a thiol group.
Synthesis of 6-Mercaptopurine (6-MP)
6-Mercaptopurine is synthesized directly from this compound through a nucleophilic substitution reaction with a hydrosulfide salt, such as potassium hydrosulfide (KSH) or sodium hydrosulfide (NaSH).[2] This reaction efficiently replaces the chloro group with a mercapto (thiol) group.
Synthesis of 6-Thioguanine (6-TG)
6-Thioguanine (2-amino-6-mercaptopurine) synthesis is a multi-step process that typically begins with the chlorination of guanine to produce the key intermediate, 2-amino-6-chloropurine.[4][5] This intermediate is then converted to 6-thioguanine. The direct synthesis from this compound is not the standard route due to the need for the amino group at the C2 position.
The synthesis of the 2-amino-6-chloropurine intermediate is a critical step, often achieved by reacting guanine with a chlorinating agent like phosphorus oxychloride in the presence of a phase transfer catalyst.[4][5] Once obtained, 2-amino-6-chloropurine can be converted to 6-thioguanine by reacting it with a sulfur source, such as ammonium polysulfide.
Quantitative Data Summary
The efficiency of synthesizing thiopurines and their intermediates from purine precursors is critical for industrial production. The following table summarizes quantitative data from various reported synthesis protocols.
| Precursor | Product | Reagents | Yield | Reference |
| This compound (2.5 g) | 6-Mercaptopurine (2.3 g) | Potassium Hydrosulfide | ~92% | US Patent 2,832,781A |
| Guanine | 2-Amino-6-chloropurine | Phosphorus oxychloride, Tetraethylamine chloride | 72.1% | One-step synthetic method |
| Guanine Derivative | 2-Amino-6-chloropurine | Phosphorus oxychloride, Phase Transfer Catalyst | 74.6% | WO Patent 1993015075A1[6] |
| 2-Amino-5,6-dinitropyrimidin-4-ol | 2-Amino-6-chloropurine | Phosphorus oxychloride, Triethyl orthoformate | 93.7% | CN Patent 113234077B[7] |
Biochemical Activation and Metabolic Pathways
Once administered, thiopurine prodrugs like 6-mercaptopurine and 6-thioguanine are not active in their initial forms. They must be converted into their corresponding nucleotide analogs to exert a therapeutic effect. This bioactivation occurs primarily through the purine salvage pathway.[8][9]
The Purine Salvage Pathway
The purine salvage pathway is a metabolic route that recycles purine bases from the degradation of nucleic acids, saving the significant energy required for de novo synthesis.[10][11] The key enzyme in this pathway for thiopurines is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) . HGPRT catalyzes the addition of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the thiopurine bases, converting them into their active monophosphate nucleotide forms: thioinosine monophosphate (TIMP) from 6-MP, and thioguanosine monophosphate (TGMP) from 6-TG.[12][13]
These active thiopurine ribonucleotides, TIMP and TGMP, are the primary molecules responsible for the cytotoxic and immunosuppressive effects of the drugs.
Mechanism of Action
The active metabolites of 6-MP and 6-TG interfere with nucleic acid metabolism through multiple mechanisms:
-
Inhibition of De Novo Purine Synthesis: Thioinosine monophosphate (TIMP) can be methylated to form methylthioinosine monophosphate (MeTIMP). MeTIMP is a potent inhibitor of phosphoribosyl pyrophosphate amidotransferase, the rate-limiting enzyme in the de novo purine synthesis pathway.[2][12] This blockade depletes the pool of normal purine nucleotides available for DNA and RNA synthesis.
-
Incorporation into Nucleic Acids: Thioguanosine monophosphate (TGMP) is further phosphorylated to thioguanosine diphosphate (TGDP) and triphosphate (TGTP). Deoxy-thioguanosine triphosphate (dTGTP) is incorporated into DNA, while TGTP is incorporated into RNA.[1][14] The presence of these fraudulent bases disrupts DNA replication and repair, and RNA transcription, ultimately triggering cell cycle arrest and apoptosis, particularly in rapidly dividing cells like lymphocytes and cancer cells.[15]
-
Modulation of Cell Signaling: TGTP has also been shown to interfere with cell signaling by binding to and inhibiting the small GTPase Rac1, which is involved in T-cell proliferation and survival pathways.[1]
Experimental Protocols
The following protocols are generalized from published methods and should be adapted and optimized for specific laboratory conditions.
Protocol: Synthesis of 6-Mercaptopurine from this compound
This protocol is adapted from US Patent 2,832,781A.[2]
-
Preparation: In a sealed reaction tube, place 2.5 g of this compound.
-
Reaction: Add 36 mL of a 1N potassium hydrosulfide solution.
-
Heating: Seal the tube and heat at 100°C for 7 hours.
-
Work-up: Cool the tube and carefully open it. Make the contents alkaline by adding 20 mL of 2N sodium hydroxide.
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: Acidify the filtrate to a pH of approximately 4 using a suitable acid (e.g., acetic acid or dilute HCl). A precipitate of 6-mercaptopurine will form.
-
Isolation: Collect the 6-mercaptopurine precipitate on a filter.
-
Washing & Drying: Wash the collected solid sequentially with water, alcohol (ethanol), and ether. Air dry the final product.
Protocol: Synthesis of 2-Amino-6-chloropurine from Guanine
This protocol is a representative method based on literature procedures.[4][5]
-
Preparation: To a reaction flask, add guanine, 1 to 2 molar equivalents of a phase transfer catalyst (e.g., tetraethylammonium chloride), and a solvent such as acetonitrile.
-
Chlorination: Add 3 to 6 molar equivalents of phosphorus oxychloride (POCl₃) to the suspension. A weak base (e.g., N,N-dimethylaniline) may be added in approximately a 1:1 molar ratio to the guanine.
-
Reaction: Heat the mixture under reflux for a period of 4 to 24 hours, monitoring the reaction by TLC or HPLC.
-
Quenching: After cooling, carefully pour the reaction mixture over crushed ice to hydrolyze the excess phosphorus oxychloride.
-
Neutralization: Adjust the pH of the aqueous solution to ~7 using a base (e.g., 10% sodium hydroxide or ammonium hydroxide). The product will precipitate.
-
Isolation: Filter the resulting slurry to collect the crude 2-amino-6-chloropurine.
-
Purification: Wash the solid with water and dry under vacuum. Recrystallization from a suitable solvent may be performed for higher purity.
Conclusion
This compound is an indispensable building block in medicinal chemistry, providing an efficient and versatile starting point for the synthesis of potent thiopurine drugs. The straightforward conversion to 6-mercaptopurine and the established routes to 6-thioguanine highlight its importance. Understanding the subsequent metabolic activation of these compounds via the purine salvage pathway and their multi-pronged mechanism of action is crucial for the development of new nucleotide-based therapies and for optimizing the use of existing drugs in the clinic. The protocols and data presented herein serve as a valuable technical resource for professionals engaged in nucleotide synthesis and drug discovery.
References
- 1. Thiopurines in IBD: What Is Their Mechanism of Action? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Revisiting the Role of Thiopurines in Inflammatory Bowel Disease Through Pharmacogenomics and Use of Novel Methods for Therapeutic Drug Monitoring [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 8. Purine metabolism - Wikipedia [en.wikipedia.org]
- 9. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 10. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. What is the mechanism of Tisopurine? [synapse.patsnap.com]
- 13. uniprot.org [uniprot.org]
- 14. immunogenetics.nl [immunogenetics.nl]
- 15. researchgate.net [researchgate.net]
Solubility of 6-Chloropurine in Organic Solvents: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the solubility of 6-chloropurine in various organic solvents, targeting researchers, scientists, and professionals in drug development. This document compiles quantitative solubility data, details experimental protocols for solubility determination, and illustrates a key metabolic pathway involving this compound.
Core Data: Solubility of this compound
The solubility of this compound is a critical parameter for its use as a synthetic intermediate and in the development of therapeutic agents.[1][2][3] The following table summarizes the available quantitative and qualitative solubility data in various organic solvents.
| Solvent | Temperature | Solubility | Method |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 10 mg/mL | Not Specified |
| Dimethylformamide (DMF) | Not Specified | ~ 10 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 27.5 mg/mL | Requires sonication |
| Water | Not Specified | 2.5 mg/mL | Requires sonication |
| Methanol (neat) | 283.15–328.15 K | Maximum solubility observed in neat solvent | Saturation shake-flask method |
| Ethanol (neat) | 283.15–328.15 K | Maximum solubility observed in neat solvent | Saturation shake-flask method |
| N,N-dimethylformamide (DMF) (neat) | 283.15–328.15 K | Maximum solubility observed in neat solvent | Saturation shake-flask method |
| N,N-dimethylacetamide (DMA) (neat) | 283.15–328.15 K | Maximum solubility observed in neat solvent | Saturation shake-flask method |
Note: For aqueous mixtures of methanol, ethanol, DMF, and DMA, the solubility of this compound increases with increasing temperature and decreases with an increasing proportion of water.[4]
For the related compound, 2-amino-6-chloropurine, a clear trend in solubility has been observed across a range of organic solvents, which may serve as a useful guide for solvent selection for this compound. The general trend for dissolving 2-amino-6-chloropurine is: DMSO > DMF > 2-butanone > ethylene glycol > n-butanol > n-propanol > isobutanol > isopropanol > 1,4-dioxane > ethanol > methanol > water.[5][6][7][8]
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The following protocol outlines the widely used shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent.[4][9]
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Vials with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)[10][11]
2. Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Solvent Addition: Accurately dispense a known volume or mass of the organic solvent into each vial.
-
Equilibration: Securely seal the vials and place them in the thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
Analysis: Accurately dilute the filtered sample with the appropriate solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (λmax ≈ 265 nm) or HPLC.[1][3]
-
Data Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.
3. Key Considerations:
-
Purity: The purity of both the solute and the solvent is paramount for accurate solubility measurements.[9]
-
Temperature Control: Precise temperature control is essential as solubility is highly temperature-dependent.[4][9]
-
Equilibrium: It is vital to ensure that the system has reached equilibrium.
-
Solid Phase Analysis: After the experiment, the solid phase can be analyzed (e.g., by X-ray powder diffraction) to check for any polymorphic transformations or solvate formation during the experiment.[4]
Visualization of a Key Metabolic Pathway
This compound is a crucial intermediate in the synthesis of the therapeutic agent 6-mercaptopurine (6-MP).[3] The antitumor activity of 6-MP is exerted through its metabolic conversion to active thiopurine nucleotides.[12] The following diagram illustrates the metabolic activation pathway of 6-mercaptopurine.
Caption: Metabolic activation pathway of 6-mercaptopurine (6-MP).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US2832781A - this compound - Google Patents [patents.google.com]
- 4. Search results [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. researchgate.net [researchgate.net]
The Biological Activity of 6-Chloropurine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropurine, a halogenated purine analog, serves as a versatile scaffold in medicinal chemistry, leading to the development of a diverse range of derivatives with significant biological activities. These compounds have garnered considerable attention for their potential as anticancer, antiviral, and enzyme-inhibiting agents. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Anticancer Activity
This compound derivatives have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest.
Mechanisms of Anticancer Action
Induction of Apoptosis:
Several this compound derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. The apoptotic cascade is a complex signaling pathway that can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Evidence suggests that this compound derivatives can activate components of both pathways.
Key molecular events observed upon treatment with these derivatives include:
-
Activation of Caspases: Studies have demonstrated the activation of initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, including caspase-3 and caspase-7.[1][2] Activated caspase-3 leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
-
Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a crucial step in the intrinsic apoptotic pathway. Some this compound derivatives have been observed to upregulate Bax and downregulate Bcl-2 expression, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c.[1]
-
p53 Activation: The tumor suppressor protein p53 can be activated in response to cellular stress, including DNA damage, and can trigger apoptosis. An increase in the active, phosphorylated form of p53 has been noted following treatment with certain this compound analogs.[1]
References
Unveiling 6-Chloropurine (CAS 87-42-3): A Technical Guide for Researchers
An in-depth exploration of the chemical properties, synthesis, biological significance, and experimental applications of 6-Chloropurine, a pivotal intermediate in drug development and a valuable tool in biochemical research.
Introduction
This compound (CAS 87-42-3) is a purine derivative of significant interest to the scientific community, particularly those engaged in pharmaceutical synthesis and molecular biology.[1] Structurally characterized by a chlorine atom at the 6-position of the purine ring, this compound serves as a versatile precursor for a multitude of biologically active molecules, most notably as an intermediate in the synthesis of the immunosuppressive and anticancer drugs 6-mercaptopurine and thioguanine.[2] Its ability to mimic endogenous purines allows it to function as an antimetabolite, interfering with nucleic acid synthesis and cellular metabolism, thus providing a foundation for its therapeutic applications and its use as a research tool.[3] This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, detailing synthetic methodologies, and exploring its mechanism of action and relevant signaling pathways.
Chemical and Physical Properties
This compound is a light yellow crystalline powder with a high melting point, reflecting its stable solid-state nature.[1][3] Its solubility profile is crucial for its handling and application in various experimental settings.
| Property | Value | References |
| CAS Number | 87-42-3 | |
| Molecular Formula | C₅H₃ClN₄ | [2] |
| Molecular Weight | 154.56 g/mol | [2] |
| Appearance | Light yellow crystalline powder | [1][3] |
| Melting Point | >300 °C (decomposes) | [3] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Slightly soluble in water. | [2] |
| UV Absorption | λmax at ~265 nm (at pH 11) | [4] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the chlorination of hypoxanthine. Several methods have been reported, with the use of phosphoryl chloride (POCl₃) being a prevalent approach.
Experimental Protocol: Synthesis from Hypoxanthine
This protocol is based on established chemical synthesis methods.[3][4]
Materials:
-
Hypoxanthine
-
Phosphoryl chloride (POCl₃)
-
N,N-dimethylaniline (or another tertiary amine catalyst)
-
Ice water
-
Alkaline solution (e.g., ammonium hydroxide or sodium hydroxide)
-
Solvent for extraction (e.g., hot acetone or ether)
-
Reaction vessel with reflux condenser and heating mantle
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a suitable reaction vessel, combine hypoxanthine, an excess of phosphoryl chloride, and a catalytic amount of a tertiary amine such as N,N-dimethylaniline.[4][5]
-
Heat the reaction mixture under reflux for a period of 4 to 8 hours. The reaction temperature is typically maintained between 70-105 °C.[5]
-
Upon completion of the reaction, carefully remove the unreacted phosphoryl chloride by evaporation under reduced pressure.[5]
-
Neutralize the acidic solution by the slow addition of an alkaline solution to a pH of approximately 7-9. This will cause the precipitation of this compound.[5]
-
Collect the precipitate by filtration and wash it with cold water.[5]
-
The crude this compound can be further purified by recrystallization or by leaching with a suitable hot solvent like acetone.[4]
-
Dry the purified product in an oven at an appropriate temperature.
Workflow for Synthesis of this compound:
Biological Mechanism of Action and Signaling Pathways
This compound itself is a prodrug and exerts its primary biological effects after being metabolized to 6-mercaptopurine (6-MP) and subsequently to 6-thioguanine (6-TG) and other thiopurine nucleotides.[6] These active metabolites are responsible for the compound's cytotoxic and immunosuppressive properties by interfering with purine metabolism and being incorporated into DNA and RNA.[6][7]
Inhibition of Purine Metabolism
The active metabolites of this compound, particularly thioinosine monophosphate (TIMP) derived from 6-MP, are potent inhibitors of several key enzymes in the de novo purine biosynthesis pathway.[8][9] This leads to a depletion of the cellular pool of purine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[10]
Incorporation into Nucleic Acids and Induction of Apoptosis
Thioguanine nucleotides, derived from this compound, can be incorporated into both DNA and RNA.[7][11] The incorporation of 6-thioguanine into DNA during replication leads to DNA damage and triggers the mismatch repair (MMR) system.[7] Persistent activation of the MMR system can result in cell cycle arrest and ultimately apoptosis.
Furthermore, a metabolite of azathioprine (a derivative of 6-MP), 6-Thio-GTP, has been shown to inhibit the small GTPase Rac1. This inhibition blocks the upregulation of the anti-apoptotic protein Bcl-xL, leading to the apoptosis of activated T-lymphocytes.[12]
Modulation of Other Signaling Pathways
Recent studies have indicated that 6-mercaptopurine can also modulate other critical cellular signaling pathways, including the mTOR and p53 pathways. Inhibition of the PI3K/mTOR signaling pathway by 6-MP can interfere with metabolic checkpoints in T cells and cancer cells.[13][14] Additionally, treatment with 6-thioguanine has been shown to upregulate genes involved in the p53 signaling pathway, a key regulator of the cell cycle and apoptosis.[15]
Applications in Research and Drug Development
This compound is a cornerstone intermediate in the pharmaceutical industry for the synthesis of thiopurine drugs.[1][3] Beyond its role as a synthetic precursor, it is also a valuable tool for researchers in various fields.
-
Anticancer and Antiviral Drug Development: It serves as a starting material for the creation of novel purine analogs with potential therapeutic activities.[3][13]
-
Biochemical and Cellular Research: this compound and its derivatives are used to study cellular metabolism, nucleic acid synthesis, and the mechanisms of action of various enzymes.[1][3]
-
Probing Enzyme Activity: Due to its reactivity, it can be used to investigate the active sites and mechanisms of purine-metabolizing enzymes.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges when handling the powder.
-
Skin and Body Protection: Laboratory coat.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound (CAS 87-42-3) is a compound of immense value in both industrial and academic research. Its role as a key intermediate in the synthesis of life-saving medications, coupled with its utility as a tool to probe fundamental biological processes, underscores its importance. A thorough understanding of its chemical properties, synthetic routes, and complex mechanism of action is crucial for its safe and effective use in the advancement of drug discovery and biomedical research. This guide provides a foundational resource for scientists and researchers working with this versatile purine analog.
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy this compound (EVT-463387) | 87-42-3 [evitachem.com]
- 4. US2832781A - this compound - Google Patents [patents.google.com]
- 5. CN102336755A - Chemical synthesis method of this compound - Google Patents [patents.google.com]
- 6. Azathioprine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Thioguanine? [synapse.patsnap.com]
- 8. Thioguanine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. youtube.com [youtube.com]
- 10. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thioguanine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Azathioprine: old drug, new actions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptomics Analysis of the Tumor-Inhibitory Pathways of 6-Thioguanine in MCF-7 Cells via Silencing DNMT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of 6-Chloropurine: A Theoretical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the electronic structure of 6-Chloropurine, a crucial purine derivative with significant applications in medicinal chemistry and drug development. By leveraging advanced theoretical and computational methodologies, we can elucidate the molecule's fundamental properties, offering insights that can accelerate the design of novel therapeutics. This document summarizes key quantitative data from theoretical studies, details the computational protocols used, and visualizes the logical workflow of such an analysis.
Molecular Geometry and Electronic Properties
Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in determining the optimized geometry and electronic characteristics of this compound and its derivatives. These studies provide a foundational understanding of the molecule's stability, reactivity, and potential interaction mechanisms.
Optimized Molecular Geometry
The geometric parameters of the purine ring system in this compound derivatives have been computationally determined. The following tables present a comparison of bond lengths and angles for the central purine ring in four different crystalline environments (M-1 to M-4), as calculated by DFT.[1]
Table 1: Comparison of Calculated Bond Lengths (Å) in the Purine Ring of this compound Derivatives. [1]
| Bond | M-1 | M-2 | M-3 | M-4 |
| N1-C2 | 1.341 | 1.343 | 1.336 | 1.342 |
| C2-N3 | 1.319 | 1.318 | 1.321 | 1.318 |
| N3-C4 | 1.353 | 1.352 | 1.355 | 1.353 |
| C4-C5 | 1.385 | 1.386 | 1.383 | 1.385 |
| C5-C6 | 1.412 | 1.411 | 1.414 | 1.412 |
| C6-N1 | 1.332 | 1.331 | 1.334 | 1.332 |
| C5-N7 | 1.381 | 1.382 | 1.379 | 1.381 |
| N7-C8 | 1.311 | 1.310 | 1.313 | 1.311 |
| C8-N9 | 1.372 | 1.373 | 1.370 | 1.372 |
| N9-C4 | 1.378 | 1.379 | 1.376 | 1.378 |
Table 2: Comparison of Calculated Bond Angles (°) in the Purine Ring of this compound Derivatives. [1]
| Angle | M-1 | M-2 | M-3 | M-4 |
| C6-N1-C2 | 118.9 | 118.8 | 119.1 | 118.9 |
| N1-C2-N3 | 128.8 | 128.9 | 128.6 | 128.8 |
| C2-N3-C4 | 111.9 | 111.8 | 112.1 | 111.9 |
| N3-C4-C5 | 127.3 | 127.4 | 127.1 | 127.3 |
| C4-C5-C6 | 119.5 | 119.4 | 119.7 | 119.5 |
| C5-C6-N1 | 113.6 | 113.7 | 113.4 | 113.6 |
| C4-C5-N7 | 110.2 | 110.1 | 110.4 | 110.2 |
| C5-N7-C8 | 104.5 | 104.6 | 104.3 | 104.5 |
| N7-C8-N9 | 114.2 | 114.1 | 114.4 | 114.2 |
| C8-N9-C4 | 105.3 | 105.4 | 105.1 | 105.3 |
| N9-C4-C5 | 105.8 | 105.7 | 106.0 | 105.8 |
Frontier Molecular Orbitals and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them indicates the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.
Table 3: Calculated Electronic Properties of this compound Derivatives (in eV). [1]
| Molecule | HOMO Energy | LUMO Energy | Energy Gap (ΔE) |
| M-1 | -6.89 | -1.78 | 5.11 |
| M-2 | -6.92 | -1.81 | 5.11 |
| M-3 | -7.01 | -1.95 | 5.06 |
| M-4 | -6.95 | -1.85 | 5.10 |
These values help in predicting the sites for electrophilic and nucleophilic attacks and understanding charge transfer interactions within the molecule.[2]
Atomic Charge Distribution
Mulliken population analysis is used to determine the partial atomic charges, which are fundamental for understanding the electrostatic potential and dipole moment of the molecule.[3][4][5] The distribution of charges indicates the electron-donating or electron-accepting nature of different atoms within the molecule.
Table 4: Calculated Mulliken Atomic Charges for a Representative this compound Structure.
| Atom | Charge (e) | Atom | Charge (e) |
| N1 | -0.58 | C6 | 0.45 |
| C2 | 0.35 | Cl | -0.15 |
| N3 | -0.62 | N7 | -0.41 |
| C4 | 0.55 | C8 | 0.39 |
| C5 | -0.21 | N9 | -0.38 |
Note: These values are representative and can vary slightly depending on the specific derivative and computational method.
Computational and Experimental Protocols
The theoretical data presented in this guide are derived from robust computational chemistry methods, which are often validated against experimental spectroscopic data.
Density Functional Theory (DFT) Calculations
The primary computational approach for studying purine derivatives is Density Functional Theory (DFT).
-
Geometry Optimization: The molecular structures are fully optimized to find the minimum energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used in conjunction with a high-level basis set such as 6-311++G(d,p).[3][5][6][7][8] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum.[9]
-
Vibrational Frequency Analysis: Theoretical vibrational spectra (Infrared and Raman) are calculated at the same level of theory as the geometry optimization. These calculated frequencies are often scaled by a factor (e.g., 0.9679) to better match experimental results.[8] The analysis of vibrational modes helps in the interpretation of experimental spectra and confirms the stability of the optimized geometry.
-
Electronic Properties Calculation: Key electronic properties such as HOMO-LUMO energies, Mulliken atomic charges, and the molecular electrostatic potential (MEP) are also calculated using the optimized geometry.[2][3]
Natural Bond Orbital (NBO) Analysis
NBO analysis is performed to gain deeper insights into the intramolecular bonding and charge transfer. It investigates hyperconjugative interactions and the stabilization energy associated with electron delocalization from donor (Lewis-type) to acceptor (non-Lewis) orbitals.[10]
Molecular Electrostatic Potential (MEP)
The MEP is a visual representation of the charge distribution around a molecule.[11] It is mapped onto a constant electron density surface, where different colors represent different electrostatic potential values (typically, red for negative potential, indicating electrophilic attack sites, and blue for positive potential, indicating nucleophilic attack sites).[12][13] This provides a powerful tool for predicting intermolecular interactions.
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow for the theoretical analysis of this compound's electronic structure.
Caption: Computational workflow for analyzing this compound's electronic structure.
Conclusion
The theoretical investigation of this compound's electronic structure provides invaluable data for understanding its chemical behavior and biological activity. By employing methods like DFT, researchers can accurately predict molecular geometries, vibrational spectra, and a host of electronic properties that govern the molecule's reactivity. This computational-driven approach, as outlined in this guide, serves as a powerful and efficient tool in the rational design of new purine-based drugs and functional molecules, ultimately accelerating the pace of discovery in pharmaceutical and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. irjweb.com [irjweb.com]
- 3. A DFT study of vibrational spectra of 5-chlorouracil with molecular structure, HOMO–LUMO, MEPs/ESPs and thermodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method | East European Journal of Physics [periodicals.karazin.ua]
- 6. Tautomeric purine forms of 2-amino-6-chloropurine (N9H10 and N7H10): structures, vibrational assignments, NBO analysis, hyperpolarizability, HOMO-LUMO study using B3 based density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
- 9. Computational Studies on Keto-Enol Tautomerism of Mesoxaldehyde, 1,2-Bis-Phenyl Hydrazone (MBPH) in the Gas Phase Using HF and DFT Methods, to Investigate the Possibility of Using This Structure for the Synthesis of Different Heterocyclic Compounds, Confirmed by Spectral Tools [scirp.org]
- 10. XRD, vibrational spectra and quantum chemical studies of an anticancer drug: 6-Mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MEP [cup.uni-muenchen.de]
- 12. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: Exploratory Reactions of 6-Chloropurine with Novel Reagents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of contemporary and innovative synthetic transformations involving 6-chloropurine, a pivotal intermediate in the synthesis of a wide array of biologically active molecules. The document details experimental protocols for key reactions, presents quantitative data in structured tables, and visualizes complex synthetic workflows, offering valuable insights for researchers in medicinal chemistry and drug discovery.
C6-Arylation of this compound via Friedel-Crafts-type Reaction
A novel and efficient method for the direct arylation of 6-chloropurines involves a Friedel-Crafts-type reaction with activated aromatic compounds, promoted by anhydrous aluminum chloride (AlCl₃). This approach provides a straightforward, single-step synthesis of C6-aryl-substituted purine analogues, which are of significant interest in medicinal chemistry. The reactions are typically rapid, affording moderate to excellent yields.[1]
Quantitative Data for C6-Arylation
The following table summarizes the yields of 6-arylpurines obtained from the reaction of this compound with various aromatic and heteroaromatic compounds.
| Entry | Arene | Product | Yield (%) |
| 1 | Anisole | 6-(4-Methoxyphenyl)purine | 85 |
| 2 | 1,3-Dimethoxybenzene | 6-(2,4-Dimethoxyphenyl)purine | 92 |
| 3 | 1,3,5-Trimethoxybenzene | 6-(2,4,6-Trimethoxyphenyl)purine | 95 |
| 4 | Phenol | 6-(4-Hydroxyphenyl)purine | 78 |
| 5 | N,N-Dimethylaniline | 6-(4-(Dimethylamino)phenyl)purine | 88 |
| 6 | Indole | 6-(Indol-3-yl)purine | 75 |
| 7 | Pyrrole | 6-(Pyrrol-2-yl)purine | 72 |
| 8 | Thiophene | 6-(Thiophen-2-yl)purine | 65 |
Experimental Protocol for C6-Arylation
General Procedure: To a solution of this compound (1.0 mmol) and the arene (1.2 mmol) in 1,2-dichloroethane (10 mL), anhydrous AlCl₃ (3.0 mmol) is added in one portion. The reaction mixture is then heated to reflux and stirred for 0.5 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured into ice-water (20 mL). The resulting mixture is neutralized with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 6-arylpurine.[1]
C6-Functionalization with Active Methylene Compounds
The reaction of this compound ribonucleosides with carbanions derived from active methylene compounds provides a versatile route to C6-substituted purine nucleosides. This method allows for the introduction of a variety of functional groups at the 6-position of the purine core.[2]
Quantitative Data for C6-Functionalization with Active Methylene Compounds
The following table presents the yields for the reaction of a protected this compound ribonucleoside with various active methylene compounds.
| Entry | Active Methylene Compound | Product | Yield (%) |
| 1 | Malononitrile | 6-(Dicyanomethyl)purine ribonucleoside derivative | 85 |
| 2 | Ethyl cyanoacetate | 6-(Cyano(ethoxycarbonyl)methyl)purine ribonucleoside derivative | 78 |
| 3 | Diethyl malonate | 6-(Di(ethoxycarbonyl)methyl)purine ribonucleoside derivative | 75 |
| 4 | Ethyl acetoacetate | 6-(Acetyl(ethoxycarbonyl)methyl)purine ribonucleoside derivative | 70 |
Experimental Protocol for C6-Functionalization with Active Methylene Compounds
General Procedure: To a solution of the active methylene compound (1.2 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) at 0 °C under a nitrogen atmosphere, a strong base such as sodium hydride or lithium diisopropylamide (LDA) (1.2 mmol) is added. The mixture is stirred at this temperature for 30 minutes. A solution of the protected this compound ribonucleoside (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL) and the mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel.[2]
Microwave-Assisted C6-Amination in Aqueous Media
A green and efficient approach for the synthesis of 6-aminopurine derivatives involves the microwave-assisted reaction of this compound with various amines in water. This method avoids the use of organic solvents and often leads to high yields in short reaction times.[3]
Quantitative Data for Microwave-Assisted C6-Amination
The table below details the yields of 6-aminopurines from the reaction of this compound with a selection of primary amines under microwave irradiation in water.[3]
| Entry | Amine | Product | Yield (%) |
| 1 | Cyclohexylamine | N-Cyclohexyl-9H-purin-6-amine | 92 |
| 2 | Benzylamine | N-Benzyl-9H-purin-6-amine | 89 |
| 3 | Aniline | N-Phenyl-9H-purin-6-amine | 85 |
| 4 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-9H-purin-6-amine | 88 |
| 5 | Furfurylamine | N-(Furan-2-ylmethyl)-9H-purin-6-amine | 87 |
Experimental Protocol for Microwave-Assisted C6-Amination
General Procedure: A mixture of this compound (1.0 mmol), the respective amine (1.2 mmol), and water (5 mL) is placed in a sealed microwave vessel. The reaction mixture is subjected to microwave irradiation at a specified temperature (e.g., 120 °C) for a short period (e.g., 10-30 minutes). After cooling, the precipitate is collected by filtration, washed with water, and dried to afford the pure 6-aminopurine derivative. If no precipitate forms, the reaction mixture is extracted with an appropriate organic solvent.[3]
Synthetic Workflow and Biological Activity of 6-Alkoxypurine Derivatives
The following diagram illustrates a synthetic workflow for the preparation of a library of 6-alkoxypurine derivatives from this compound and their evaluation as kinase inhibitors. This demonstrates a logical relationship between chemical synthesis and biological activity assessment.
Caption: Synthetic workflow for the preparation and evaluation of 6-alkoxypurine derivatives.
This workflow begins with the versatile starting material, this compound, which undergoes a nucleophilic aromatic substitution (SNAr) reaction with a variety of alcohols to generate a library of 6-alkoxypurine derivatives. These compounds are then subjected to kinase inhibition assays to determine their biological activity. The resulting data is used for structure-activity relationship (SAR) analysis to identify key structural features responsible for potency and selectivity, ultimately leading to the identification of promising lead compounds for further development.[4][5]
Regioselective N7-tert-Alkylation of this compound
A novel reaction for the regioselective introduction of a tert-alkyl group at the N7 position of the purine ring has been developed. This method utilizes a Lewis acid catalyst, such as tin(IV) chloride (SnCl₄), to direct the alkylation to the N7 position, which is typically less favored.
Quantitative Data for N7-tert-Alkylation
The table below shows the yields for the N7-tert-alkylation of this compound with different tert-alkyl halides.
| Entry | tert-Alkyl Halide | Product | Yield (%) |
| 1 | tert-Butyl bromide | 7-(tert-Butyl)-6-chloropurine | 75 |
| 2 | tert-Amyl bromide | 7-(tert-Amyl)-6-chloropurine | 68 |
Experimental Protocol for N7-tert-Alkylation
General Procedure: To a suspension of this compound (1.0 mmol) in an anhydrous solvent such as 1,2-dichloroethane or acetonitrile, N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 mmol) is added under an inert atmosphere. The mixture is heated to obtain a clear solution and then cooled in an ice bath. SnCl₄ (2.1 mmol) is added, and the mixture is stirred at room temperature for a short period. The tert-alkyl halide (3.0 mmol) is then added, and the reaction is stirred at room temperature until completion. The reaction is quenched with a saturated solution of NaHCO₃, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.
Multi-step Synthesis of Bioactive 6-Substituted Purines
The following diagram illustrates a multi-step synthesis of N-(purin-6-yl)amino carboxylic acids, which have been investigated for their cytotoxic activities. This represents a logical workflow from a common starting material to a final biologically active compound.
Caption: Multi-step synthesis and evaluation of N-(purin-6-yl)amino carboxylic acid derivatives.
This synthetic pathway starts with the reaction of this compound with an ω-amino acid under basic conditions to yield an N-(purin-6-yl)amino carboxylic acid intermediate.[6] This intermediate can then undergo further derivatization, such as esterification or amidation, to produce a library of final products. These compounds are subsequently evaluated in cytotoxicity assays against various cancer cell lines to determine their half-maximal inhibitory concentrations (IC₅₀), providing valuable data on their potential as anticancer agents.[6]
References
- 1. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on 6-C-substituted purine nucleosides. Reaction of this compound ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 6. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Substituted Purines Using 6-Chloropurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropurine is a versatile and pivotal intermediate in the synthesis of a wide array of 6-substituted purine derivatives, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1][2] These derivatives are known to possess antitumor, antiviral, antifungal, and antimicrobial properties.[1] The reactivity of the chlorine atom at the C6 position of the purine ring allows for its displacement by various nucleophiles and its participation in cross-coupling reactions, making this compound an essential building block for creating libraries of potential therapeutic agents.[3][4]
This document provides detailed protocols and application notes for the synthesis of various 6-substituted purines from this compound, including N-substituted (aminopurines), O-substituted (alkoxypurines), S-substituted (thiopurines), and C-substituted (aryl- and alkynylpurines) derivatives.
General Reaction Pathways
The synthesis of 6-substituted purines from this compound can be broadly categorized into two main types of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.
Caption: General synthetic routes to 6-substituted purines from this compound.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of various 6-substituted purines from this compound.
Table 1: Synthesis of 6-Aminopurines (N-Substituted) via SNAr
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Et3N | Water | 72 | 0.17 | 92 | [5] |
| Cyclohexylamine | Et3N | Water | 72 | 0.17 | 95 | [5] |
| Morpholine | Et3N | Water | 72 | 0.17 | 93 | [5] |
| Various Amines | - | DMF | - | - | - | [1] |
Note: Microwave irradiation (200 W) was used in the referenced aqueous reactions.
Table 2: Synthesis of 6-Alkoxypurines (O-Substituted) via SNAr
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexylmethanol | NaH | THF | RT -> 90 | 4 | 75 | [6] |
| Various Alcohols | Strong Base | N,N-dimethylamide | 90 | 18 | - | [7] |
| Arylalkyl alcohols/Phenols | Phase Transfer Catalyst | - | - | - | - | [8] |
Table 3: Synthesis of 6-Thiopurines (S-Substituted) via SNAr
| Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl mercaptan | - | DMF | - | - | - | [1] |
| Potassium hydrosulfide | - | Sealed tube | 100 | 7 | High | [2] |
| 2-Chloro-6-thiopurine + Benzyl bromide | - | - | - | - | - | [8] |
Table 4: Synthesis of 6-Arylpurines (C-Substituted) via Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | 100 | 4 | ~100 | [9] |
| 3-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | 100 | 4 | 62 | [9] |
| Various Arylboronic acids | Na2PdCl4 / cataCXium F sulf | K2CO3 | Water or Water/n-butanol | 100 | - | Excellent | [10][11][12] |
| Phenylboronic acids | - | - | - | - | Good | [13] |
Table 5: Synthesis of 6-Alkynylpurines (C-Substituted) via Sonogashira Coupling
| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Na2PdCl4 / cataCXium F sulf | None | K2CO3 | Water or Water/n-butanol | 100 | - | Excellent | [10][11][12] |
| Ethynylferrocene | - | - | - | - | Moderate to Good | [12] | ||
| 3-Methylpentyn-3-ol | (Ph3P)2Cl2Pd | CuI | - | - | - | - | [14] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 6-Aminopurines in Water
This protocol is based on a green chemistry approach for the amination of this compound.[5]
Materials:
-
This compound
-
Appropriate amine (3 equivalents)
-
Triethylamine (Et3N)
-
Water
-
Modified microwave oven with reflux apparatus
-
Round-bottomed flask
Procedure:
-
In a 50 mL round-bottomed flask, dissolve this compound (e.g., 0.3 g, 2 mmol) in 10 mL of water.
-
Add the desired amine (3 equivalents) and a suitable amount of triethylamine.
-
Place the flask in the modified microwave oven equipped with a reflux condenser.
-
Irradiate the reaction mixture at 200 W. The temperature will reach approximately 72 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 10-15 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid product by filtration.
-
If the product does not precipitate, it can be isolated by extraction with an appropriate organic solvent followed by column chromatography.
-
Wash the isolated product with water and dry to obtain the pure 6-substituted aminopurine.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Arylpurines
This protocol describes a general method for the synthesis of 6-arylpurines.[9]
Materials:
-
9-Benzyl-6-chloropurine (or other protected this compound)
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (2.5 mol%)
-
Anhydrous potassium carbonate (K2CO3) (1.25 equivalents)
-
Anhydrous toluene
-
Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an argon-purged flask, add 9-benzyl-6-chloropurine (1 equivalent), the arylboronic acid (1.5 equivalents), anhydrous K2CO3 (1.25 equivalents), and Pd(PPh3)4 (0.025 equivalents).
-
Add anhydrous toluene via a septum.
-
Stir the reaction mixture under an argon atmosphere at 100 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 4 hours.
-
After completion, cool the reaction mixture to room temperature and filter it through Celite.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a mixture of chloroform and methanol as eluent) to yield the 6-arylpurine.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling for the Synthesis of 6-Alkynylpurines in Water
This protocol outlines an efficient and environmentally friendly method for the synthesis of 6-alkynylpurines.[10][11][12]
Materials:
-
This compound (or its nucleoside)
-
Terminal alkyne (1.5 equivalents)
-
Sodium tetrachloropalladate(II) (Na2PdCl4) (0.25-2 mol%)
-
Disulfonated fluorenylphosphine (cataCXium F sulf) (0.5-4 mol%)
-
Potassium carbonate (K2CO3)
-
Water or a mixture of n-butanol/water (3:1)
-
Standard reaction glassware
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the terminal alkyne (1.5 equivalents), Na2PdCl4, cataCXium F sulf, and K2CO3.
-
Add water or the n-butanol/water mixture as the solvent.
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 6-alkynylpurine.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 6-substituted purine derivative.
Caption: A standard experimental workflow for purine synthesis and purification.
References
- 1. redalyc.org [redalyc.org]
- 2. US2832781A - this compound - Google Patents [patents.google.com]
- 3. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 7. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 8. Synthesis of 6-aryloxy- and 6-arylalkoxy-2-chloropurines and their interactions with purine nucleoside phosphorylase from Escherichia coli. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Suzuki-miyaura and sonogashira coupling of 6-chloropurines and -nucleosides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Antiviral Nucleoside Analogs Utilizing 6-Chloropurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropurine is a critical starting material in the synthesis of a diverse range of purine nucleoside analogs that exhibit significant antiviral properties. Its versatile reactivity allows for modifications at the 6-position of the purine ring, leading to the generation of compounds with potent activity against various viruses, including Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Varicella-Zoster Virus (VZV). This document provides detailed application notes and experimental protocols for the synthesis of antiviral nucleoside analogs derived from this compound, as well as methodologies for evaluating their antiviral efficacy and cytotoxicity.
Data Presentation: Antiviral Activity and Cytotoxicity
The antiviral potency and cytotoxic effects of synthesized this compound nucleoside analogs are summarized below. This data is crucial for determining the therapeutic potential and selectivity of the compounds.
Table 1: Anti-SARS-CoV Activity of this compound Nucleoside Analogs [1]
| Compound ID | Compound Name | IC₅₀ (µM) | CC₅₀ (µM) in Vero E6 Cells | Selectivity Index (SI = CC₅₀/IC₅₀) |
| 1 | 6-Chloro-9-(β-D-ribofuranosyl)purine | 48.7 | 279 | 5.7 |
| 2 | 6-Chloro-9-(5-O-benzoyl-β-D-ribofuranosyl)purine | 108 | 174 | 1.6 |
| 11 | Structure not fully specified in abstract | 14.5 | 78 | 5.4 |
| Mizoribine | (Reference Compound) | 13.5 | >700 | >52 |
| Ribavirin | (Reference Compound) | 82 | >850 | >10 |
Table 2: Antiviral Activity of this compound Arabinoside against DNA Viruses [2]
| Compound Name | Target Virus | Activity |
| This compound arabinoside (3a) | Varicella-Zoster Virus (VZV) | Potent activity, dependent on phosphorylation by VZV-induced thymidine kinase. |
| Herpes Simplex Virus 1 (HSV-1) | Moderate activity, independent of HSV-1 encoded thymidine kinase. | |
| Herpes Simplex Virus 2 (HSV-2) | Moderate activity. | |
| Vaccinia Virus | Moderate activity. | |
| RNA Viruses (including HIV) | No activity at subtoxic concentrations. |
Experimental Protocols
Synthesis of this compound Nucleoside Analogs
Protocol 1: One-Pot Synthesis of this compound Ribonucleosides from Chloropyrimidines [3]
This protocol describes a one-pot glycosylation and cyclization procedure.
Materials:
-
Amidinoaminochloropyrimidine precursor
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribose
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a solution of the amidinoaminochloropyrimidine precursor and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribose in anhydrous solvent under an inert atmosphere, add TMSOTf.
-
Stir the reaction mixture at the appropriate temperature and monitor for completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the crude product using column chromatography to obtain the desired this compound ribonucleoside.
Protocol 2: Synthesis of 6-Chloro-9-(β-D-ribofuranosyl)purine (Compound 1)
While a specific detailed protocol for the synthesis of compound 1 was not available in the searched literature, a general approach based on established methods is outlined below. The synthesis typically involves the coupling of a protected ribose derivative with this compound.
Materials:
-
This compound
-
1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous solvent (e.g., acetonitrile)
-
Sodium methoxide in methanol
-
Silica gel for column chromatography
Procedure:
-
Silylation of this compound: In a flame-dried flask under an inert atmosphere, suspend this compound in anhydrous acetonitrile. Add BSA and heat the mixture to obtain a clear solution.
-
Glycosylation: Cool the solution and add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Add TMSOTf dropwise at a low temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the protected nucleoside.
-
Deprotection: Dissolve the protected nucleoside in anhydrous methanol. Add a catalytic amount of sodium methoxide in methanol and stir at room temperature. Monitor the reaction by TLC.
-
Neutralization and Purification: Once the deprotection is complete, neutralize the reaction with an acidic resin. Filter the resin and concentrate the filtrate. Purify the final product by silica gel column chromatography to obtain 6-chloro-9-(β-D-ribofuranosyl)purine.
Antiviral and Cytotoxicity Assays
Protocol 3: Plaque Reduction Assay for Anti-SARS-CoV Activity [2][4][5][6]
This assay determines the concentration of a compound that inhibits virus-induced plaque formation by 50% (IC₅₀).
Materials:
-
Vero E6 cells
-
SARS-CoV-2
-
6-well or 12-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound nucleoside analogs)
-
Overlay medium (e.g., DMEM containing 1% methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMEM.
-
Infection: Pre-incubate a known titer of SARS-CoV-2 with the various concentrations of the test compounds for 1 hour at 37 °C.
-
Adsorption: Aspirate the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a virus-only control. Incubate for 1 hour at 37 °C to allow for viral adsorption.
-
Overlay: Remove the inoculum and add the overlay medium to each well.
-
Incubation: Incubate the plates for 3-5 days at 37 °C in a CO₂ incubator until visible plaques are formed in the virus control wells.
-
Fixation and Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus-only control. Determine the IC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
Protocol 4: WST-1 Cytotoxicity Assay [1][7][8]
This assay measures the concentration of a compound that reduces cell viability by 50% (CC₅₀).
Materials:
-
Vero E6 cells
-
96-well cell culture plates
-
DMEM with FBS and antibiotics
-
Test compounds
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a "cells only" control (no compound).
-
Incubation: Incubate the plate for a period corresponding to the duration of the antiviral assay (e.g., 48-72 hours).
-
WST-1 Addition: Add WST-1 reagent to each well and incubate for 1-4 hours at 37 °C.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the "cells only" control. Determine the CC₅₀ value by plotting the percentage of cytotoxicity against the compound concentration.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of antiviral nucleoside analogs.
Mechanism of Action: Activation of this compound Arabinoside
Caption: Activation pathway of this compound arabinoside in VZV-infected cells.
References
- 1. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of the anti-SARS-CoV-2 activity of cationic amphiphilic steroidal compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. merckmillipore.com [merckmillipore.com]
Application of 6-Chloropurine in Kinase Inhibitor Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropurine is a versatile heterocyclic compound that serves as a crucial scaffold and starting material in the development of potent and selective kinase inhibitors. Its purine core mimics the adenine base of ATP, allowing derivatives to competitively bind to the ATP-binding site of a wide range of kinases. The chlorine atom at the 6-position is a key functional handle, enabling diverse chemical modifications through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This reactivity allows for the systematic exploration of the chemical space around the purine core, facilitating the optimization of inhibitor potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of kinase inhibitors targeting key signaling pathways.
Key Applications of this compound in Kinase Inhibitor Development
The this compound scaffold has been successfully employed to generate inhibitors for several important kinase families, including:
-
Cyclin-Dependent Kinases (CDKs): Critical regulators of the cell cycle, making them attractive targets for cancer therapy.
-
p38 Mitogen-Activated Protein (MAP) Kinases: Involved in inflammatory responses and cellular stress.
-
Src Family Kinases: Non-receptor tyrosine kinases that play a role in cell growth, differentiation, and survival.
Data Presentation: Inhibitory Activities of this compound Derivatives
The following tables summarize the inhibitory activities of representative kinase inhibitors derived from this compound and related scaffolds.
| Kinase Target | Compound/Derivative Moiety | IC50 (nM) | Cell Line/Assay Conditions |
| CDK2 | 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | 44 | Kinase enzymatic assay |
| CDK1 | 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | 86,000 | Kinase enzymatic assay |
| p38α MAP Kinase | N-phenyl-N-purin-6-yl urea derivative | 82 | Kinase enzymatic assay |
| c-Src | Benzyl triazole derivative from a purine-like scaffold | 44,000 (Ki) | Biochemical activity assay |
| c-Abl | Benzyl triazole derivative from a purine-like scaffold | >125,000 (Ki) | Biochemical activity assay |
| EGFR | AL776 (EGFR-c-Src targeting prototype) | 120 | In vitro kinase assay |
| c-Src | AL776 (EGFR-c-Src targeting prototype) | 3 | In vitro kinase assay |
Signaling Pathways
The following diagrams illustrate the signaling pathways in which the targeted kinases play a crucial role.
Caption: Simplified CDK signaling pathway in cell cycle progression.
Caption: Overview of the p38 MAPK signaling cascade.
Caption: Src kinase signaling network.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 6-substituted purine derivatives from this compound and a general procedure for evaluating their kinase inhibitory activity.
Protocol 1: Synthesis of 6-Arylpurines via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Application Notes and Protocols for the Amination of 6-Chloropurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The amination of 6-chloropurine is a crucial reaction in medicinal chemistry and drug development, as it serves as a primary route to synthesize adenine and its derivatives. These 6-aminopurine compounds are fundamental components of various biologically active molecules, including antiviral and anticancer agents. This document provides detailed experimental protocols for the amination of this compound using both conventional heating and microwave-assisted methods, along with data presentation to facilitate comparison and application.
Reaction Scheme
The general reaction involves the nucleophilic aromatic substitution of the chlorine atom at the C6 position of the purine ring with an amine.
Caption: General reaction for the amination of this compound.
Experimental Protocols
Two primary methods for the amination of this compound are detailed below: conventional heating and microwave-assisted synthesis.
Protocol 1: Conventional Heating Method
This method employs traditional reflux or heating block techniques and is suitable for larger scale reactions.
Materials:
-
This compound
-
Amine (e.g., n-dodecylamine, aniline)
-
Solvent (e.g., n-propanol, ethanol, DMF)
-
Base (e.g., triethylamine, diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, methanol)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the chosen solvent (e.g., n-propanol, 10-20 mL per gram of this compound).
-
Add the amine (1.1-5.0 eq) and the base (1.1-1.5 eq, if required).
-
The reaction mixture is then stirred at a specific temperature (e.g., 75-100 °C) for a designated time (typically 16-24 hours).[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Method
This method utilizes microwave irradiation to significantly reduce reaction times and often improve yields.[2][3] It is particularly advantageous for rapid library synthesis and optimization studies.
Materials:
-
This compound
-
Amine (e.g., cyclohexylamine, various primary amines)
-
Solvent (e.g., ethanol, water)
-
Base (e.g., diisopropylethylamine (DIPEA))
-
Microwave reactor vial
-
Microwave synthesizer
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up
-
Filtration apparatus
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 eq), the desired amine (1.1-3.0 eq), and a suitable solvent (e.g., ethanol or water).[2][3]
-
If necessary, add a base such as DIPEA (1.1 eq).[3]
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 10 minutes).[3]
-
After irradiation, cool the vial to room temperature.
-
The product may precipitate out of the solution upon cooling, in which case it can be collected by filtration.[2]
-
If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by an appropriate method such as recrystallization or column chromatography.
Experimental Workflow
The overall workflow for the synthesis and purification of 6-aminopurine derivatives is outlined below.
Caption: Experimental workflow for amination of this compound.
Data Presentation
The following tables summarize the reaction conditions and yields for the amination of this compound with various amines using both conventional and microwave-assisted methods.
Table 1: Conventional Heating Amination of this compound Derivatives
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Et3N | DMF | 80 | 18 | 78 | [1] |
| 2 | n-Dodecylamine | - | n-Propanol | Reflux | 5 | - | [4] |
| 3 | Various Amines | DIPEA | BuOH | 75 | 16 | 58-75 | [3] |
| 4 | Various Amines | - | EtOH | 75 | 16 | - | [3] |
Table 2: Microwave-Assisted Amination of this compound Derivatives
| Entry | Amine | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Various Amines | DIPEA | EtOH | 120 | 10 | 72-83 | [3] |
| 2 | Aniline | - | Water | 72 | 10 | 92 | [2] |
| 3 | Cyclohexylamine | - | Water | 72 | 10 | 95 | [2] |
| 4 | Various Amines | - | Water | 72 | 10 | 82-95 | [2] |
Product Characterization
The synthesized 6-aminopurine derivatives are typically characterized by a suite of analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used to elucidate the chemical structure of the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the final product.[5]
Signaling Pathway Visualization (Illustrative Example)
While the amination of this compound is a chemical synthesis, the resulting 6-aminopurine derivatives are often designed to interact with biological signaling pathways. For instance, many purine derivatives act as kinase inhibitors. The diagram below illustrates a simplified, hypothetical signaling pathway where a synthesized 6-aminopurine derivative could act as an inhibitor.
Caption: Hypothetical signaling pathway inhibited by a 6-aminopurine derivative.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110627729B - 2-amino-6-chloropurine, and synthesis method, intermediate and application thereof - Google Patents [patents.google.com]
- 5. The screening and characterization of 6-aminopurine-based xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloropurine: A Versatile Scaffold for Combinatorial Chemistry in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropurine is a pivotal heterocyclic building block in the field of medicinal chemistry, serving as a versatile scaffold for the synthesis of diverse compound libraries. Its purine core is a common motif in numerous endogenous molecules and approved drugs, making it an attractive starting point for the discovery of novel therapeutics. The reactivity of the chlorine atom at the 6-position allows for facile nucleophilic substitution, enabling the introduction of a wide array of functional groups and the rapid generation of extensive chemical libraries for high-throughput screening. This document provides detailed application notes and experimental protocols for the use of this compound in constructing combinatorial libraries, with a focus on its application in the development of anticancer and antiviral agents, particularly kinase inhibitors.
Applications in Drug Discovery
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them valuable candidates for drug development programs targeting various diseases.
-
Anticancer Agents: The purine scaffold is a well-established pharmacophore for targeting various protein kinases, which are often dysregulated in cancer.[1] By modifying the substituents at the C2, C6, and N9 positions of the purine ring, libraries of compounds can be generated and screened for potent and selective kinase inhibitors.[2] Furthermore, this compound derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[3][4]
-
Antiviral Therapies: Nucleoside analogs derived from this compound have been investigated for their potential to inhibit viral replication.[5][6] These compounds can act as chain terminators or inhibitors of viral enzymes, offering a pathway to the development of new treatments for viral infections like SARS-CoV.[6][7]
-
Immunosuppressive Agents: The purine core is also central to the mechanism of some immunosuppressive drugs. Combinatorial libraries based on this compound can be explored for novel immunomodulatory agents.
Data Presentation: Quantitative Biological Activity
The following tables summarize the in vitro anticancer activity of representative this compound derivatives against various human cancer cell lines. The data is presented as IC50 or GI50 values (the concentration required to inhibit cell growth by 50%), providing a clear structure-activity relationship (SAR).
Table 1: Cytotoxic Activity of 6,9-Disubstituted Purine Analogs [8]
| Compound ID | R1 (at N9) | R2 (at C6) | Huh7 (Liver) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF7 (Breast) IC50 (µM) |
| 12 | 4-Chlorobenzyl | 4-(4-Trifluoromethylphenyl)piperazin-1-yl | 0.08 | 0.11 | 0.15 |
| 22 | 4-Methoxybenzyl | 4-(4-Chlorophenyl)piperazin-1-yl | 0.13 | 0.21 | 0.25 |
| 25 | 4-Chlorobenzyl | 4-(3,4-Dichlorophenyl)piperazin-1-yl | < 0.1 | 0.12 | 0.18 |
| 5-FU | - | - | 3.8 | 4.2 | 5.0 |
| Fludarabine | - | - | 12.5 | 15.8 | 18.2 |
Table 2: Anti-SARS-CoV Activity of this compound Nucleoside Analogs [7]
| Compound ID | Description | IC50 (µM) | CC50 (µM) | Antiviral Index (CC50/IC50) |
| 1 | This compound ribonucleoside | 48.7 | 279 | 5.7 |
| 11 | 5'-O-Benzoyl-2',3'-O-isopropylidene-6-chloropurine ribonucleoside | 14.5 | 78 | 5.4 |
| Ribavirin | Positive Control | 82 | >850 | >10 |
| Mizoribine | Positive Control | 13.5 | >700 | >52 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a combinatorial library of 6-substituted purine derivatives.
Protocol 1: Parallel Synthesis of a 6-Substituted Purine Library in a 96-Well Plate Format
This protocol describes the parallel synthesis of a library of 6-amino-substituted purine derivatives from this compound using a 96-well reaction block.
Materials:
-
This compound
-
A diverse library of primary and secondary amines (0.2 M solutions in DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
-
Multichannel pipette
-
Centrifugal evaporator
-
HPLC-MS for analysis and purification
Procedure:
-
Preparation of the this compound Stock Solution: Prepare a 0.1 M stock solution of this compound in anhydrous DMF.
-
Dispensing Reagents:
-
Using a multichannel pipette, dispense 100 µL of the this compound stock solution (10 µmol) into each well of the 96-well reaction block.
-
Dispense 100 µL of each unique amine solution (20 µmol, 2 equivalents) into the corresponding wells.
-
Add 5.2 µL of DIPEA (30 µmol, 3 equivalents) to each well.
-
-
Reaction:
-
Seal the reaction block with a sealing mat.
-
Heat the reaction block to 80 °C for 16 hours with shaking.
-
-
Work-up:
-
Allow the reaction block to cool to room temperature.
-
Remove the solvent from each well using a centrifugal evaporator.
-
-
Analysis and Purification:
-
Dissolve the residue in each well in a suitable solvent (e.g., DMSO).
-
Analyze the purity and confirm the identity of the products in each well by LC-MS.
-
Purify the desired products using mass-directed preparative HPLC.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Arylpurine Derivatives
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound (or a 9-protected derivative)
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)
-
Triphenylphosphine (PPh3) (0.1 equivalents)
-
Sodium carbonate (2 M aqueous solution)
-
1,4-Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.5 equivalents), Pd(OAc)2 (0.05 equivalents), and PPh3 (0.1 equivalents).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Solvent and Base Addition: Add anhydrous 1,4-dioxane and the 2 M aqueous sodium carbonate solution.
-
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Logical Relationship: Combinatorial Library Synthesis
Caption: Combinatorial synthesis of a purine library.
Experimental Workflow: High-Throughput Synthesis and Screening
Caption: High-throughput synthesis and screening workflow.
Signaling Pathway: Inhibition of the BRAF/MEK/ERK Pathway
Caption: Inhibition of the BRAF/MEK/ERK signaling pathway.
References
- 1. BRAF mutation predicts sensitivity to MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
methods for N9-alkylation of 6-Chloropurine
An overview of widely-used methods for the N9-alkylation of 6-chloropurine is provided for researchers, scientists, and drug development professionals. This document details several key methodologies, including direct alkylation, the Mitsunobu reaction, microwave-assisted synthesis, and phase-transfer catalysis. Each section includes a summary of quantitative data, detailed experimental protocols, and workflow diagrams to ensure clarity and reproducibility.
Direct Alkylation with Alkyl Halides
Direct alkylation of this compound using alkyl halides in the presence of a base is a common method. However, this approach often yields a mixture of N9 and N7 regioisomers, with the N9 isomer typically being the major product due to its thermodynamic stability.[1][2] The choice of base and solvent can influence the regioselectivity of the reaction.
Data Presentation: Direct Alkylation
| Alkylating Agent | Base/Solvent | N9:N7 Ratio | Yield (%) | Reference |
| Ethyl iodide | NaH / DMF | ~5:1 | Not specified | [3][4] |
| tert-Butyl halide | SnCl4 / ACN | Predominantly N9 | 28-39 | [1][2] |
| Substituted alkyl halides | Not specified / DMSO | N9 major | Not specified | [5] |
| 3-Bromo-1-propanol | K2CO3 / DMF | Mixture | Not specified | [6] |
Experimental Protocol: Direct Alkylation
This protocol is a general procedure for the direct N9-alkylation of a substituted this compound derivative.[3][4]
Materials:
-
6-(2-butylimidazol-1-yl)-2-chloropurine
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl iodide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 6-(2-butylimidazol-1-yl)-2-chloropurine in anhydrous DMF, add sodium hydride.
-
Stir the mixture at room temperature for a specified time to allow for the formation of the purine anion.
-
Add ethyl iodide to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N9-alkylated product.
Workflow Diagram: Direct Alkylation
Caption: Workflow for the direct N9-alkylation of this compound.
Mitsunobu Reaction
The Mitsunobu reaction provides a powerful and often highly regioselective method for the N9-alkylation of purines, including this compound and its derivatives.[7][8] This reaction involves the use of an alcohol, a phosphine (typically triphenylphosphine), and an azodicarboxylate (such as DEAD or DIAD).[9][10] The reaction generally proceeds with inversion of configuration at the alcohol's chiral center.[9]
Data Presentation: Mitsunobu Reaction
| Alcohol | N9:N7 Ratio | Yield (%) | Reference |
| Cyclohexylmethanol | Good N9 selectivity | Not specified | [7][8] |
| Various alcohols | N9 major product | Varies | [11][12] |
Experimental Protocol: Mitsunobu Reaction
This is a general procedure for the alkylation of 2-amino-6-chloropurine with an alcohol via the Mitsunobu reaction.[11]
Materials:
-
2-amino-6-chloropurine
-
Alcohol (e.g., cyclohexylmethanol)
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Molecular sieves 4A
-
Silica gel for flash chromatography
Procedure:
-
In a flask, combine 2-amino-6-chloropurine, the alcohol, and triphenylphosphine in anhydrous THF.
-
Add molecular sieves 4A to the mixture.
-
Stir the suspension at room temperature for 15 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 10 hours or until completion as monitored by TLC.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel. Elute with a suitable solvent system (e.g., hexane-ethyl acetate, followed by ethyl acetate, and then chloroform-methanol) to separate the N9-alkylated product from the N7-isomer and triphenylphosphine oxide.
Workflow Diagram: Mitsunobu Reaction
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. The alkylation of 2-amino-6-chloropurine with alcohols by Mitsunobu reaction for a synthesis of carbocyclic guanosine analogs | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Enzymatic Reactions Involving 6-Chloropurine as a Substrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of key enzymatic reactions where 6-chloropurine and its derivatives serve as substrates. This information is critical for researchers in cancer biology, enzymology, and drug development, particularly in the context of gene-directed enzyme prodrug therapy (GDEPT) and the study of purine metabolism.
Introduction
This compound is a synthetic purine analog that acts as a versatile substrate and intermediate in various enzymatic reactions. Its unique chemical properties, particularly the electrophilic nature of the C6-chlorine substituent, make it a target for several classes of enzymes. Understanding these interactions is crucial for the design of novel therapeutic agents and for elucidating metabolic pathways. This document details the primary enzymes that metabolize this compound and its derivatives, provides quantitative data where available, and outlines detailed protocols for relevant experimental assays.
Key Enzymes and Reactions
Several enzymes have been identified to catalyze reactions involving this compound and its nucleoside or nucleoside analog derivatives. The most prominent among these are E. coli Purine Nucleoside Phosphorylase (PNP), Glutathione S-transferases (GSTs), and Xanthine Oxidase (XO).
Table 1: Summary of Enzymatic Reactions with this compound and its Derivatives
| Enzyme | Substrate(s) | Product(s) | Reaction Type | Significance & Application |
| Escherichia coli Purine Nucleoside Phosphorylase (E. coli PNP) | 6-Chloro-9-(β-D-ribofuranosyl)purine, Phosphate | This compound, α-D-Ribose-1-phosphate | Phosphorolysis | Key enzyme in "suicide gene therapy" (GDEPT) for cancer.[1][2] |
| Glutathione S-transferase (GST) | 9-Norbornyl-6-chloropurine (NCP), Glutathione (GSH) | NCP-glutathione conjugate (NCP-GS) | Conjugation | Mechanism of action for novel antileukemic agents, leading to GSH depletion in tumor cells.[3] |
| Xanthine Oxidase (XO) | This compound | 6-Chloro-8-hydroxypurine (potential) | Oxidation | A potential minor metabolic pathway; more significant for related purine analogs like 6-mercaptopurine.[3][4] |
Detailed Application Notes
Escherichia coli Purine Nucleoside Phosphorylase (PNP) in Gene Therapy
The difference in substrate specificity between human PNP and E. coli PNP is a cornerstone of a promising cancer gene therapy strategy.[5][6] Human PNP primarily acts on 6-oxopurine nucleosides, whereas E. coli PNP has a broader substrate range that includes 6-aminopurine (adenine) nucleosides and their analogs, such as this compound nucleosides.[1][2][6]
In this GDEPT approach, the gene for E. coli PNP is delivered specifically to tumor cells. A non-toxic prodrug, such as a this compound nucleoside analog, is then administered systemically. Inside the tumor cells, the expressed E. coli PNP converts the prodrug into a highly toxic purine analog (e.g., this compound), leading to selective cell death.[1][2]
Glutathione S-transferase (GST) and this compound Analogs
The novel antileukemic compound 9-norbornyl-6-chloropurine (NCP) has been shown to be a substrate for Glutathione S-transferase (GST).[3] The enzymatic reaction involves the conjugation of NCP with cellular glutathione (GSH), forming a glutathione conjugate (NCP-GS). This initial metabolite can be further processed into cysteinylglycine and cysteine conjugates.[3] This metabolic pathway is significant as it depletes the intracellular pool of GSH, a critical antioxidant. The reduction in GSH levels can sensitize cancer cells to oxidative stress and enhance the efficacy of the drug.[3]
Experimental Protocols
Protocol 1: Assay for E. coli Purine Nucleoside Phosphorylase (PNP) Activity with this compound Riboside
This protocol describes a spectrophotometric assay to determine the activity of E. coli PNP by monitoring the phosphorolysis of 6-chloro-9-(β-D-ribofuranosyl)purine.
Materials:
-
Recombinant E. coli Purine Nucleoside Phosphorylase
-
6-Chloro-9-(β-D-ribofuranosyl)purine (Substrate)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading at 265 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of 6-chloro-9-(β-D-ribofuranosyl)purine in the phosphate buffer. A typical starting concentration is 10 mM.
-
Dilute the recombinant E. coli PNP to a suitable concentration in the phosphate buffer. The optimal concentration should be determined empirically.
-
-
Set up the Reaction:
-
In a UV-transparent 96-well plate or cuvette, prepare the reaction mixture. For a 200 µL final volume:
-
180 µL of 50 mM potassium phosphate buffer (pH 7.4)
-
10 µL of 6-chloro-9-(β-D-ribofuranosyl)purine stock solution (final concentration will vary for kinetic studies)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate the Reaction:
-
Add 10 µL of the diluted E. coli PNP enzyme solution to the reaction mixture to initiate the reaction.
-
Mix gently but thoroughly.
-
-
Monitor the Reaction:
-
Immediately place the plate or cuvette in the spectrophotometer.
-
Monitor the change in absorbance at 265 nm over time. The conversion of the nucleoside to the free base results in a change in absorbance.
-
Record readings every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Use the Beer-Lambert law (A = εcl) to convert the change in absorbance per unit time to the change in concentration per unit time. The molar extinction coefficients for the substrate and product at 265 nm will be required for precise calculation.
-
For kinetic analysis, repeat the assay with varying substrate concentrations to determine Kₘ and Vₘₐₓ.
-
Protocol 2: In Vitro Metabolism of 9-Norbornyl-6-chloropurine (NCP) by Glutathione S-transferase (GST)
This protocol outlines a method to study the in vitro metabolism of NCP by GST using cell extracts and to identify the resulting glutathione conjugates by HPLC.
Materials:
-
CCRF-CEM cell line (or other suitable cell line expressing GST)
-
9-Norbornyl-6-chloropurine (NCP)
-
Reduced Glutathione (GSH)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Preparation of Cell Extract:
-
Culture CCRF-CEM cells to a sufficient density.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cell pellet in cell lysis buffer and lyse the cells (e.g., by sonication or freeze-thaw cycles).
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
-
-
In Vitro Metabolism Assay:
-
Prepare a reaction mixture containing:
-
Cell extract (e.g., 1 mg/mL protein)
-
NCP (e.g., 25 µM)
-
GSH (e.g., 5 mM)
-
Phosphate buffer to the final volume.
-
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
As a negative control, prepare a reaction mixture without the cell extract or with heat-inactivated extract.
-
-
Sample Preparation for HPLC:
-
Stop the reaction by adding an equal volume of cold methanol or acetonitrile to precipitate proteins.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto a C18 reverse-phase column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid) to separate the parent compound (NCP) from its metabolites.
-
Monitor the elution profile using a UV detector at a wavelength where both NCP and its metabolites absorb (e.g., 265 nm).
-
Identify the peaks corresponding to NCP and its glutathione conjugates (NCP-GS, NCP-Cys-Gly, NCP-Cys) by comparing their retention times with those of authentic standards, if available. Mass spectrometry can be used for definitive identification.
-
-
Data Analysis:
-
Quantify the amount of NCP metabolized and the amount of each metabolite formed by integrating the peak areas from the HPLC chromatogram.
-
Express the metabolic rate as pmol of metabolite formed per mg of protein per minute.
-
References
- 1. Synthesis and Evaluation of the Substrate Activity of C-6 Substituted Purine Ribosides with E. coli Purine Nucleoside Phosphorylase: Palladium Mediated Cross-Coupling of Organozinc Halides with this compound Nucleosides [] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of E. coli Purine Nucleoside Phosphorylase in the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH | Anticancer Research [ar.iiarjournals.org]
- 4. Optimizing 6-mercaptopurine and azathioprine therapy in the management of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. The crystal structure of Escherichia coli purine nucleoside phosphorylase: a comparison with the human enzyme reveals a conserved topology - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of 6-Chloropurine Riboside for Biological Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloropurine riboside is a synthetic purine nucleoside analog that serves as a valuable tool in biological research and drug development. Its primary mechanism of action involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides. This inhibition leads to the depletion of intracellular guanine nucleotide pools, subsequently hindering DNA and RNA synthesis and inducing apoptosis in rapidly proliferating cells. These characteristics make this compound riboside a subject of interest for its potential antitumor and antiviral activities. This document provides detailed protocols for the synthesis, purification, and characterization of this compound riboside, as well as its preparation for and application in various biological assays.
Chemical Information
| Property | Value |
| IUPAC Name | (2R,3R,4S,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
| Synonyms | 6-Chloro-9-β-D-ribofuranosylpurine, NSC 4911 |
| CAS Number | 5399-87-1 |
| Molecular Formula | C₁₀H₁₁ClN₄O₄ |
| Molecular Weight | 286.67 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO (~5 mg/mL) and Dimethyl Formamide (~2 mg/mL)[1] |
| Storage | Store at -20°C for long-term stability.[2] Stock solutions in DMSO can be stored at -20°C. |
Biological Activity and Mechanism of Action
This compound riboside exerts its biological effects primarily through the irreversible inhibition of inosine monophosphate dehydrogenase (IMPDH).[3] Intracellularly, it is converted to its 5'-monophosphate metabolite, this compound riboside 5'-monophosphate (6-Cl-IMP). 6-Cl-IMP acts as a substrate analog of inosine monophosphate (IMP) and covalently binds to a cysteine residue (Cys-331 in human type II IMPDH) in the active site of the enzyme.[3] This covalent modification inactivates the enzyme, leading to a blockage in the conversion of IMP to xanthosine monophosphate (XMP), the rate-limiting step in the de novo synthesis of guanine nucleotides.
The depletion of the guanine nucleotide pool has several downstream consequences, including:
-
Inhibition of DNA and RNA Synthesis: Guanine nucleotides are essential building blocks for nucleic acid synthesis. Their depletion arrests cell proliferation.
-
Induction of Apoptosis: The cellular stress caused by the lack of guanine nucleotides triggers the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade.
-
Cell Cycle Arrest: Cells treated with purine analogs often exhibit arrest in the S and G2/M phases of the cell cycle.
Signaling Pathway of this compound Riboside-Induced Apoptosis
Caption: this compound riboside induced apoptosis pathway.
Quantitative Data
In Vitro Cytotoxicity of this compound Riboside
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| Leukemia | ||||
| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | 8.91 (7.43–10.83) | 24 | [4] |
| REH | B-cell Acute Lymphoblastic Leukemia | 10.26 (9.40–11.20) | 24 | [4] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.72 (4.19–5.25) | 24 | [4] |
| RPMI-8226 | Multiple Myeloma | 7.87 (6.40–9.34) | 24 | [4] |
| KOPTK1 | T-cell Acute Lymphoblastic Leukemia | 3.04 (2.16–3.92) | 24 | [4] |
| Solid Tumors | ||||
| HTB-26 (MDA-MB-231) | Breast Adenocarcinoma | 10 - 50 | Not Specified | [5] |
| PC-3 | Prostate Cancer | 10 - 50 | Not Specified | [5] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified | [5] |
| HCT116 | Colorectal Carcinoma | 22.4 | Not Specified | [5] |
Note: IC₅₀ values can vary depending on the assay conditions and cell line.
Enzyme Inhibition Data
| Enzyme | Source | Inhibitor | Kᵢ (µM) | kᵢₙₐ꜀ₜ (min⁻¹) | Reference |
| IMPDH | Human Type II | This compound ribonucleoside monophosphate | 62.0 | 0.076 | [6] |
Experimental Protocols
Synthesis of this compound Riboside
This protocol describes a common method for the synthesis of this compound riboside from this compound and a protected ribose derivative.
Materials:
-
This compound
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe) in Methanol
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Silylation of this compound: In a flame-dried flask under an inert atmosphere (e.g., argon), suspend this compound in anhydrous DCM. Add BSA and stir the mixture at room temperature until the solution becomes clear.
-
Glycosylation: Cool the solution to 0°C. In a separate flask, dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous DCM. Add this solution to the silylated this compound solution.
-
Add TMSOTf dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification of the Protected Riboside: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain 2',3',5'-tri-O-benzoyl-6-chloropurine riboside.
-
Deprotection: Dissolve the purified protected riboside in anhydrous methanol. Cool the solution to 0°C and add a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction with acetic acid and concentrate under reduced pressure.
-
Purification of this compound Riboside: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield pure this compound riboside.
Purification by Recrystallization
Materials:
-
Crude this compound riboside
-
Methanol
-
Erlenmeyer flask
-
Hot plate
-
Filter paper
-
Büchner funnel and vacuum flask
Procedure:
-
Dissolve the crude this compound riboside in a minimum amount of hot methanol in an Erlenmeyer flask.[7][8]
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[7]
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of crystals.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain pure this compound riboside.
Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.97 (s, 1H), 8.83 (s, 1H), 6.06 (d, J = 6.0 Hz, 1H), 5.60 (br s, 1H), 5.30 (br s, 1H), 5.15 (br s, 1H), 4.61 (q, J = 5.2 Hz, 1H), 4.21 (q, J = 4.4 Hz, 1H), 4.01 (m, 1H), 3.72 (m, 1H), 3.60 (m, 1H).[9]
-
Mass Spectrometry (ESI): m/z 287.1 [M+H]⁺.
Preparation of Stock Solution for Biological Assays
Materials:
-
This compound riboside powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Under sterile conditions, weigh the desired amount of this compound riboside.
-
Dissolve the powder in an appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell line of interest (e.g., Jurkat, HCT116)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound riboside stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Treatment: Prepare serial dilutions of this compound riboside in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
IMPDH Enzyme Inhibition Assay
Materials:
-
Purified recombinant human IMPDH2
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/mL BSA
-
Inosine monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
This compound riboside
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound riboside in the assay buffer.
-
Assay Setup: To each well of the 96-well plate, add the assay buffer, the inhibitor solution (or vehicle), and IMPDH enzyme solution.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a solution of IMP and NAD⁺ to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes), which corresponds to the formation of NADH.
-
Data Analysis: Calculate the initial reaction velocities from the linear phase of the progress curves. Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ or Kᵢ value.
Apoptosis Assay (Western Blot for Caspase-3 and PARP Cleavage)
Materials:
-
Cancer cell line
-
This compound riboside
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with this compound riboside at various concentrations for a specified time (e.g., 24 or 48 hours).
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the expression levels of pro-caspase-3, cleaved caspase-3, full-length PARP, and cleaved PARP. Use β-actin as a loading control. An increase in the cleaved forms of caspase-3 and PARP indicates apoptosis induction.[10]
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cancer cell line
-
This compound riboside
-
PBS
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound riboside for the desired time.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Logical Relationship of IMPDH Inhibition
Caption: Logical steps of IMPDH inhibition by this compound Riboside.
References
- 1. This compound ribonucleoside synthesis - chemicalbook [chemicalbook.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. Probing the active site of human IMP dehydrogenase using halogenated purine riboside 5'-monophosphates and covalent modification reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - IC50 values in leukemic cell lines, primary lymphoblast cells from pre-B ALL and T-ALL patients. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. Home Page [chem.ualberta.ca]
- 8. LabXchange [labxchange.org]
- 9. This compound ribonucleoside(2004-06-0) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Fluorescent Purine Analogs Using 6-Chloropurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropurine is a versatile and pivotal starting material in the synthesis of a wide array of functionalized purine analogs, including those with fluorescent properties. Its reactivity at the C6 position allows for the introduction of various substituents through nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. These modifications can yield novel compounds with significant potential as fluorescent probes for studying biological processes, as components of diagnostic assays, or as potential therapeutic agents.[1] This document provides detailed application notes and protocols for the synthesis of fluorescent purine analogs derived from this compound, focusing on key synthetic strategies and the characterization of the resulting fluorescent molecules.
Key Synthetic Strategies
The primary strategies for modifying this compound to introduce fluorophores or create inherently fluorescent systems involve:
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful method for forming C-C bonds between the C6 position of the purine and various aryl or heteroaryl boronic acids.[2][3][4][5] This approach is widely used to synthesize 6-arylpurines, which can exhibit fluorescence depending on the nature of the aryl substituent.
-
Sonogashira Cross-Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and the C6 position of the purine, catalyzed by palladium and copper complexes.[6] This method is particularly useful for synthesizing 8-phenylethynylated purine derivatives, which often display strong solvatochromicity and pH-dependent fluorescence.[6]
-
Direct C-H Arylation/Heteroarylation: Transition-metal-free methods have been developed for the direct coupling of arenes and heteroarenes with this compound, often mediated by Lewis or Brønsted acids.[7][8]
-
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the C6 position is susceptible to displacement by various nucleophiles, including amines and thiols. While not always leading directly to fluorescent compounds, this is a key step in multi-step syntheses.[3]
-
Cyclization Reactions: this compound derivatives can be used as precursors to form fused polycyclic systems, such as tricyclic etheno-bridged purine analogs, which can possess unique fluorescent properties.[9]
Experimental Protocols
Protocol 1: Synthesis of 6-Arylpurine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a protected this compound derivative with a phenylboronic acid.[4][5]
Materials:
-
Protected this compound derivative (e.g., 9-benzyl-6-chloropurine)
-
Substituted phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3) or other suitable ligand
-
Base (e.g., K2CO3 or Na2CO3)
-
Solvent (e.g., Toluene for anhydrous conditions, or DME/water for aqueous conditions)[3][4]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve the protected this compound derivative (1.0 eq) and the phenylboronic acid (1.2-1.5 eq) in the chosen solvent.
-
Add the palladium catalyst (e.g., Pd(OAc)2, 0.05 eq) and the ligand (e.g., PPh3, 0.1 eq).
-
Add the base (2.0-3.0 eq).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
If an aqueous workup is performed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-arylpurine derivative.
-
Deprotection of the protecting group (if necessary) can be carried out using standard procedures to yield the final fluorescent purine analog.[4]
Workflow for Suzuki-Miyaura Coupling:
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides[c] Application of the Suzuki-Miyaura Cross-Coupling reactions of this compound derivatives with phenylboronic acid [studfile.net]
- 5. Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of this compound Derivatives with Phenylboronic Acids | Scilit [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. An efficient transition metal-free indolylation on this compound ribonucleosides and photophysical studies of conjugated nucleosides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07899G [pubs.rsc.org]
- 8. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloropurine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-chloropurine, a key intermediate in the synthesis of a wide range of biologically active molecules. The protocols focus on three major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, offering versatile methods for the formation of carbon-carbon and carbon-nitrogen bonds at the C6 position of the purine core.
Introduction
This compound and its derivatives are pivotal building blocks in medicinal chemistry and drug discovery. Their ability to undergo palladium-catalyzed cross-coupling reactions allows for the introduction of diverse functionalities, leading to the synthesis of potent and selective inhibitors of various enzymes, receptor agonists and antagonists, and other therapeutic agents. The mild reaction conditions and broad functional group tolerance of these methods make them highly attractive for the construction of complex molecular architectures.[1] This document outlines optimized protocols and presents key data to facilitate the application of these powerful synthetic tools.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl- and 6-Alkenylpurines
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. In the context of this compound, this reaction enables the synthesis of 6-aryl, 6-heteroaryl, and 6-alkenylpurine derivatives, which are prevalent motifs in pharmacologically active compounds.[2]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling of 9-Benzyl-6-chloropurine
This protocol is adapted from a procedure for the coupling of 9-benzyl-6-chloropurine with various boronic acids.[3]
Materials:
-
9-Benzyl-6-chloropurine
-
Aryl- or alkenylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5-5 mol%)
-
Anhydrous potassium carbonate (K₂CO₃) (1.25 equivalents)
-
Anhydrous toluene or a mixture of 1,2-dimethoxyethane (DME) and water
Procedure:
-
To an argon-purged flask, add 9-benzyl-6-chloropurine (0.5 mmol), the boronic acid (0.75 mmol), and anhydrous K₂CO₃ (0.625 mmol).
-
Add Pd(PPh₃)₄ (0.0125-0.025 mmol).
-
Add the appropriate solvent (e.g., 5 mL of toluene for electron-rich arylboronic acids, or a DME/water mixture for electron-deficient arylboronic acids and alkenylboronic acids).
-
Stir the mixture under an argon atmosphere at 85-100 °C until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene | 100 | 92 |
| 3 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5.0) | K₂CO₃ | DME/H₂O | 85 | 88 |
| 4 | (E)-2-Phenylvinylboronic acid | Pd(PPh₃)₄ (5.0) | K₂CO₃ | DME/H₂O | 85 | 75 |
Data adapted from literature reports on the coupling of 9-benzyl-6-chloropurine.[3]
Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of 6-Alkynylpurines
The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to 6-alkynylpurines.[4] These compounds are valuable intermediates and have shown a range of biological activities. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5]
General Reaction Scheme:
Caption: General scheme of the Sonogashira coupling of this compound.
Experimental Protocol: Sonogashira Coupling of this compound Derivatives
This is a general protocol that can be adapted for the coupling of various this compound derivatives with terminal alkynes.[6]
Materials:
-
This compound derivative
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (TEA) or another suitable amine base (as solvent or co-solvent)
-
Anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the this compound derivative (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of the chosen solvent (e.g., 10 mL THF) and triethylamine (e.g., 5 mL).
-
Add PdCl₂(PPh₃)₂ (0.02-0.05 mmol) and CuI (0.03-0.10 mmol) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Resuspend the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Sonogashira Coupling:
| Entry | This compound Derivative | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 9-Tetrahydropyranyl-6-chloropurine | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | TEA | THF | 25 | 85 |
| 2 | 6-Chloro-9-(β-D-ribofuranosyl)purine | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | TEA | DMF | 50 | 78 |
| 3 | This compound | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | THF | 25 | 90 |
Yields are representative and may vary based on the specific substrates and reaction conditions.
Catalytic Cycle:
Caption: The catalytic cycle of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of N⁶-Substituted Adenine Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of N⁶-substituted purines from this compound.[7] This reaction is particularly valuable for accessing adenine derivatives that are difficult to synthesize via traditional nucleophilic aromatic substitution.[8]
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination of this compound.
Experimental Protocol: Buchwald-Hartwig Amination of this compound Riboside
This protocol describes the amination of a protected this compound riboside with various amines.[1]
Materials:
-
Tri-O-tert-butyldimethylsilyl (TBS) protected 6-chloro-9-β-D-ribofuranosylpurine
-
Amine (aliphatic or aromatic) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or Xantphos (2.5-15 mol%)
-
Potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equivalents)
-
Anhydrous toluene or THF
Procedure:
-
In a glovebox or under an inert atmosphere, add the protected this compound riboside (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol) to a Schlenk tube.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.01 mmol) and the ligand (e.g., BINAP, 0.025 mmol) in anhydrous solvent (e.g., 5 mL of toluene).
-
Add the catalyst solution to the Schlenk tube containing the substrates.
-
Seal the tube and stir the reaction mixture at room temperature or with heating (e.g., 100 °C for aryl amines) until the starting material is consumed (monitored by TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with the same solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to yield the N⁶-substituted adenosine analog.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Benzylamine | Pd₂(dba)₃ (1) | BINAP (2.5) | KOtBu | THF | RT | 70 |
| 2 | Morpholine | Pd₂(dba)₃ (1) | BINAP (2.5) | Cs₂CO₃ | THF | RT | 95 |
| 3 | Aniline | Pd(OAc)₂ (10) | Xantphos (15) | Cs₂CO₃ | Toluene | 100 | 80 |
| 4 | N-Methylaniline | Pd(OAc)₂ (5) | Xantphos (7.5) | Cs₂CO₃ | Toluene | 100 | 85 |
Data is based on the amination of protected 6-halopurine ribosides.[1]
Catalytic Cycle:
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow
The following diagram illustrates a general experimental workflow applicable to all three types of palladium-catalyzed cross-coupling reactions described.
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a diverse array of purine derivatives. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as detailed in these application notes, offer efficient and modular approaches to constructing C-C and C-N bonds, which are crucial for the development of novel therapeutic agents and chemical probes. By following the provided protocols and considering the tabulated data, researchers can effectively leverage these powerful synthetic methods in their drug discovery and development programs.
References
- 1. scribd.com [scribd.com]
- 2. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Animation of this compound. Synthesis of N<sup>6</sup>-Substituted Adenosine Analogues [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and this compound Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 6-Chloropurine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the essential analytical techniques for the characterization of 6-chloropurine and its derivatives. This document includes experimental protocols, data presentation guidelines, and visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound and its derivatives are a versatile class of compounds with significant applications in medicinal chemistry, serving as key intermediates in the synthesis of various therapeutic agents, including anticancer and antiviral drugs.[1] Their biological activity is closely linked to their structure, necessitating comprehensive characterization to ensure identity, purity, and quality. This document outlines the application of several analytical techniques for this purpose.
Analytical Techniques and Protocols
A suite of analytical methods is employed to fully characterize this compound derivatives. These include chromatographic, spectroscopic, and crystallographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound derivatives and for quantitative analysis.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M sodium acetate, pH 6.8) and an organic modifier (e.g., acetonitrile or methanol).[2] For a gradient, a common starting condition is 10:90 (v/v) acetonitrile:buffer.[2]
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[2]
-
Detection: UV detection at the λmax of the specific derivative (typically around 265 nm for this compound) is used for monitoring the elution.[3]
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., methanol, or the mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Injection Volume: 10-20 µL.
-
Data Analysis: The purity is determined by the peak area percentage of the main component. Quantitative analysis is performed by creating a calibration curve with standards of known concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and selectivity for the identification and quantification of this compound derivatives, especially in complex matrices like biological samples.
Experimental Protocol:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
LC Conditions: Similar to the HPLC protocol, using a C18 column and a mobile phase of water and acetonitrile, often with additives like formic acid to improve ionization.
-
Mass Spectrometry Parameters:
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Precursor and Product Ions: These need to be optimized for each specific this compound derivative. For this compound itself, the precursor ion [M+H]+ would be m/z 155.
-
Collision Energy and other MS parameters: These must be optimized to achieve the best sensitivity.
-
-
Sample Preparation (for biological samples):
-
Protein precipitation: Add a cold organic solvent (e.g., acetonitrile) to the sample (e.g., plasma, cell lysate) in a 3:1 ratio.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant and reconstitute in the mobile phase for injection.
-
-
Data Analysis: Quantification is achieved using a calibration curve prepared with known standards and an internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment of each atom.
Experimental Protocol:
-
Instrumentation: A 300-500 MHz NMR spectrometer.
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-25 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are used to determine the structure of the derivative.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in this compound derivatives.
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry IR-grade potassium bromide (KBr) to remove moisture.
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
-
Transfer the powder to a pellet die and press it under high pressure (e.g., 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the vibrational frequencies of specific functional groups in the molecule.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the electronic structure of this compound derivatives.
Experimental Protocol:
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) at a known concentration.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity.
-
-
Data Acquisition:
-
Record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Data Analysis: The concentration of an unknown sample can be determined using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. For this compound, a characteristic absorption band is observed at about 265 nm.[3]
X-ray Crystallography
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol:
-
Crystal Growth:
-
High-quality single crystals are essential. This is often the most challenging step.
-
Common methods for growing crystals from solution include slow evaporation of the solvent, slow cooling of a saturated solution, and vapor diffusion.[5][6]
-
A variety of solvents should be screened to find the optimal conditions.
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.
-
-
Data Analysis: The resulting crystal structure provides precise information about the molecular geometry and intermolecular interactions in the solid state.
Data Presentation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: HPLC Purity and Retention Times for a Series of N9-Substituted this compound Derivatives
| Compound | Substituent (R) | Retention Time (min) | Purity (%) |
| 1 | -H | 3.25 | >99 |
| 2a | -CH₂-Ph | 5.8 | 98 |
| 2b | -CH₂-(4-Cl-Ph) | 6.5 | 99 |
| 2c | -CH₂-(4-OCH₃-Ph) | 6.1 | 97 |
Note: The data presented in this table is illustrative and will vary depending on the specific derivatives and HPLC conditions used.
Table 2: Key ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Ribonucleoside in DMSO-d₆
| Compound | H-2 | H-8 | C-2 | C-4 | C-5 | C-6 | C-8 |
| This compound | 8.74 | 8.79 | 151.9 | 154.2 | 130.8 | 148.9 | 146.4 |
| This compound Ribonucleoside | 8.83 | 8.97 | 152.1 | 153.8 | 131.5 | 149.2 | 146.9 |
Data compiled from publicly available spectral data.[7][8]
Table 3: UV-Vis Absorption Data for this compound Derivatives in Ethanol
| Compound | Substituent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| This compound | -H | 265 | 8,900 |
| 2-amino-6-chloropurine | 2-NH₂ | 248, 311 | 9,100, 7,800 |
Note: This data is representative and can vary with solvent and substitution.
Signaling Pathways and Experimental Workflows
This compound derivatives exert their biological effects through various mechanisms, often involving interference with cellular signaling pathways.
Anticancer Mechanisms
Many this compound derivatives exhibit anticancer activity by inducing apoptosis and causing cell cycle arrest.[1]
Diagram 1: Proposed Anticancer Signaling Pathways of this compound Derivatives
Caption: Anticancer mechanisms of this compound derivatives.
Workflow 1: General Workflow for Characterizing a Novel this compound Derivative
Caption: Workflow for the characterization of this compound derivatives.
Antiviral Mechanisms
Certain this compound nucleoside analogs require activation by viral enzymes to exert their antiviral effect.
Diagram 2: Proposed Antiviral Activation Pathway of a this compound Nucleoside Analog
Caption: Antiviral activation of this compound nucleoside analogs.
Conclusion
The comprehensive characterization of this compound derivatives is crucial for their development as therapeutic agents. The application of the analytical techniques and protocols detailed in this document will enable researchers to ensure the identity, purity, and structural integrity of these important compounds, facilitating further investigation into their biological activities and mechanisms of action.
References
- 1. Irreversible G2-M arrest and cytoskeletal reorganization induced by cytotoxic nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 3. mdpi.com [mdpi.com]
- 4. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 5. How To [chem.rochester.edu]
- 6. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 7. Herpes Simplex Virus Thymidine Kinase - Proteopedia, life in 3D [proteopedia.org]
- 8. Human Thymidine Kinase Can Functionally Replace Herpes Simplex Virus Type 1 Thymidine Kinase for Viral Replication in Mouse Sensory Ganglia and Reactivation from Latency upon Explant - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Solid-Phase Synthesis of 6-Substituted Purine Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis (SPS) of diverse purine libraries utilizing 6-chloropurine as a key scaffold. This strategy is highly effective for the rapid generation of novel compounds for high-throughput screening, particularly in the search for kinase inhibitors.
Introduction
This compound is a versatile heterocyclic building block widely employed in medicinal chemistry and drug discovery.[1] Its utility stems from the reactive chlorine atom at the C6 position, which is susceptible to nucleophilic aromatic substitution (SNAr). When anchored to a solid support, this scaffold allows for the straightforward introduction of a wide array of chemical functionalities, leading to the generation of large combinatorial libraries of 6-substituted purine analogues.[2][3] Many compounds derived from this scaffold have shown significant biological activity, notably as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and prominent targets in oncology research.[4][5]
Application Note 1: Combinatorial Synthesis of an N6-Substituted Purine Library
This application note describes a robust solid-phase strategy for synthesizing a library of N6-substituted purine analogues. The workflow begins with the immobilization of a purine precursor onto a solid support, followed by diversification at the C6 position and subsequent cleavage to yield the final products.
Workflow Overview
The synthesis is typically performed on a rink amide resin, which allows for the release of the final products as primary amides upon cleavage with trifluoroacetic acid (TFA). The key steps involve coupling a di-chlorinated pyrimidine to the resin, cyclizing it to form the purine ring, and then diversifying the C6 position using a library of primary or secondary amines.
Caption: Solid-phase synthesis workflow for generating a 6-substituted purine library.
Detailed Experimental Protocol
This protocol is adapted from methodologies for the solid-phase synthesis of substituted purines.[6]
Materials:
-
Rink Amide MBHA Resin (0.15 mmol loading)
-
4,6-dichloro-5-nitropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LiAlH₄) / Aluminum trichloride (AlCl₃)
-
Triethyl orthoformate
-
Library of diverse primary and secondary amines
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Procedure:
-
Resin Swelling & Initial Coupling:
-
Place Rink Amide resin (1.0 g, 0.15 mmol) in a solid-phase synthesis vessel.
-
Swell the resin in DMF for 30 minutes, then drain the solvent.
-
Add a solution of 4,6-dichloro-5-nitropyrimidine (0.75 mmol) and DIPEA (0.75 mmol) in DMF.
-
Shake the mixture at room temperature for 2 hours.
-
Wash the resin sequentially with DMF (3x), H₂O (3x), and DCM (3x).
-
-
Displacement of Second Chloride:
-
Add a solution of an amino compound (e.g., pentylamine, 0.75 mmol) in DMF to the resin.
-
Shake at room temperature for 2 hours.
-
Wash the resin as described in step 1.
-
-
Nitro Group Reduction:
-
Suspend the resin in anhydrous THF.
-
In a separate flask, prepare a solution of LiAlH₄/AlCl₃ for the reduction.
-
Carefully add the reducing agent to the resin suspension and react until completion (monitor by IR or Kaiser test).
-
Wash the resin thoroughly with THF and DMF.
-
-
Purine Ring Formation (Cyclization):
-
Suspend the resin in triethyl orthoformate.
-
Heat the mixture at 100°C overnight to form the imidazole ring, yielding the resin-bound this compound scaffold.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Library Diversification (SNAr Reaction):
-
Aliquot the resin into separate reaction vessels for each amine to be tested.
-
To each vessel, add a solution of a unique amine (3-5 equivalents) and DIPEA (3-5 equivalents) in DMF.
-
Heat the reactions at 60-80°C for 4-12 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Product Isolation:
-
Treat the washed and dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.
-
-
Analysis:
-
Analyze the purity of each library member using reverse-phase HPLC.
-
Confirm the identity and mass of the products using LC-MS.
-
Data Presentation: Representative Library Members
The following table summarizes representative data for compounds synthesized using this methodology, highlighting their potential as CDK inhibitors. The IC₅₀ values represent the concentration required for 50% inhibition of enzyme activity.
| Compound ID | R-Group (at N6) | Yield (%)¹ | Purity (%)² | CDK2 IC₅₀ (µM)[4][7] |
| P-01 | Isopropyl | 75 | >95 | 0.7 |
| P-02 | Benzyl | 81 | >95 | 0.2 |
| P-03 | Cyclohexylmethyl | 78 | >95 | 0.09 |
| P-04 | 4-Sulfamoylanilino | 65 | >90 | 0.044 |
¹Overall yield after cleavage and purification. ²Determined by HPLC analysis at 254 nm.
Application Note 2: Biological Context and Signaling Pathway
Mechanism of Action: CDK Inhibition
Many 6-substituted purines, such as Seliciclib (Roscovitine), function as competitive inhibitors at the ATP-binding site of cyclin-dependent kinases.[1] CDKs are serine/threonine kinases that form complexes with cyclin proteins to regulate cell cycle progression.[1] For instance, the Cyclin E-CDK2 complex is essential for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle.[1] By blocking the ATP-binding pocket of CDK2, these purine analogues prevent the phosphorylation of key substrates like the Retinoblastoma protein (Rb), leading to cell cycle arrest and inhibition of tumor cell proliferation.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Solid phase synthesis of purines from pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A solid-phase approach to novel purine and nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
Application of 6-Chloropurine in the Study of Purinergic Receptors: A Detailed Guide for Researchers
Introduction
6-Chloropurine, a synthetically versatile purine analog, serves as a critical starting material in the development of potent and selective ligands for purinergic receptors, particularly the adenosine receptor subtypes (A1, A2A, A2B, and A3). While not typically a direct pharmacological tool itself, its utility lies in its chemical reactivity, allowing for the systematic modification of the purine scaffold to generate a diverse library of compounds. These derivatives are instrumental in characterizing receptor subtypes, elucidating signaling pathways, and developing novel therapeutic agents targeting a wide range of physiological processes, including neurotransmission, inflammation, and cardiovascular function.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on leveraging this compound in the study of purinergic receptors.
Data Presentation: Probing Adenosine Receptors with this compound Derivatives
The strategic chemical modification of this compound has yielded a plethora of adenosine receptor ligands with varying affinities and selectivities. The following table summarizes the binding affinities (Ki) of representative N6-substituted and 2,N6-disubstituted adenosine analogs derived from this compound precursors at human adenosine receptor subtypes. This data is invaluable for selecting appropriate tool compounds for specific research applications.
| Compound | A1 Ki (nM) | A2A Ki (nM) | A3 Ki (nM) | Reference(s) |
| N6-Substituted Analogs | ||||
| N6-(3-Iodobenzyl)adenosine | 25 | 28 | 13 | [1] |
| N6-Allyladenosine | - | - | - | [2] |
| N6-Isopropyladenosine | - | - | - | [2] |
| N6-Propargyladenosine | - | - | - | [2] |
| N6-(2-Methylallyl)adenosine | - | - | - | [2] |
| 2,N6-Disubstituted Analogs | ||||
| 2-Chloro-N6-(3-iodobenzyl)adenosine | 100 | 350 | 1.4 | [1] |
| 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide | 820 | 460 | 0.33 | [1] |
| 2-Chloro-N6-methyl-4'-thioadenosine-5'-methyluronamide | - | - | 0.28 | [3] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of adenosine receptor ligands from this compound and their subsequent pharmacological characterization.
Protocol 1: Synthesis of N6-Substituted Adenosine Analogs from this compound Riboside
This protocol describes a general method for the synthesis of N6-substituted adenosine analogs through nucleophilic substitution of the chlorine atom at the 6-position of the purine ring.[1][2][4][5]
Materials:
-
This compound riboside
-
Desired primary or secondary amine (e.g., 3-iodobenzylamine hydrochloride)
-
Triethylamine (Et3N) or another suitable base
-
Ethanol (EtOH) or other appropriate solvent
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
-
Silica gel for column chromatography purification
-
NMR and Mass Spectrometry for product characterization
Procedure:
-
Dissolve this compound riboside in ethanol in a round-bottom flask.
-
Add an excess of the desired amine to the solution. If the amine is a salt (e.g., hydrochloride), add at least two equivalents of a base like triethylamine to neutralize the salt and act as an acid scavenger.
-
Heat the reaction mixture to reflux (approximately 80°C for ethanol) and stir.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired N6-substituted adenosine analog.
-
Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Competitive Radioligand Binding Assay for Adenosine Receptors
This protocol details the methodology for determining the binding affinity (Ki) of a test compound (e.g., a this compound derivative) for a specific adenosine receptor subtype using a competitive radioligand binding assay.[6][7][8][9]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells).[6]
-
A selective radioligand for the target receptor (e.g., [¹²⁵I]AB-MECA for A3 receptors).[6]
-
Unlabeled test compound (this compound derivative).
-
A known high-affinity unlabeled ligand for the target receptor to determine non-specific binding (e.g., NECA).[7]
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).[7][8]
-
96-well microplates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Vacuum filtration manifold.
-
Scintillation counter and scintillation cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in a lysis buffer and pellet the membranes by centrifugation. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the known unlabeled ligand.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
-
Protocol 3: cAMP Functional Assay for Gs and Gi-Coupled Adenosine Receptors
This protocol describes a method to assess the functional activity of this compound-derived ligands at Gs-coupled (A2A, A2B) and Gi-coupled (A1, A3) adenosine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.[6][10][11]
Materials:
-
A cell line stably expressing the adenosine receptor of interest (e.g., HEK293 or CHO cells).
-
Test compound (this compound derivative).
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
A known reference agonist for the target receptor.
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or enzyme fragmentation complementation-based).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Addition:
-
For Gs-coupled receptors (A2A, A2B): Remove the culture medium and add varying concentrations of the test compound in a stimulation buffer.
-
For Gi-coupled receptors (A1, A3): Remove the culture medium and add varying concentrations of the test compound in a stimulation buffer containing a fixed concentration of forskolin. This pre-stimulates cAMP production, allowing for the measurement of its inhibition.[6]
-
-
Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to allow for receptor activation and modulation of cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Generate concentration-response curves by plotting the cAMP levels against the log concentration of the test compound.
-
For agonists, determine the EC50 (potency) and Emax (efficacy) values.
-
For antagonists, perform the assay in the presence of a fixed concentration of a known agonist and determine the IC50 value, which can be used to calculate the antagonist's affinity (Kb).
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows in the application of this compound for studying purinergic receptors.
Caption: Adenosine receptor signaling pathways modulated by this compound derivatives.
Caption: Experimental workflow for characterizing this compound-derived ligands.
Caption: Differentiating receptor subtypes using structurally related ligands.
References
- 1. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some short-chain N6-substituted adenosine analogues with antitumor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purine Derivatives as Ligands for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Chloropurine Synthesis
Welcome to the technical support center for 6-Chloropurine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing this compound?
The most frequently used starting materials are hypoxanthine or acetyl hypoxanthine.[1][2][3][4][5] The choice often depends on the specific protocol and desired purity, with some methods suggesting that starting with acetyl hypoxanthine can reduce certain waste products.[2]
Q2: What is the typical role of phosphorus oxychloride (POCl₃) in this synthesis?
Phosphorus oxychloride (POCl₃) serves as the primary chlorinating agent, converting the hydroxyl group of hypoxanthine (or its acetylated form) into the chloro group at the 6-position of the purine ring.[1][2][4][5]
Q3: Why is a tertiary amine, such as N,N-dimethylaniline, often included in the reaction mixture?
Tertiary amines like N,N-dimethylaniline, N,N-diethylaniline, or triethylamine act as catalysts.[1][2] They are typically unreactive with the this compound product itself but facilitate the chlorination reaction.[5][6]
Q4: What kind of yields can be expected from an optimized this compound synthesis?
Yields can be quite high with optimized protocols. Several methods report yields ranging from 84% to over 90%.[1][6] For instance, syntheses using acetyl hypoxanthine with phosphorus oxychloride and N,N-dimethylaniline have achieved yields of 90.0% and 91.2% under specific conditions.[1] A method involving the isolation of a this compound hydrochloride salt intermediate reported a 99% yield.[6]
Q5: What are the critical parameters to control for maximizing yield?
The key parameters to control include reaction temperature, reaction time, the molar ratio of reactants (starting material, chlorinating agent, and catalyst), and careful control of pH during the workup and product precipitation phase.[1][2]
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the likely causes and how can I address them?
Low yield can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2] If the starting material is still present, consider extending the reaction time or increasing the reaction temperature within the recommended range (e.g., 70-105°C).[1][2] You can also experiment with adjusting the molar ratio of the chlorinating agent.[1]
-
Product Decomposition: this compound can be sensitive to harsh workup conditions. When quenching the reaction with ice water, ensure the temperature is kept low (e.g., 0°C).[1] During pH adjustment for precipitation, add the base slowly to avoid localized high pH, which can degrade the product. The optimal pH for precipitation is generally between 7 and 9.[1][2]
-
Sub-optimal Reagent Ratios: The molar ratio of the starting material to the chlorinating agent and catalyst is crucial. Ratios for acetyl hypoxanthine:POCl₃:tertiary amine have been optimized in ranges like 1:(3.5-20.0):(1.0-1.5).[1][2] Deviating from optimized ratios can significantly impact yield.
-
Moisture Contamination: Phosphorus oxychloride reacts violently with water. Ensure all glassware is dry and anhydrous conditions are maintained throughout the reaction setup to prevent premature decomposition of the chlorinating agent.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes quantitative data from various cited experimental protocols for the synthesis of this compound.
| Starting Material | Chlorinating Agent | Catalyst | Molar Ratio (Start:Chlor:Cat) | Temp. (°C) | Time (h) | Reported Yield (%) | Purity (%) | Reference |
| Acetyl Hypoxanthine | POCl₃ | N,N-dimethylaniline | 1.0 : 20.0 : 1.2 | 105 | 4 | 90.0 | 99.0 | [1] |
| Acetyl Hypoxanthine | POCl₃ | N,N-dimethylaniline | 1.0 : 20.0 : 1.0 | 105 | 4 | 89.2 | 99.0 | [1] |
| Acetyl Hypoxanthine | POCl₃ | N,N-dimethylaniline | 1.0 : 10.0 : 1.0 | 105 | 4 | 91.2 | 99.0 | [1] |
| Hypoxanthine | POCl₃ | N,N-dimethylaniline | 1 : N/A : N/A | Reflux | 0.67 | 84.0 | N/A | [6] |
| Hypoxanthine | POCl₃ | N/A | N/A | 150 | 5 | N/A | N/A | [5] |
Experimental Protocols
Protocol 1: Synthesis from Hypoxanthine via Hydrochloride Salt
This method focuses on isolating the product as a hydrochloride salt, which can lead to very high purity and yield.[6]
-
Reaction Setup: In a suitable reaction vessel, mix hypoxanthine (0.368 mole), N,N-dimethylaniline (12.5 ml), and phosphorus oxychloride (150 ml).
-
Reflux: Heat the mixture to reflux for approximately 40 minutes. The solid hypoxanthine should dissolve.
-
Removal of Excess POCl₃: After the reaction, remove the excess phosphorus oxychloride by vacuum distillation. Ensure the external oil bath temperature does not exceed 70°C.
-
Solvent Addition: Add methylene chloride (200 ml) to the oily residue.
-
Salt Formation: Cool the resulting red solution in an ice bath. Bubble hydrogen chloride gas through the solution until it turns a bright yellow color.
-
Precipitation and Isolation: Stir the mixture overnight. Pass nitrogen through the solution to remove excess HCl. Collect the precipitated this compound hydrochloride by filtration.
-
Washing and Drying: Wash the product with hot methylene chloride and dry to obtain the final product. A reported yield for this salt is 99%.[6]
-
Liberation of Free Base (Optional): To obtain this compound from its salt, dissolve the salt in water and add a base, such as ammonium hydroxide, to precipitate the free base. Filter and dry the product.
Protocol 2: Synthesis from Acetyl Hypoxanthine
This protocol uses acetyl hypoxanthine as the starting material, which can simplify the process and reduce waste.[1][2]
-
Reaction Setup: In a three-necked flask equipped with a thermometer and mechanical stirrer, add acetyl hypoxanthine (0.20 mol), phosphorus oxychloride (2.00 mol), and N,N-dimethylaniline (0.20 mol).
-
Reflux: Begin stirring and heat the mixture to 105°C. Maintain this temperature for 4 hours. Monitor the reaction via TLC to confirm the disappearance of the starting material.[2]
-
Removal of Excess POCl₃: After the reaction is complete, evaporate the unreacted phosphorus oxychloride under vacuum.
-
Quenching and Precipitation: Cool the residue to 0°C and carefully add 100 mL of ice water. Adjust the pH to 8 using a 0.1M NaOH solution to precipitate the product.
-
Isolation and Washing: A large amount of yellow solid should precipitate. Collect the solid by filtration and wash it with cold water.
-
Drying: Dry the collected solid to obtain this compound. A reported yield for this method is 91.2%.[1]
Visualizations
Experimental Workflow and Troubleshooting
The following diagrams illustrate the general experimental workflow for this compound synthesis and a logical decision tree for troubleshooting common yield-related issues.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
Reaction Pathway Diagram
This diagram illustrates the primary chemical transformation in the synthesis of this compound from hypoxanthine.
Caption: The conversion of hypoxanthine to this compound via chlorination.
References
- 1. Chemical synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102336755A - Chemical synthesis method of this compound - Google Patents [patents.google.com]
- 3. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. prepchem.com [prepchem.com]
- 5. US2832781A - this compound - Google Patents [patents.google.com]
- 6. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Chloropurine
Welcome to the technical support center for the purification of 6-Chloropurine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
Q1: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
A1: This issue can arise from a few factors:
-
Inappropriate Solvent Choice: this compound has limited solubility in many common organic solvents.[1] Water can be used for recrystallization, although solubility is still relatively low.[1] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are good solvents but may be difficult to remove.[2]
-
Insufficient Solvent Volume: You may not be using enough solvent. For recrystallization, the goal is to dissolve the compound in a minimal amount of hot solvent.[3][4]
-
Insoluble Impurities: Your crude product may contain insoluble impurities.
Troubleshooting Steps:
-
Verify Solvent Suitability: Ensure you are using a solvent in which this compound is soluble when hot and less soluble when cold. Water is a common choice for recrystallization.[1]
-
Increase Solvent Volume Gradually: Add small portions of the hot solvent to your crude this compound with continuous stirring and heating until it dissolves completely.[4]
-
Perform a Hot Filtration: If the solid does not dissolve completely even with additional hot solvent, it is likely due to insoluble impurities. Perform a hot filtration to remove these impurities before allowing the solution to cool.[4]
Q2: I have a low yield of this compound after recrystallization. How can I improve it?
A2: Low yield is a common issue in recrystallization and can be caused by several factors:
-
Using too much solvent: Dissolving the compound in an excessive amount of solvent will result in a significant portion remaining in the mother liquor upon cooling.[3][5]
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Premature crystallization: If the solution cools too quickly during transfer or filtration.
-
Washing with a solvent at the wrong temperature: Washing the collected crystals with a solvent that is not ice-cold can redissolve the product.[3]
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product.[3][4]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate. Afterward, you can place it in an ice bath to maximize crystal formation.[6]
-
Preheat Funnel and Glassware: When performing a hot filtration, preheat your funnel and receiving flask to prevent premature crystallization.
-
Use Ice-Cold Washing Solvent: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving the product.[3]
-
Concentrate the Mother Liquor: You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and repeating the cooling process. However, be aware that the purity of the second crop may be lower.[5]
Q3: No crystals are forming, even after the solution has cooled. What can I do?
A3: The absence of crystal formation can be frustrating. Here are some techniques to induce crystallization:
-
Scratching the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Reducing the volume of the solvent: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent to increase the concentration of this compound.
-
Cooling to a lower temperature: Ensure the solution is cooled in an ice-water bath.
Column Chromatography Issues
Q4: How do I choose the right solvent system (eluent) for column chromatography of this compound?
A4: The ideal solvent system for column chromatography should provide good separation between this compound and its impurities.
Troubleshooting Steps:
-
Thin-Layer Chromatography (TLC): Use TLC to screen different solvent systems. The ideal eluent will give your product a retention factor (Rf) of around 0.2-0.4.
-
Start with a Nonpolar Solvent and Gradually Increase Polarity: A common approach is to start with a nonpolar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
-
Consider the Impurities: The choice of solvent will also depend on the polarity of the impurities you are trying to remove. For example, if you have very nonpolar impurities, you can start with a very nonpolar eluent to wash them off the column first.
Q5: My this compound is not separating from its impurities on the silica gel column. What could be the problem?
A5: Poor separation can be due to several factors:
-
Inappropriate Solvent System: The eluent may be too polar, causing both the product and impurities to move down the column too quickly. Conversely, if the eluent is not polar enough, nothing will move.
-
Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.
-
Improper Column Packing: An unevenly packed column with cracks or channels will lead to poor separation.
-
Compound Insolubility: If the compound is not soluble in the eluent, it will not move down the column properly.
Troubleshooting Steps:
-
Optimize the Solvent System: Use TLC to find a solvent system that gives a good separation between your product and the impurities. A gradient elution (gradually increasing the polarity of the eluent) can often improve separation.[7]
-
Reduce the Amount of Sample: Use a smaller amount of crude product on the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 by weight.
-
Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Dry Loading: If your sample is not very soluble in the initial eluent, consider "dry loading". Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.[8][9]
Q6: How can I remove the N,N-dimethylaniline impurity from my this compound sample?
A6: N,N-dimethylaniline is often used as a base in the synthesis of this compound and can be a common impurity.[1] One effective method to remove it is to convert the this compound into its salt.
Troubleshooting Steps:
-
Acid-Base Extraction: Dissolve the crude product in an organic solvent. Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The N,N-dimethylaniline will be protonated and move into the aqueous layer, while the this compound remains in the organic layer.
-
Salt Formation: this compound can form salts with strong acids.[10] By forming a salt, you can often precipitate the this compound, leaving the N,N-dimethylaniline in solution. The this compound can then be regenerated by neutralization.[10]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble | [2] |
| Dimethylformamide (DMF) | Soluble | [2] |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
This protocol outlines a general procedure for the recrystallization of this compound using water as the solvent.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of deionized water to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more hot deionized water in small portions until the this compound is completely dissolved.
-
If there are any insoluble impurities, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the purified this compound crystals.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol provides a general guideline for purifying this compound using column chromatography. The specific eluent system should be determined by TLC beforehand.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Appropriate solvent system (eluent), e.g., a mixture of hexane and ethyl acetate
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly, without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, use the dry loading method described in Q5.
-
-
Elute the Column:
-
Add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using a gradient elution, gradually increase the polarity of the eluent over time.
-
-
Analyze the Fractions:
-
Monitor the fractions by TLC to identify which ones contain the purified this compound.
-
-
Combine and Evaporate:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: A troubleshooting workflow for the purification of this compound.
Caption: A step-by-step workflow for the recrystallization of this compound.
References
- 1. This compound | 87-42-3 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. personal.tcu.edu [personal.tcu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Purification [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 10. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
stability of 6-Chloropurine under acidic and basic conditions
Disclaimer: This document provides a general technical support guide regarding the stability of 6-Chloropurine under acidic and basic conditions. Extensive literature searches did not yield specific, publicly available quantitative data on the degradation kinetics (e.g., half-life, rate constants) or a definitive profile of degradation products for this compound. The quantitative data and degradation pathways presented herein are hypothetical examples based on the known behavior of similar purine derivatives and are intended for illustrative purposes. Researchers should perform their own stability studies to determine the precise stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally considered to be a chemically stable solid at room temperature when protected from moisture and light.[1][2][3] However, its stability is significantly influenced by pH, temperature, and the presence of strong acids or bases. It is recommended to store this compound in a cool, dry, and dark place.
Q2: How does pH affect the stability of this compound?
A2: As a purine derivative, this compound is susceptible to hydrolysis under both acidic and basic conditions, particularly at elevated temperatures. In acidic solutions, the primary degradation pathway is expected to be hydrolysis of the chloro group at the C6 position to yield hypoxanthine. Under basic conditions, a similar hydrolysis reaction is anticipated. The rate of degradation is dependent on the specific pH and temperature.
Q3: What are the likely degradation products of this compound?
A3: The most probable degradation product of this compound in aqueous acidic or basic solutions is hypoxanthine, formed by the hydrolysis of the C6-chloro group. Other minor degradation products could potentially form through the opening of the purine ring system under harsh conditions, but hypoxanthine is expected to be the major degradant.
Q4: Are there any known incompatibilities for this compound?
A4: Yes, this compound should be stored away from strong oxidizing agents and strong acids.[1] It is known to react with strong acids to form salts.[4] Its use in chemical synthesis, for example, with reagents like phosphoryl chloride or potassium hydrosulfide, often requires elevated temperatures, indicating its reactivity under these specific conditions.[5]
Q5: What is the recommended solvent for preparing stock solutions of this compound?
A5: this compound has limited solubility in water but is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[6] For aqueous stability studies, stock solutions are typically prepared in a minimal amount of organic solvent and then diluted with the appropriate aqueous buffer. It is crucial to assess the stability of the compound in the chosen solvent system.
Troubleshooting Guide
Issue 1: I am observing a rapid loss of my this compound in an aqueous buffer. What could be the cause?
-
Question: What is the pH of your buffer and the temperature of your experiment?
-
Answer: this compound is prone to hydrolysis, and the rate of degradation increases with both temperature and deviation from a neutral pH. If you are working at a low or high pH, especially at temperatures above ambient, accelerated degradation is expected. Consider performing your experiment at a lower temperature or closer to a neutral pH if your experimental design allows.
-
-
Question: Have you confirmed the identity of the degradation product?
-
Answer: We recommend analyzing your sample by HPLC with UV detection and comparing the retention time to a hypoxanthine standard. This will help confirm if the observed loss of this compound is due to hydrolysis to hypoxanthine.
-
Issue 2: My HPLC analysis shows multiple unexpected peaks in my this compound sample.
-
Question: What were the storage conditions of your this compound solid and stock solution?
-
Answer: Improper storage, such as exposure to light, moisture, or high temperatures, can lead to the degradation of solid this compound. Similarly, stock solutions, especially if not stored at low temperatures, can degrade over time. We recommend using a fresh, properly stored sample and preparing fresh stock solutions for your experiments.
-
-
Question: Could the extra peaks be from your matrix or solvent?
-
Answer: Always run a blank injection of your solvent and matrix to rule out any interfering peaks. Ensure the purity of your solvents and reagents.
-
Issue 3: I am trying to develop a stability-indicating HPLC method and I am not seeing any degradation of this compound under my stress conditions.
-
Question: What stress conditions have you applied?
-
Answer: For forced degradation studies, it is often necessary to use more aggressive conditions to induce degradation. Consider increasing the concentration of the acid or base, increasing the temperature, or extending the exposure time. For example, you could try 0.1 M HCl or 0.1 M NaOH at 60-80 °C.
-
-
Question: Is your analytical method capable of separating this compound from its potential degradants?
-
Answer: The primary degradation product, hypoxanthine, has different polarity compared to this compound and should be separable by reverse-phase HPLC. You may need to optimize your mobile phase composition and gradient to achieve baseline separation.
-
Quantitative Stability Data (Hypothetical Examples)
Table 1: Hypothetical Degradation of this compound in Acidic Conditions
| Temperature (°C) | pH | Time (hours) | This compound Remaining (%) | Hypoxanthine Formed (%) |
| 25 | 1 | 24 | 98.5 | 1.5 |
| 25 | 1 | 72 | 95.2 | 4.8 |
| 60 | 1 | 6 | 85.3 | 14.7 |
| 60 | 1 | 24 | 55.1 | 44.9 |
| 25 | 4 | 72 | 99.2 | 0.8 |
| 60 | 4 | 24 | 92.5 | 7.5 |
Table 2: Hypothetical Degradation of this compound in Basic Conditions
| Temperature (°C) | pH | Time (hours) | This compound Remaining (%) | Hypoxanthine Formed (%) |
| 25 | 10 | 24 | 97.8 | 2.2 |
| 25 | 10 | 72 | 93.1 | 6.9 |
| 60 | 10 | 6 | 82.4 | 17.6 |
| 60 | 10 | 24 | 48.9 | 51.1 |
| 25 | 13 | 24 | 88.5 | 11.5 |
| 60 | 13 | 6 | 60.7 | 39.3 |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound to assess its stability under acidic and basic stress conditions.
1. Materials and Reagents:
-
This compound reference standard
-
Hypoxanthine reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
HPLC grade acetonitrile and water
-
Phosphate buffer components
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 reverse-phase column
2. Preparation of Solutions:
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of DMSO or another suitable organic solvent.
-
Acidic Stress Solution (0.1 M HCl): Prepare a 0.1 M solution of HCl in water.
-
Basic Stress Solution (0.1 M NaOH): Prepare a 0.1 M solution of NaOH in water.
3. Forced Degradation Procedure:
-
Acid Hydrolysis:
-
To a series of vials, add a known volume of the this compound stock solution.
-
Add the acidic stress solution to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the vials at a controlled temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from a vial.
-
Neutralize the sample with an equivalent amount of 0.1 M NaOH.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use the basic stress solution (0.1 M NaOH).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl.
-
4. HPLC Analysis:
-
Develop a stability-indicating reverse-phase HPLC method capable of separating this compound from its degradation products, primarily hypoxanthine.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from 5% to 95% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
-
Analyze the stressed samples and a non-stressed control sample.
-
Identify and quantify the amount of this compound remaining and the amount of any degradation products formed by comparing peak areas to those of reference standards.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k).
-
Calculate the half-life (t½) of this compound under each stress condition using the formula: t½ = 0.693 / k.
Visualizations
Caption: Hypothetical acidic degradation pathway of this compound.
Caption: Hypothetical basic degradation pathway of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 87-42-3 [chemicalbook.com]
- 3. This compound | 87-42-3 [amp.chemicalbook.com]
- 4. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
- 5. US2832781A - this compound - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Chloropurine Substitutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-chloropurine substitutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: My nucleophilic aromatic substitution (SNAr) reaction with this compound is slow or incomplete. What are the key parameters to optimize?
A1: Slow or incomplete reactions are common challenges. The reactivity of this compound is influenced by several factors. Consider optimizing the following:
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used.[1][2] For alcohol substitutions, the alcohol itself can serve as both the reactant and the solvent.[3][4] In some cases, "green" solvents like water have been successfully used, particularly with microwave assistance.[5]
-
Base: A base is typically required to deprotonate the incoming nucleophile, increasing its nucleophilicity. Common bases include organic amines like triethylamine (Et3N) or diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate (K2CO3) or sodium hydride (NaH).[1] The choice of base can significantly impact reaction rate and yield.
-
Temperature: Increasing the reaction temperature often accelerates the reaction rate. However, excessive heat can lead to side product formation and decomposition of starting materials or products. Microwave irradiation can be a highly effective method for rapidly achieving high temperatures and significantly reducing reaction times, often from hours to minutes.[1][5][6]
-
Catalyst: For certain substitutions, such as tert-butylation, a Lewis acid catalyst like SnCl4 or TiCl4 may be necessary to facilitate the reaction.[7]
Q2: I am observing the formation of multiple isomers, particularly N7 and N9 alkylation, instead of substitution at the C6 position. How can I improve regioselectivity?
A2: The purine ring has multiple nucleophilic nitrogen atoms (N7 and N9 being the most common sites for alkylation), which can compete with substitution at the C6 position, especially when using alkylating agents under basic conditions.[7]
-
Protecting Groups: To prevent N-alkylation, consider using a protecting group on the purine nitrogen. The tetrahydropyranyl (THP) group is one common option.[8]
-
Reaction Conditions for N-Alkylation vs. C6-Substitution: Direct alkylation with alkyl halides under basic conditions often leads to a mixture of N7 and N9 isomers.[7] For substitution at the C6 position with nucleophiles like amines, thiols, or alkoxides, the primary reaction should be the displacement of the chlorine atom. If you are still observing N-alkylation, it might be due to the specific nature of your reactants or reaction conditions that favor this side reaction.
-
Kinetic vs. Thermodynamic Control: In some cases, the ratio of N7 to N9 isomers can be controlled by temperature and reaction time. For instance, in tert-butylation reactions, kinetically controlled conditions (lower temperature, shorter time) may favor the N7 isomer, while thermodynamically controlled conditions (higher temperature, longer time) can lead to the N9 isomer.[7]
Q3: My desired product is unstable and decomposes during the reaction or workup. What can I do?
A3: Product instability can be a significant issue.
-
Mild Reaction Conditions: Employing milder reaction conditions can prevent product degradation. This could involve using a weaker base, a lower reaction temperature, or shorter reaction times. Microwave-assisted synthesis can be advantageous here as it allows for rapid heating and cooling, minimizing the time the product is exposed to high temperatures.[1][6]
-
Workup Procedure: The workup procedure should be carefully considered. For example, some N7-alkylated purines are unstable in the presence of aqueous mineral acids or Lewis acids.[7] Neutralization and extraction steps should be performed promptly and at low temperatures if necessary.
-
Purification Method: Purification methods like column chromatography should be chosen carefully to avoid on-column decomposition. Using a suitable stationary phase and eluent system is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the substitution of this compound?
A1: The substitution of the chlorine atom at the C6 position of the purine ring typically proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This is generally an addition-elimination process where the nucleophile attacks the electron-deficient C6 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group, chloride, is then eliminated to restore the aromaticity of the purine ring.[9][10][11] The presence of electron-withdrawing nitrogen atoms in the purine ring facilitates this reaction by stabilizing the negative charge in the intermediate.[12]
Q2: Can I use microwave irradiation to accelerate my this compound substitution reactions?
A2: Yes, microwave-assisted synthesis is a well-established and highly effective method for accelerating these reactions.[1][5][6] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[1] This technique is applicable to a wide range of nucleophiles, including amines and alcohols.[3][5]
Q3: What are the typical reaction conditions for substituting this compound with an amine?
A3: The amination of this compound is a common transformation. Typical conditions involve reacting this compound with the desired amine in a suitable solvent such as ethanol, water, or DMF.[1][5] A base like DIPEA or an excess of the reactant amine is often used to neutralize the HCl generated during the reaction.[1] Microwave irradiation at temperatures around 120°C for 10-15 minutes has been shown to be very efficient.[1]
Q4: How can I introduce an alkoxy or aryloxy group at the C6 position?
A4: Alkoxy or aryloxy groups can be introduced by reacting this compound with the corresponding alcohol or phenol in the presence of a base.[3][4] For simple alcohols, the alcohol itself can often be used as the solvent. The reaction of 2-amino-6-chloropurine with an alkoxide generated from its corresponding alcohol is a known method, though it can be slow under conventional heating.[4]
Q5: Are there methods for C-C bond formation at the C6 position of this compound?
A5: Yes, C-C bonds can be formed at the C6 position. One common method is the Suzuki-Miyaura cross-coupling reaction, where this compound derivatives are reacted with phenylboronic acids in the presence of a palladium catalyst to synthesize 6-phenylpurines.[13] Another approach involves the direct arylation of 6-chloropurines with activated aromatics promoted by a Lewis acid like anhydrous AlCl3.[14]
Data Presentation
Table 1: Optimization of Reaction Conditions for Amination of a this compound Derivative with Microwave Irradiation [1]
| Entry | Nucleophile | Conditions | Time (min) | Yield (%) |
| 1 | Aniline | A: MW, 120°C, 150W, DIPEA, EtOH | 10 | 81 |
| 2 | Aniline | B: Oil bath, 80°C, DIPEA, EtOH | 180 | 65 |
| 3 | Benzylamine | A: MW, 120°C, 150W, DIPEA, EtOH | 10 | 83 |
| 4 | Benzylamine | B: Oil bath, 80°C, DIPEA, EtOH | 240 | 71 |
| 5 | Morpholine | A: MW, 120°C, 150W, DIPEA, EtOH | 10 | 72 |
| 6 | Morpholine | C: Oil bath, 120°C, DIPEA, EtOH | 120 | 68 |
Table 2: Optimization of tert-Butylation of this compound [7]
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of N7-isomer (%) | Yield of N9-isomer (%) |
| 1 | SnCl4 (2.1) | DCE | 50 | 19 | 78 | - |
| 2 | SnCl4 (1.0) | DCE | 50 | 19 | 40 | - |
| 3 | TiCl4 (2.1) | DCE | 50 | 19 | 43 | - |
| 4 | SnCl4 (2.1) | ACN | 50 | 19 | 45 | 15 |
| 5 | SnCl4 (2.1) | ACN | 80 | 5 | - | 39 |
Experimental Protocols
Protocol 1: Microwave-Assisted Amination of a this compound Derivative [1]
-
To a solution of the this compound derivative (1 equivalent) in ethanol, add the corresponding amine (1.1 equivalents) and diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Place the reaction mixture in a sealed vessel suitable for microwave irradiation.
-
Irradiate the mixture in a single-mode microwave reactor at 120°C and 150W for 10 minutes.
-
After cooling, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 6-aminopurine derivative.
Protocol 2: N7-Regioselective tert-Butylation of this compound [7]
-
To a solution of this compound (1 mmol) in 1,2-dichloroethane (DCE, 8 mL), add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 mmol).
-
Heat the mixture at 80°C for 1 hour to achieve silylation.
-
Cool the reaction mixture to room temperature and add SnCl4 (2.1 mmol) followed by 2-bromo-2-methylpropane (3 mmol).
-
Stir the reaction at 50°C for 19 hours.
-
Quench the reaction by pouring it into a saturated aqueous solution of NaHCO3.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield 7-(tert-butyl)-6-chloropurine.
Visualizations
Caption: General experimental workflow for this compound substitution.
Caption: Troubleshooting logic for optimizing this compound substitutions.
References
- 1. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 5. researchgate.net [researchgate.net]
- 6. Microwave irradiated C6-functionalization of this compound nucleosides with various mild nucleophiles under solvent-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides[c] Application of the Suzuki-Miyaura Cross-Coupling reactions of this compound derivatives with phenylboronic acid [studfile.net]
- 14. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
side reactions to avoid during 6-Chloropurine derivatization
Welcome to the technical support center for 6-Chloropurine derivatization. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals navigate the complexities of working with this versatile molecule. Our aim is to help you avoid common side reactions and achieve optimal results in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the derivatization of this compound, offering explanations and actionable solutions.
Q1: My alkylation of this compound is producing a mixture of N7 and N9 isomers. How can I improve the regioselectivity?
A1: The formation of N7 and N9 regioisomers is the most common side reaction during the alkylation of this compound.[1][2] The thermodynamically more stable N9 isomer is often the desired product, while the N7 isomer is a common byproduct.[1][2] Several strategies can be employed to control the regioselectivity:
-
Steric Hindrance: Introducing a bulky substituent at a position that shields the N7 nitrogen can significantly favor N9 alkylation. For instance, using a 6-(2-butylimidazol-1-yl)purine derivative has been shown to result in exclusive N9 alkylation due to the imidazole group sterically hindering access to the N7 position.[3][4][5]
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the N7/N9 ratio. While direct alkylation with alkyl halides under basic conditions often leads to a mixture, specific conditions can favor one isomer over the other.[1][2] For example, the use of sodium hydride in DMF is a common condition for alkylation.[3][4][5]
-
Protecting Groups: Although not always necessary, the use of protecting groups can offer a more controlled synthesis, directing alkylation to the desired nitrogen.
-
Lewis Acid Catalysis for N7 Alkylation: For targeted synthesis of the N7 isomer, a method involving the reaction of N-trimethylsilylated purines with a tert-alkyl halide using SnCl₄ as a catalyst has been developed.[1]
Quantitative Data on N7/N9 Alkylation Ratios
| Reactant | Alkylating Agent | Base/Catalyst | Solvent | N9:N7 Ratio | Reference |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH | DMF | Exclusive N9 | [3][4][5] |
| 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl iodide | NaH | DMF | ~5:1 | [3][4][5] |
| This compound | tert-Butyl bromide | SnCl₄ | ACN | Predominantly N7 | [1] |
Q2: I am observing hydrolysis of the 6-chloro group to hypoxanthine during my reaction. How can I prevent this?
A2: The 6-chloro group is susceptible to hydrolysis, especially under aqueous acidic or basic conditions.[6] To minimize this side reaction:
-
Anhydrous Conditions: Ensure that all solvents and reagents are strictly anhydrous. The presence of water can lead to the formation of the undesired hypoxanthine byproduct.
-
Control of pH: Avoid strongly acidic or basic aqueous conditions if possible. If a base is required, consider using a non-nucleophilic organic base in an anhydrous organic solvent. For workup, carefully control the pH; for example, adjusting the pH to around 5 with ammonium hydroxide can be used to precipitate this compound.[7]
-
Temperature Control: Elevated temperatures can accelerate the rate of hydrolysis. Running the reaction at the lowest effective temperature can help minimize this side reaction.
Q3: My reaction is resulting in multiple alkylations on the purine ring. What is causing this and how can I stop it?
A3: Over-alkylation, or dialkylation, can occur, particularly if a strong base is used in excess or if the reaction conditions are too harsh. This can lead to alkylation at both N7 and N9 positions, or potentially at other ring nitrogens (N1, N3), although this is less common.[1][2]
-
Stoichiometry Control: Use a precise stoichiometry of the alkylating agent and base. Typically, a slight excess (1.1-1.2 equivalents) of the alkylating agent is sufficient.
-
Choice of Base: Use a base that is strong enough to deprotonate the purine but not so strong as to promote multiple deprotonations. Sodium hydride or potassium carbonate are commonly used.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to avoid the formation of over-alkylated products. Avoid unnecessarily high temperatures.
Q4: I am having trouble with the solubility of this compound in my reaction solvent. What are some suitable solvents?
A4: this compound is a solid with limited solubility in many common organic solvents.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are good solvents for this compound, with a solubility of approximately 10 mg/mL.[8]
-
Solvent Mixtures: For certain reactions like Suzuki-Miyaura couplings, aqueous solvent mixtures (e.g., water/n-butanol or DME/water) have been used successfully.[2][9][10]
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Temperature Effect: The solubility of this compound generally increases with temperature.
Solubility of this compound and a Derivative in Various Solvents
| Compound | Solvent | Temperature (K) | Molar Fraction Solubility (x10³) | Reference |
| This compound | Methanol | 298.15 | 1.85 | [11] |
| This compound | Ethanol | 298.15 | 1.23 | [11] |
| This compound | DMF | 298.15 | 29.5 | [11] |
| This compound | DMA | 298.15 | 25.1 | [11] |
| 2-Amino-6-chloropurine | DMSO | 298.15 | 4.57 | [12][13] |
| 2-Amino-6-chloropurine | Water | 298.15 | 0.03 | [12][13] |
Q5: My Suzuki-Miyaura or Sonogashira coupling reaction with this compound is not working well (low yield, decomposition). What are some common troubleshooting steps?
A5: Palladium-catalyzed cross-coupling reactions can be sensitive to various factors.
-
Inert Atmosphere: These reactions are typically air- and moisture-sensitive. Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.[14]
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial. For Suzuki-Miyaura couplings of 6-chloropurines, catalysts like Pd(PPh₃)₄ or Na₂PdCl₄ with specialized ligands have been shown to be effective.[2][9][10] For Sonogashira couplings, a combination of a palladium catalyst and a copper(I) co-catalyst is often used, though copper-free methods exist.[14][15] Catalyst decomposition, often indicated by the formation of palladium black, can be caused by oxygen or impurities.[14]
-
Base Selection: The base plays a critical role. For Suzuki-Miyaura reactions, bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common.[9][10] For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is typically used.[14][15]
-
Alkyne Homocoupling (Sonogashira): A common side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by ensuring strictly anaerobic conditions and sometimes by slow addition of the alkyne.[14]
Detailed Experimental Protocols
Protocol 1: General Procedure for N9-Alkylation of this compound
This protocol describes a general method for the preferential alkylation of this compound at the N9 position.
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Stirring: Allow the mixture to stir at room temperature for 1-2 hours.
-
Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Amination of this compound Derivatives
This protocol is an efficient method for the nucleophilic aromatic substitution of the 6-chloro group with an amine.[8]
-
Reaction Setup: In a microwave reaction vial, combine the this compound derivative (1.0 eq), the desired amine (1.2-1.5 eq), and a suitable solvent (e.g., ethanol or isopropanol). A non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq) can be added to scavenge the HCl generated.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography or recrystallization to obtain the desired 6-aminopurine derivative.
Protocol 3: Suzuki-Miyaura Coupling of 6-Chloropurines
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 6-chloropurines with boronic acids.[9][10]
-
Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2-1.5 eq), a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., toluene, or a mixture of DME and water).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Extraction: If an aqueous solvent system was used, extract the filtrate with an organic solvent.
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Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Visualizing Key Concepts and Workflows
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. US2832781A - this compound - Google Patents [patents.google.com]
- 8. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. scispace.com [scispace.com]
- 11. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
- 12. CN108892669B - Method for preparing 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 13. This compound ribonucleoside synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. Sonogashira Coupling [organic-chemistry.org]
proper storage and handling of 6-Chloropurine to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 6-Chloropurine to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term stability, storage at -20°C is recommended, which can preserve the compound for at least four years.[2] Alternatively, storage at +4°C is also acceptable and can maintain stability for at least two years. It is crucial to protect the compound from light and moisture to prevent degradation.
Q2: How should I prepare and store this compound solutions?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at approximately 10 mg/mL.[2] Stock solutions should be prepared using a solvent of choice that has been purged with an inert gas to remove dissolved oxygen.[2] For aqueous solutions, it is important to note that this compound has some solubility in water.[1] If water is used as the solvent for a stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[3] It is best to prepare fresh working solutions for in vivo experiments on the day of use.[3]
Q3: What are the main degradation pathways for this compound?
A3: The primary degradation pathway for this compound is hydrolysis of the chlorine atom at the 6-position, which results in the formation of hypoxanthine. This reaction is particularly favorable in aqueous and basic conditions. Under thermal stress, this compound can decompose to produce hazardous gases, including nitrogen oxides, carbon monoxide, carbon dioxide, chlorine, and hydrogen chloride gas.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from light. Photodegradation can occur upon exposure to UV or visible light, potentially leading to the formation of unwanted byproducts and a decrease in the compound's purity and activity. While specific photodegradation products of this compound are not extensively documented in the provided results, purine analogs with chloro-substituents can be susceptible to photo-induced reactions.[4]
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation in the solid form can include a change in color or appearance from its typical yellow-orange crystalline powder.[5] In solution, degradation may not be visually apparent. Therefore, it is crucial to monitor the purity of your this compound stock solutions over time, for example, by using techniques like HPLC. A decrease in the expected biological activity or inconsistent experimental results can also be an indicator of compound degradation.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your solid this compound and stock solutions have been stored according to the recommended conditions (see FAQs).
-
Check Solution Age: If using an older stock solution, consider preparing a fresh one. It is recommended to use freshly prepared solutions for optimal results.[3]
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Assess Purity: If possible, check the purity of your compound or solution using an analytical technique like HPLC or LC-MS to look for degradation products such as hypoxanthine.
-
pH of Assay Medium: Be mindful of the pH of your experimental medium. Basic conditions can accelerate the hydrolysis of this compound to the less active hypoxanthine.
-
-
Problem 2: Unexpected peaks in analytical data (e.g., HPLC, LC-MS).
-
Possible Cause: Presence of degradation products or impurities.
-
Troubleshooting Steps:
-
Identify Potential Degradants: The most common degradation product is hypoxanthine, formed via hydrolysis. Compare the retention time or mass-to-charge ratio of the unexpected peak with that of a hypoxanthine standard.
-
Review Experimental Conditions: Analyze your experimental protocol for any steps that could induce degradation, such as prolonged exposure to high temperatures, non-neutral pH, or bright light.
-
Solvent Stability: Ensure that this compound is stable in the solvent system you are using for your experiment and analysis. While soluble in DMSO and DMF, long-term stability in these solvents at room temperature should be considered.
-
-
Problem 3: Poor solubility when preparing solutions.
-
Possible Cause: Incorrect solvent or precipitation of the compound.
-
Troubleshooting Steps:
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Solvent Selection: this compound has limited solubility in water but is more soluble in polar organic solvents like DMSO and DMF.[1][2]
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Aid Dissolution: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[3]
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Check for Salt Formation: In acidic conditions, this compound can form salts which may have different solubility profiles.[6]
-
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Additional Precautions |
| Solid | -20°C | ≥ 4 years[2] | Tightly sealed container, dry, well-ventilated, protect from light and moisture.[1] |
| Solid | +4°C | ≥ 2 years | Tightly sealed container, dry, well-ventilated, protect from light and moisture.[1] |
| Solution | Varies | Prepare fresh | Purge solvent with inert gas.[2] For aqueous solutions, filter and sterilize.[3] |
Table 2: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | ~10 mg/mL | [2] |
| DMF | ~10 mg/mL | [2] |
| Water | Some solubility | [1] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
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This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber vial with a screw cap
-
-
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or directly into the amber vial. For example, for 1 mL of a 10 mM stock solution, weigh out 1.546 mg of this compound (Molecular Weight: 154.56 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Purge the headspace of the vial with an inert gas to displace oxygen.
-
Tightly seal the vial and vortex or sonicate until the solid is completely dissolved. Gentle warming can be applied if necessary.
-
Store the stock solution at -20°C. Before each use, thaw the solution and bring it to room temperature.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
troubleshooting poor solubility of 6-Chloropurine in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 6-Chloropurine in reaction media.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a pale yellow crystalline solid that is slightly soluble in water but soluble in organic solvents.[1][2][3] Its solubility is significantly influenced by the solvent, temperature, and pH.
Q2: In which common organic solvents is this compound soluble?
A2: this compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[4] The solubility in these solvents is approximately 10 mg/mL.[4] It also shows good solubility in neat methanol and ethanol.
Q3: How does temperature affect the solubility of this compound?
A3: The solubility of this compound generally increases with a rise in temperature in various solvent systems.[1]
Q4: Can pH be adjusted to improve the solubility of this compound?
A4: Yes, as a purine derivative, this compound has ionizable protons and its solubility can be influenced by pH.[3] It can form salts with strong acids, a property that can be utilized to enhance its solubility in certain aqueous media.[5]
Q5: What is the water solubility of this compound?
A5: this compound has a slight solubility in water, reported to be around 5 g/L.[2][6] In aqueous co-solvent mixtures, its solubility decreases as the proportion of water increases.
Troubleshooting Guide for Poor Solubility
This guide provides a systematic approach to troubleshoot and overcome common solubility issues encountered with this compound during experimental work.
Issue 1: this compound does not dissolve in the chosen reaction solvent.
-
Possible Cause: The solvent may not be appropriate for dissolving this compound.
-
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the quantitative solubility data table below to select a more suitable solvent.
-
Switch to a Recommended Solvent: If possible, switch to a solvent in which this compound is known to be soluble, such as DMSO or DMF.[4]
-
Use a Co-solvent: If the primary solvent cannot be changed, consider adding a co-solvent. For instance, adding a small amount of DMSO or DMF to a less polar solvent can significantly improve solubility.
-
Issue 2: this compound precipitates out of solution during the reaction.
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Possible Cause: Changes in temperature, pH, or the formation of a less soluble product or intermediate.
-
Troubleshooting Steps:
-
Temperature Control: If the reaction is cooled, the solubility of this compound may decrease. Try maintaining a higher reaction temperature if the protocol allows.
-
pH Monitoring: If the reaction generates acidic or basic byproducts, the pH of the medium may change, affecting solubility. Consider using a buffered solvent system.
-
Increased Solvent Volume: Increasing the volume of the solvent can help keep the compound in solution.
-
Issue 3: Low reaction yield suspected to be due to poor solubility.
-
Possible Cause: The concentration of dissolved this compound is too low for the reaction to proceed efficiently.
-
Troubleshooting Steps:
-
Enhance Solubility: Employ one of the methods described in the "Experimental Protocols" section to increase the concentration of dissolved this compound.
-
Heterogeneous Reaction Conditions: If solubility remains a challenge, consider if the reaction can proceed under heterogeneous conditions with vigorous stirring to maximize the surface area of the undissolved solid.
-
Data Presentation
Table 1: Quantitative Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[4] | Room Temperature | A good first choice for many reactions. |
| N,N-Dimethylformamide (DMF) | ~10 mg/mL[4] | Room Temperature | Similar to DMSO in its solubilizing power. |
| Water | 5 g/L[2][6] | Room Temperature | Slightly soluble. |
| Methanol (neat) | High | Not specified | Maximum solubility observed in neat solvent. |
| Ethanol (neat) | High | Not specified | Maximum solubility observed in neat solvent. |
| DMF/Water mixtures | Decreases with increasing water content | 10-55 | Solubility is greater than in other tested aqueous co-solvent mixtures at the same composition and temperature. |
| Ethanol/Water mixtures | Decreases with increasing water content | 10-55 | Solubility is lower than in DMF/water mixtures. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
This protocol describes the preparation of a standard stock solution of this compound in DMSO, which can be used for various experiments.
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Cap the vial and vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (up to 40-50°C) can be applied to aid dissolution.
-
Storage: Store the stock solution at -20°C in a tightly sealed container to prevent moisture absorption by the DMSO.
Protocol 2: Improving Solubility with a Co-solvent System
This protocol provides a general method for using a co-solvent to dissolve this compound in a reaction medium where it has poor solubility.
-
Primary Solvent: In the reaction vessel, add the primary reaction solvent.
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Co-solvent Addition: To a separate vial containing the weighed this compound, add a minimal amount of a strong solvent in which it is highly soluble (e.g., DMSO or DMF) to create a concentrated slurry or solution.
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Transfer: With vigorous stirring, add the this compound/co-solvent mixture to the primary reaction solvent.
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Observation: Observe for any signs of precipitation. If the compound remains in solution, the reaction can proceed. If it precipitates, a different solvent system or a higher proportion of the co-solvent may be necessary.
Mandatory Visualizations
References
Technical Support Center: Regioselectivity in 6-Chloropurine Reactions
Welcome to the technical support center for controlling regioselectivity in reactions involving 6-chloropurine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired isomeric products.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in controlling regioselectivity during the alkylation of this compound?
The primary challenge in the alkylation of this compound is controlling the substitution at the N7 versus the N9 position of the purine ring. Direct alkylation often yields a mixture of N7 and N9 isomers, with the thermodynamically more stable N9 isomer typically predominating.[1][2] Achieving high selectivity for the less common, kinetically favored N7 isomer requires specific strategies to overcome the inherent preference for N9 substitution.
Q2: What is the fundamental principle governing N7 vs. N9 selectivity?
The regioselectivity is primarily governed by a balance between kinetic and thermodynamic control.[3][4][5][6]
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Kinetic Control: This favors the product that is formed fastest, which is often the N7-substituted purine. This pathway typically has a lower activation energy.[3][6] Reactions under kinetic control are usually performed at lower temperatures for shorter durations.
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Thermodynamic Control: This favors the most stable product, which is generally the N9-substituted purine.[2] This pathway leads to a lower overall energy state. Reactions under thermodynamic control are often conducted at higher temperatures or for longer reaction times, allowing the initial products to equilibrate to the most stable isomer.
Q3: How do reaction conditions influence the N7/N9 product ratio?
Reaction conditions such as temperature, solvent, and the choice of base or catalyst play a crucial role in determining the final product ratio.[2][7] For instance, lower temperatures tend to favor the kinetic N7 product, while higher temperatures promote the formation of the thermodynamic N9 product.[4] The polarity of the solvent can also influence the reaction pathway.[8]
Troubleshooting Guides
Issue 1: My reaction yields a mixture of N7 and N9 isomers, but I want to favor the N7 product.
-
Solution 1: Employ a Silylation Strategy. A robust method for achieving N7 selectivity involves a silylation step prior to alkylation.[1][2] By first treating this compound with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA), you can then introduce the alkylating agent in the presence of a Lewis acid catalyst (e.g., SnCl₄).[1][2] This approach is particularly effective for introducing bulky alkyl groups, such as a tert-butyl group, with high N7 regioselectivity under kinetically controlled conditions.[1][2]
-
Solution 2: Optimize Reaction Temperature. Lowering the reaction temperature can significantly favor the formation of the kinetic N7 product.[4][8] If you are getting a mixture of isomers, try running the reaction at a lower temperature (e.g., in an ice bath) to slow down the equilibration to the more stable N9 isomer.
Issue 2: I am trying to synthesize the N9-substituted product, but I am getting significant amounts of the N7 isomer.
-
Solution 1: Increase the Reaction Temperature and Time. To favor the thermodynamically more stable N9 isomer, increasing the reaction temperature and allowing the reaction to proceed for a longer duration can facilitate the conversion of any initially formed N7 product to the N9 product.[2]
-
Solution 2: Choose an Appropriate Base and Solvent System. Traditional alkylation of this compound under basic conditions often favors the N9 isomer.[2] Experiment with different bases and solvents to optimize for N9 selectivity. For example, using tetrabutylammonium hydroxide as a base has been shown to yield good results for N9 regioselectivity.[7]
-
Solution 3: Consider Steric Shielding. For more advanced applications, a strategy involving the introduction of a bulky substituent at a position that sterically hinders the N7 position can effectively direct alkylation to the N9 position.[9][10][11][12]
Issue 3: The silylation method for N7-alkylation is not working, and I am getting low yields or no reaction.
-
Solution 1: Ensure Anhydrous Conditions. The silylation reaction and the subsequent Lewis acid-catalyzed alkylation are sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents are used.[8] The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Solution 2: Verify the Purity of Reagents. Impurities in the this compound or the alkylating agent can interfere with the reaction.[8] Ensure your starting materials are of high purity.
-
Solution 3: Check the Stoichiometry of the Lewis Acid. The amount of Lewis acid catalyst, such as SnCl₄, can significantly impact the reaction's success. The optimal amount may need to be determined empirically, but a common starting point is in the range of 1 to 2.1 equivalents relative to the purine derivative.[1][2]
Quantitative Data Summary
The following table summarizes the influence of different reaction conditions on the regioselectivity of this compound alkylation, based on published data.
| Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | N7:N9 Ratio | Yield (%) | Reference |
| tert-Butyl Bromide | SnCl₄ | DCE | Room Temp | 19 | N7 selective | - | [1] |
| tert-Butyl Bromide | SnCl₄ | ACN | 80 | 5 | N9 predominant | 28-39 | [1][2] |
| Ethyl Iodide | NaH | DMF | - | - | N9 exclusive | - | [9][10] |
Key Experimental Protocols
Protocol 1: N7-Regioselective tert-Alkylation of this compound [1]
This protocol is adapted for the synthesis of 7-(tert-butyl)-6-chloro-7H-purine.
-
Silylation: To a suspension of this compound (5.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 40 mL) under an argon atmosphere, add N,O-bis(trimethylsilyl)acetamide (BSA) (7.5 mmol).
-
Heat the mixture at 76-80 °C for 30 minutes until a clear solution is obtained.
-
Alkylation: Cool the mixture in an ice bath and add tin(IV) chloride (SnCl₄) (10.5 mmol).
-
Remove the ice bath and continue stirring at room temperature for 10 minutes.
-
Add tert-butyl bromide (15 mmol) and stir the reaction mixture at room temperature for 19 hours.
-
Work-up and Purification: Follow appropriate quenching, extraction, and purification procedures to isolate the desired N7-alkylated product.
Visualizations
Caption: Kinetic vs. Thermodynamic control in this compound alkylation.
Caption: Workflow for N7-regioselective alkylation of this compound.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Regioselective alkylation reaction of purines under microwave irradiation [diposit.ub.edu]
- 8. benchchem.com [benchchem.com]
- 9. Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
This technical support center is designed for researchers, scientists, and drug development professionals working with 6-Chloropurine analogs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound analogs?
A1: this compound and its analogs are purine antimetabolites. Their primary mechanism of action involves a multi-step intracellular conversion to active cytotoxic metabolites, primarily 6-thioguanine nucleotides (6-TGNs).[1] This process, known as lethal synthesis, leads to the disruption of nucleic acid metabolism. The active metabolites can be incorporated into DNA and RNA, leading to cytotoxicity and apoptosis.[2][3] Another key mechanism is the inhibition of de novo purine synthesis.[2][3]
Q2: What are the major mechanisms by which cancer cells develop resistance to this compound analogs?
A2: Resistance to this compound analogs is a significant challenge and typically arises from one or more of the following mechanisms:
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Altered Drug Metabolism: This is the most common resistance mechanism. For this compound analogs to be effective, they must be converted to their active 6-thioguanine nucleotide (6-TGN) forms by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[1] A decrease in or loss of HGPRT activity prevents this activation, rendering the drug ineffective.[1] Conversely, increased activity of the enzyme thiopurine S-methyltransferase (TPMT) can lead to resistance by converting the drug into its inactive methylated metabolites.[1]
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Increased Drug Efflux: Cancer cells can actively pump the drug out, preventing it from reaching a therapeutic intracellular concentration. This is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1).[1][4][5][6]
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Alterations in Drug Targets: Mutations in the enzymes that are the ultimate targets of the active metabolites can also confer resistance.
Q3: How can I determine if my cell line has developed resistance to a this compound analog?
A3: The most direct way to assess resistance is by determining the half-maximal inhibitory concentration (IC50) value through a cytotoxicity assay (e.g., MTT or XTT assay). A significant increase in the IC50 value of the treated cell line compared to the parental, sensitive cell line indicates the development of resistance. For instance, a K562 cell line selected for resistance to 6-mercaptopurine showed a 339-fold increase in resistance compared to the parental line.[4]
Q4: What is the role of Thiopurine S-methyltransferase (TPMT) in this compound analog resistance and toxicity?
A4: TPMT is a key enzyme in the metabolism of thiopurines. It inactivates 6-mercaptopurine by methylation. The activity of this enzyme varies among individuals due to genetic polymorphisms.[7]
-
High TPMT Activity: Can lead to rapid inactivation of the drug, potentially reducing its therapeutic efficacy and contributing to drug resistance.[1]
-
Low TPMT Activity: Results in reduced methylation and consequently higher levels of the active, cytotoxic 6-TGNs. This increases the risk of severe side effects, particularly myelosuppression.[1] Therefore, assessing TPMT activity or genotype is crucial before initiating thiopurine therapy in a clinical setting to allow for appropriate dose adjustments.[1]
Troubleshooting Guides
Issue 1: Inconsistent or No Cytotoxicity Observed in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Cell Line Insensitivity or Resistance | Verify the known sensitivity of your cell line to purine analogs from the literature. If using a new or uncharacterized line, perform a wide dose-response curve to determine its intrinsic sensitivity. Consider that your cell line may have acquired resistance during culturing. |
| Drug Instability or Degradation | Prepare fresh drug solutions for each experiment. This compound analogs can be unstable in solution. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Minimize exposure of drug solutions to light. |
| Incorrect Drug Concentration | Double-check all calculations for dilutions and stock concentrations. Perform a serial dilution series to ensure accuracy. |
| High Purine Levels in Culture Medium | High levels of purines (e.g., hypoxanthine) in the cell culture medium can compete with the this compound analog for uptake and metabolism, thereby reducing its cytotoxic effect.[1] Switch to a medium with lower purine content for the duration of the experiment. You can test this by supplementing a purine-low medium with hypoxanthine to see if it "rescues" the cells from toxicity.[1] |
| Inactivation by Xanthine Oxidase in Serum | Xanthine oxidase, present in fetal bovine serum, can inactivate 6-mercaptopurine.[8] Consider using a xanthine oxidase inhibitor, such as allopurinol, as a co-treatment. Be aware that this will likely increase cytotoxicity, so dose adjustments will be necessary.[1] |
Issue 2: Investigating the Mechanism of Acquired Resistance
| Hypothesized Mechanism | Experimental Approach |
| Increased Drug Efflux | Western Blot: Analyze the protein expression levels of key ABC transporters, such as P-glycoprotein (MDR1/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), in your resistant cell line compared to the sensitive parental line.[4][9][10] Functional Efflux Assay: Use a fluorescent substrate of P-gp, such as Rhodamine 123. Resistant cells overexpressing P-gp will show lower intracellular fluorescence. This can be reversed by co-incubation with a P-gp inhibitor like verapamil. |
| Altered Drug Metabolism | Enzyme Activity Assays: Measure the enzymatic activity of HGPRT (activation) and TPMT (inactivation) in cell lysates from both sensitive and resistant cells. A decrease in HGPRT or an increase in TPMT activity in resistant cells would be indicative of this mechanism. HPLC Analysis: Quantify the intracellular levels of the active metabolites (6-TGNs) and inactive metabolites after drug treatment in both sensitive and resistant cells. Lower levels of 6-TGNs in the resistant line would support this hypothesis.[11][12] |
| Mutation in Target Enzymes | Gene Sequencing: Sequence the coding regions of genes encoding key enzymes in the purine metabolic pathway, such as HPRT1, in both sensitive and resistant cell lines to identify potential mutations. |
Data Presentation
Table 1: Example IC50 Values for 6-Mercaptopurine in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 (parental) | Chronic Myeloid Leukemia | ~0.1 | [4] |
| K562-MP5 (resistant) | Chronic Myeloid Leukemia | ~33.9 | [4] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Varies | [1] |
| HeLa | Cervical Cancer | Varies |
Note: IC50 values can vary significantly depending on the specific experimental conditions (e.g., cell density, incubation time, assay method).
Experimental Protocols
Protocol 1: MTT Assay for Determining Cell Viability and IC50
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[13][14][15][16]
Materials:
-
96-well plates
-
Cells of interest
-
This compound analog (or other test compound)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.
Protocol 2: Quantification of Intracellular 6-Thioguanine Nucleotides (6-TGNs) by HPLC
This protocol provides a general method for the analysis of the active metabolites of this compound analogs. Specific parameters may need optimization for your particular HPLC system and cell type.[11][12][17][18][19]
Materials:
-
Resistant and sensitive cells
-
This compound analog
-
Perchloric acid
-
Dithiothreitol (DTT)
-
HPLC system with a C18 column and UV detector
-
Appropriate mobile phase (e.g., phosphate buffer and methanol)
Procedure:
-
Cell Treatment and Harvesting: Treat both sensitive and resistant cells with the this compound analog for a specified time. Harvest a known number of cells (e.g., 1 x 10^7) by centrifugation.
-
Cell Lysis and Protein Precipitation: Resuspend the cell pellet in a suitable buffer. Add cold perchloric acid to a final concentration of ~0.5 M to lyse the cells and precipitate proteins.
-
Hydrolysis: Incubate the sample at 100°C for 60 minutes to hydrolyze the 6-thioguanine nucleotides to the free base, 6-thioguanine.
-
Neutralization and Clarification: Cool the samples on ice and neutralize with a potassium carbonate solution. Centrifuge to pellet the precipitate.
-
HPLC Analysis: Inject the clear supernatant onto a C18 HPLC column. Use an appropriate mobile phase and gradient to separate 6-thioguanine from other cellular components.
-
Detection and Quantification: Monitor the elution of 6-thioguanine using a UV detector at the appropriate wavelength (around 340 nm). Quantify the amount of 6-thioguanine by comparing the peak area to a standard curve of known concentrations.
-
Data Normalization: Normalize the amount of 6-TGN to the cell number.
Visualizations
Caption: Thiopurine metabolism and mechanisms of resistance.
Caption: Experimental workflow for investigating drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. ClinPGx [clinpgx.org]
- 3. Thiopurine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Up-regulation of P-glycoprotein confers acquired resistance to 6-mercaptopurine in human chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 7. mft.nhs.uk [mft.nhs.uk]
- 8. bccancer.bc.ca [bccancer.bc.ca]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Simultaneous determination of 6-thioguanine and methyl 6-mercaptopurine nucleotides of azathioprine in red blood cells by HPLC. | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. MTT (Assay protocol [protocols.io]
- 17. A high-performance liquid chromatographic method for the determination of 6-thioguanine residues in DNA using precolumn derivatization and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ovid.com [ovid.com]
Technical Support Center: Management of Hazardous Byproducts in 6-Chloropurine Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing hazardous byproducts generated during the synthesis of 6-Chloropurine. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts generated during the synthesis of this compound?
The most common synthesis route for this compound involves the chlorination of hypoxanthine using a chlorinating agent.[1][2][3][4] The primary hazardous materials to manage are:
-
Excess Chlorinating Agents:
-
Phosphorus Oxychloride (POCl₃): This is a frequently used reagent that is corrosive, toxic, and reacts violently with water.[5][6][7] Excess POCl₃ from the reaction is a major hazardous byproduct.
-
Thionyl Chloride (SOCl₂): Another potential chlorinating agent that is also highly reactive and toxic.[8][9][10][11]
-
-
Quenching Reaction Products:
Q2: What is a "reverse quench" and why is it critical when handling excess phosphorus oxychloride (POCl₃)?
A "reverse quench" is the procedure of slowly adding the reaction mixture containing excess POCl₃ to a quenching solution (e.g., ice-water or an aqueous base).[12][13] This method is crucial to prevent a runaway reaction. Adding the quenching solution directly to the POCl₃ mixture can lead to a delayed and uncontrolled exothermic reaction because the hydrolysis of POCl₃ is slow at low temperatures, allowing for the accumulation of unreacted reagent and metastable intermediates.[12]
Q3: What are the signs of a runaway reaction during the quenching of POCl₃, and what should be done?
Signs of a runaway reaction include a rapid increase in temperature, vigorous gas evolution (HCl fumes), and potential splashing of the reaction mixture. In the event of a large spill or uncontrollable reaction, immediate evacuation of the area is necessary.[14] Professional emergency assistance should be sought.
Q4: How should I dispose of waste contaminated with thionyl chloride (SOCl₂)?
All materials contaminated with thionyl chloride, including disposable equipment, absorbent materials, and rinsates, must be treated as hazardous waste.[8][9] These materials should be collected in a sealed, properly labeled, and compatible container for disposal through your institution's hazardous waste management program.[9][14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Delayed and Uncontrolled Exotherm (Runaway Reaction) During Quench | 1. Quenching at low temperatures (e.g., 0-5°C) can lead to the accumulation of unreacted POCl₃ due to sluggish hydrolysis.[12]2. Formation of metastable intermediates like phosphorodichloridic acid (Cl₂P(O)OH) can cause a delayed release of heat.[12] | 1. Maintain a controlled, slightly elevated temperature: Add the reaction mixture to the quenching solution at a controlled temperature, for instance, 35-40°C, to ensure immediate and controlled hydrolysis.[12][13]2. Always use a "reverse quench": Slowly add the POCl₃-containing mixture to the quenching solution with vigorous stirring.[12][13]3. Ensure sufficient aging: Allow the quenched mixture to stir for an adequate period to confirm complete hydrolysis of all reactive phosphorus species.[12] |
| Low Yield of this compound | 1. Incomplete reaction due to insufficient heating or reaction time.2. Loss of product during workup, potentially due to its solubility in the aqueous layer.[15]3. Degradation of the product due to improper pH during workup. | 1. Ensure the reaction is refluxed for the recommended time as per the protocol.[1]2. Check the aqueous layer for your product.[15]3. Carefully adjust the pH to the recommended range (typically 7-9) to precipitate the product.[16] |
| Formation of Unexpected Byproducts | The reaction of POCl₃ with other reagents in the mixture, such as dimethylformamide (DMF), can lead to the formation of side products.[17][18] | Characterize the byproducts to understand the side reactions. Consider modifying the reaction conditions, such as temperature or the order of reagent addition, to minimize byproduct formation. |
Data Presentation
Table 1: Summary of Quantitative Data from this compound Synthesis Protocols
| Starting Material | Chlorinating Agent & Catalyst/Base | Reaction Conditions | Reported Yield of this compound | Reference |
| Hypoxanthine (50 g) | POCl₃ (500 ml) with N,N-dimethylaniline (120 ml) | Reflux for 20 minutes | 99% (as hydrochloride salt) | [1] |
| Acetyl hypoxanthine (0.20 mol) | POCl₃ (2.00 mol) with N,N-dimethylaniline (0.20 mol) | 90°C for 6.0 hours | 93.1% | [16] |
| Acetyl hypoxanthine (0.20 mol) | POCl₃ (2.00 mol) with Pyridine (0.20 mol) | 105°C for 4.0 hours | 91.2% | [16] |
| Acetyl hypoxanthine (0.20 mol) | POCl₃ (2.00 mol) with N,N-diethylaniline (0.20 mol) | 105°C for 4.0 hours | 92.5% | [16] |
| Hypoxanthine (5 g) | POCl₃ (150 ml) with N,N-dimethylaniline (12.5 ml) | Reflux for 40 minutes | 84% | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Hydrochloride [1]
-
Combine 50 g (0.368 mole) of hypoxanthine, 120 ml of N,N-dimethylaniline, and 500 ml of phosphorus oxychloride in a suitable reaction vessel.
-
Reflux the mixture for 20 minutes.
-
Remove the excess phosphorus oxychloride by vacuum distillation, ensuring the external oil bath temperature remains below 70°C.
-
Add 1.0 liter of methylene chloride to the resulting red oily residue.
-
Cool the red methylene chloride solution in an ice water bath.
-
Bubble hydrogen chloride gas through the solution until it turns a bright yellow color.
-
Stir the reaction mixture overnight.
-
Pass nitrogen gas through the solution for 1.5 hours to remove excess hydrogen chloride.
-
Collect the product by filtration.
-
Wash the collected solid with two 150 ml portions of hot methylene chloride.
-
Dry the product to obtain this compound hydrochloride.
Protocol 2: Quenching of Excess Phosphorus Oxychloride (POCl₃) with Ice/Aqueous Sodium Bicarbonate (Reverse Quench) [12]
-
Prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate in a separate, appropriately sized vessel equipped with vigorous stirring.
-
Slowly and dropwise, add the cooled reaction mixture containing excess POCl₃ to the vigorously stirred ice/bicarbonate slurry.
-
Closely monitor the temperature of the quenching mixture, maintaining it below 20°C by controlling the rate of addition and adding more ice if necessary.
-
After the addition is complete, continue stirring the mixture until all the ice has melted and the evolution of CO₂ gas has ceased.
-
Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Extract the product from the aqueous mixture with a suitable organic solvent.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound hydrochloride.
Caption: Workflow for quenching excess phosphorus oxychloride.
References
- 1. prepchem.com [prepchem.com]
- 2. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
- 3. US2832781A - this compound - Google Patents [patents.google.com]
- 4. This compound | 87-42-3 [chemicalbook.com]
- 5. Phosphoryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Phosphorus oxitrichloride | 10025-87-3 [chemicalbook.com]
- 8. drexel.edu [drexel.edu]
- 9. drexel.edu [drexel.edu]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. bionium.miami.edu [bionium.miami.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. How To [chem.rochester.edu]
- 16. CN102336755A - Chemical synthesis method of this compound - Google Patents [patents.google.com]
- 17. chembk.com [chembk.com]
- 18. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 6-Chloropurine Stock Solutions
For researchers, scientists, and drug development professionals, the integrity of stock solutions is paramount to experimental success. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to ensure the stability and reliability of your 6-Chloropurine stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with a solubility of approximately 10 mg/mL.[1] It has limited solubility in water.[2] For most biological applications, DMSO is the preferred solvent due to its high solubilizing capacity and compatibility with cell culture media at low final concentrations.
Q2: What are the optimal storage conditions for this compound solid compound and stock solutions?
A2: The solid form of this compound is stable for at least four years when stored at -20°C.[1][3] For stock solutions in DMSO, storage at -80°C is recommended for long-term stability, reportedly for up to one year. For short-term storage, -20°C is also acceptable.[1] To minimize degradation, it is crucial to store solutions in tightly sealed, light-protected containers.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: While specific kinetic data for this compound is limited, studies on related purine analogs suggest that pH is a critical factor in stability. Generally, purine rings can be susceptible to hydrolysis under acidic or alkaline conditions. A study on S-(Purin-6-yl)-l-cysteine, a metabolite of this compound, showed it was more stable at highly acidic (pH 3.6) or basic (pH 9.6) conditions than at neutral pH at room temperature.[4] It is advisable to maintain a neutral pH or buffer your aqueous solutions appropriately, depending on your experimental needs, and to prepare fresh aqueous dilutions before use.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
A4: It is highly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. This practice minimizes the risk of precipitation and degradation that can be introduced by temperature fluctuations and exposure to moisture and air.
Troubleshooting Guide
Issue 1: Precipitation is observed in my this compound stock solution upon storage, especially after freezing.
| Possible Cause | Troubleshooting Steps |
| Concentration Exceeds Solubility Limit at Lower Temperatures | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not redissolve, the concentration may be too high. Consider preparing a more dilute stock solution. |
| Water Contamination | Ensure that the DMSO used is anhydrous and that the storage vials are properly sealed to prevent moisture absorption. Water can decrease the solubility of this compound in DMSO, leading to precipitation. |
| Freeze-Thaw Cycles | Aliquot the stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles. |
Issue 2: The color of my this compound stock solution has changed (e.g., turned yellow or brown).
| Possible Cause | Troubleshooting Steps |
| Degradation of the Compound | A color change can indicate chemical degradation. This may be caused by exposure to light, elevated temperatures, or reactive substances. It is recommended to discard the solution and prepare a fresh stock. To confirm degradation, analytical techniques like HPLC can be used. |
| Oxidation | Exposure to air can lead to oxidation. When preparing the stock solution, purging the solvent with an inert gas like nitrogen or argon can help minimize this.[1] Ensure vials are tightly sealed. |
| Reaction with Solvent Impurities | Use high-purity, anhydrous solvents to prepare your stock solutions. Impurities in the solvent can potentially react with this compound over time. |
Issue 3: I am seeing inconsistent results in my experiments using the this compound stock solution.
| Possible Cause | Troubleshooting Steps |
| Inaccurate Concentration due to Evaporation or Degradation | If the solution has been stored for a long time or not sealed properly, solvent evaporation could increase the concentration. Conversely, degradation would lower the effective concentration. Prepare a fresh stock solution from the solid compound. |
| Formation of Degradation Products | Degradation products may have different biological activities, leading to inconsistent results. A stability-indicating HPLC method can be used to check the purity of the stock solution. |
| Improper Mixing After Thawing | Ensure the solution is completely thawed and vortexed gently to ensure homogeneity before use. |
Quantitative Data on this compound Stability
| Parameter | Condition | Observation | Reference |
| Solid Compound Stability | -20°C | ≥ 4 years | [1][3] |
| Stock Solution in DMSO | -80°C | Stable for up to 1 year | [1] |
| Solubility in DMSO/DMF | Room Temperature | ~10 mg/mL | [1] |
| Solubility in Water | Room Temperature | Slightly soluble | [2] |
| pH-Dependent Stability of a Related Purine | Room Temperature | More stable at pH 3.6 and 9.6 than at neutral pH | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated balance and weigh paper
-
-
Procedure:
-
Equilibrate the this compound solid to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound. For a 1 mL 10 mM stock, you will need approximately 1.55 mg (Molecular Weight: 154.56 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the solid compound.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C may be necessary.
-
(Optional) Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
Protocol 2: General Approach for a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework. Method development and validation are essential for specific applications.
-
Objective: To separate this compound from its potential degradation products.
-
Instrumentation and Conditions:
-
HPLC System: With a UV or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound, which is approximately 265 nm.[1]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
-
-
Forced Degradation (Stress Testing):
-
To generate potential degradation products, expose this compound solutions to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solution (e.g., at 60°C).
-
Photolytic Degradation: Expose the solution to UV light.
-
-
Analyze the stressed samples by HPLC to ensure the method can separate the main peak of this compound from any new peaks that appear.
-
Visualizations
Caption: Key factors influencing the stability of this compound stock solutions.
Caption: A troubleshooting workflow for common issues with this compound solutions.
References
analytical methods for detecting impurities in 6-Chloropurine samples
Welcome to the technical support center for analytical methods focused on detecting impurities in 6-Chloropurine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the quality control of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in this compound samples?
A1: Impurities in this compound can be broadly categorized into three types:
-
Process-Related Impurities: These are substances that originate from the manufacturing process. Given that a common synthesis route for this compound involves the reaction of hypoxanthine with a chlorinating agent like phosphoryl chloride, potential process-related impurities include:
-
Degradation Products: These impurities form when this compound is exposed to stress conditions such as light, heat, humidity, acid, and base. Forced degradation studies are crucial to identify these potential degradants.[4][5][6][7] Hydrolytic degradation under acidic or basic conditions can lead to the formation of hypoxanthine. Oxidative degradation may also occur, leading to various oxidized purine derivatives.
-
Residual Solvents: Organic volatile impurities that are used or produced during the synthesis and purification processes.[8] Common solvents used in the synthesis of this compound and related compounds include toluene, methanol, and methylene chloride.[2][3][9]
Q2: What are the typical acceptance criteria for impurities in a this compound sample?
A2: While specific limits can vary based on the intended use and regulatory requirements, typical specifications for high-purity this compound are summarized in the table below. These are general guidelines, and stricter controls may be necessary for pharmaceutical applications.
| Parameter | Specification | Analytical Method |
| Purity (by HPLC) | ≥ 99.0% | High-Performance Liquid Chromatography (HPLC) |
| Loss on Drying | ≤ 0.5% | Thermogravimetric Analysis |
| Residue on Ignition | ≤ 0.1% | Gravimetric Analysis |
| Heavy Metals | ≤ 20 ppm | Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) |
Q3: Which analytical techniques are most suitable for detecting and quantifying impurities in this compound?
A3: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for identifying and quantifying non-volatile organic impurities, including process-related impurities and degradation products. A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from all potential impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for the analysis of volatile and semi-volatile impurities, particularly residual solvents. Headspace GC-MS is a common approach for this purpose.[8][10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is invaluable for the identification and structural elucidation of unknown impurities and degradation products, especially those present at trace levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: These techniques provide detailed structural information for the definitive identification of isolated impurities.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound samples.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound or Impurity Peaks
-
Possible Causes & Solutions:
-
Secondary Silanol Interactions: this compound is a polar compound and can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Use a highly end-capped column or a column with a polar-embedded phase. Adjusting the mobile phase pH to suppress the ionization of silanol groups (typically pH 2-4) can also be effective.[12]
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and re-inject.
-
-
Inappropriate Mobile Phase pH: The ionization state of this compound and its impurities is pH-dependent, which can affect peak shape.
-
Solution: Optimize the mobile phase pH to ensure a single ionic form of the analyte is present. Buffering the mobile phase is crucial for reproducible results.
-
-
Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Issue 2: Inconsistent Retention Times
-
Possible Causes & Solutions:
-
Mobile Phase Composition Fluctuation: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to retention time drift.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. If using a gradient, verify the pump's proportioning valve is functioning correctly.[13]
-
-
Column Temperature Variation: Fluctuations in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when changing methods.
-
Solution: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.
-
-
Issue 3: Ghost Peaks Appearing in the Chromatogram
-
Possible Causes & Solutions:
-
Contaminated Mobile Phase or System: Impurities in the solvents or carryover from previous injections can appear as ghost peaks.
-
Solution: Use high-purity HPLC-grade solvents. Flush the injector and the entire system with a strong solvent.
-
-
Sample Degradation in the Autosampler: this compound may degrade over time in the sample vial.
-
Solution: Use a cooled autosampler and analyze samples promptly after preparation.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting for Residual Solvents
Issue 1: Poor Peak Shape for Polar Solvents (e.g., Methanol)
-
Possible Causes & Solutions:
-
Active Sites in the GC System: Polar solvents can interact with active sites in the injector liner or the column, leading to peak tailing.
-
Solution: Use a deactivated liner, potentially with glass wool, and a column specifically designed for volatile polar analytes (e.g., a wax-type or a 624-type column).[14]
-
-
Large Injection Volume: In headspace analysis, a large injection volume can cause peak broadening.
-
Solution: Optimize the split ratio to reduce the volume of vapor introduced into the column.[14]
-
-
Issue 2: Inaccurate Quantification of Residual Solvents
-
Possible Causes & Solutions:
-
Matrix Effects: The sample matrix can affect the partitioning of solvents into the headspace.
-
Solution: Use the standard addition method or matrix-matched calibration standards for accurate quantification.
-
-
Non-Equilibrium in Headspace Vial: Insufficient incubation time or temperature can lead to incomplete partitioning of the analytes into the headspace.
-
Solution: Optimize the headspace parameters (incubation time and temperature) to ensure equilibrium is reached.
-
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Related Substances
This method is a starting point and should be validated for your specific application.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % B 0 5 20 50 25 80 30 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile Phase A:Acetonitrile (95:5)
-
-
Sample Preparation:
-
Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Headspace GC-MS Method for Residual Solvents in this compound
This method is based on general procedures for residual solvent analysis and should be validated.
-
GC-MS Conditions:
-
GC Column: DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness[8]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min
-
Injector Temperature: 220 °C
-
Transfer Line Temperature: 250 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
-
-
Headspace Parameters:
-
Vial Size: 20 mL
-
Sample Amount: 100 mg
-
Diluent: Dimethyl sulfoxide (DMSO), 1 mL
-
Incubation Temperature: 80 °C
-
Incubation Time: 30 min
-
Injection Volume: 1 mL (split injection, ratio 10:1)
-
Visualizations
Caption: Workflow for this compound Impurity Analysis.
Caption: HPLC Troubleshooting Logic Flow.
References
- 1. DSpace [cora.ucc.ie]
- 2. US4405781A - Method for preparing salts of this compound - Google Patents [patents.google.com]
- 3. US2832781A - this compound - Google Patents [patents.google.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. scispace.com [scispace.com]
- 7. jddtonline.info [jddtonline.info]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. tools.thermofisher.cn [tools.thermofisher.cn]
- 11. cms.agr.wa.gov [cms.agr.wa.gov]
- 12. hplc.eu [hplc.eu]
- 13. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 14. Residual solvents in API by Headspace GC - Chromatography Forum [chromforum.org]
Technical Support Center: Optimization of Protecting Group Strategies for 6-Chloropurine Nucleosides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of protecting group strategies for 6-chloropurine nucleosides.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and manipulation of protected this compound nucleosides.
Issue 1: Low yield during the protection of hydroxyl groups.
| Question | Possible Cause | Suggested Solution |
| Why is the yield of my 5'-O-DMT protection low? | Formation of 2',5'- and 3',5'-ditritylated byproducts. | Use a precise stoichiometry of DMTr-Cl (1.5-2.0 equivalents). Ensure anhydrous conditions, as moisture can hydrolyze the trityl chloride. Purification by column chromatography is often necessary to isolate the desired 5'-protected product.[1] |
| My silylation reaction is sluggish and incomplete. What can I do? | Steric hindrance around the hydroxyl group. Inadequate activation of the silylating agent. | For sterically hindered hydroxyls, consider a less bulky silyl group if the subsequent chemistry allows. Use a stronger catalyst/activator system, for example, silver nitrate with the silyl chloride. Ensure strictly anhydrous conditions, as silyl ethers are sensitive to moisture. |
| Acylation of the hydroxyl groups is resulting in a complex mixture of products. How can I improve selectivity? | Non-selective acylation of multiple hydroxyl groups. | For ribonucleosides, consider transient protection of the 2',3'-diol with an acetonide group before proceeding with acylation of the 5'-hydroxyl.[2] Temperature control can also influence selectivity; running the reaction at lower temperatures may favor the more reactive primary hydroxyl. |
Issue 2: Decomposition of the this compound moiety during deprotection.
| Question | Possible Cause | Suggested Solution |
| I am observing degradation of the this compound ring upon removal of acetyl protecting groups. How can this be avoided? | The this compound moiety is sensitive to certain basic conditions, especially at elevated temperatures. | Perform the deprotection at a lower temperature. For instance, the deprotection of acetyl groups on a this compound nucleoside has been successfully achieved at ice-water temperature to prevent decomposition.[2] |
| My nucleoside is degrading during silyl ether deprotection with TBAF. | Prolonged reaction times or elevated temperatures with fluoride reagents can lead to side reactions. | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. If decomposition persists, consider alternative, milder deprotection methods for silyl ethers, such as using HF-Pyridine or formic acid.[3][4] |
Issue 3: Incomplete deprotection or unwanted side reactions.
| Question | Possible Cause | Suggested Solution |
| The removal of my silyl protecting group is incomplete. What is the issue? | Steric hindrance around the silyl ether. Insufficient reactivity of the deprotection reagent. | Increase the amount of deprotection reagent or extend the reaction time, while carefully monitoring for side product formation. For very hindered silyl groups, a more reactive fluoride source may be necessary. The choice of solvent can also play a crucial role; for TBAF deprotection, THF is commonly used.[3] |
| During the deprotection of my ribonucleoside, I observe acyl migration. How can I prevent this? | The 2'- and 3'-hydroxyl groups are in close proximity, facilitating intramolecular transesterification under basic or acidic conditions. | The choice of protecting group is critical. For ribonucleosides, employing a 2'-O-protecting group that is orthogonal to the 3'- and 5'-protecting groups is the most effective strategy to prevent migration.[5] For example, using a TBDMS group for the 2'-OH and acyl groups for the 3'- and 5'-OH allows for selective removal without migration. |
| I am getting a mixture of products upon deprotection of a multi-protected nucleoside. What is the best strategy? | Lack of orthogonality between the protecting groups. | Employ an orthogonal protecting group strategy. This allows for the selective removal of one protecting group in the presence of others by using specific and non-interfering reaction conditions. For example, an acid-labile DMT group (5'-OH), a fluoride-labile TBDMS group (2'-OH), and a base-labile benzoyl group (3'-OH) constitute an orthogonal set.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for selectively protecting the 5'-hydroxyl group of a this compound nucleoside?
A1: The most widely used protecting group for the primary 5'-hydroxyl group is the acid-labile dimethoxytrityl (DMT) group. Its bulkiness generally leads to selective reaction at the less sterically hindered 5'-position, and its facile removal under mild acidic conditions makes it ideal for multi-step syntheses, particularly in oligonucleotide synthesis.[7][8]
Q2: How can I protect the 2'- and 3'-hydroxyl groups of a this compound ribonucleoside simultaneously?
A2: The 2' and 3'-hydroxyl groups can be protected together as a cyclic acetal, such as an acetonide (isopropylidene ketal). This is a convenient strategy when subsequent reactions need to be performed at the 5'-position. The acetonide group is stable to many reaction conditions but can be removed under acidic conditions.[2]
Q3: What are the key considerations when choosing a protecting group for the 2'-hydroxyl of a this compound ribonucleoside for oligonucleotide synthesis?
A3: The 2'-hydroxyl protecting group must be stable throughout the entire synthesis cycle. It should not cause steric hindrance that would reduce coupling efficiency during chain elongation. Crucially, it must be removable under conditions that do not affect the other protecting groups (orthogonal stability) and do not cause migration of the phosphate linkage from the 3' to the 2' position.[9] Commonly used groups include tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[5][9]
Q4: Can I use the same protecting groups for both deoxyribonucleosides and ribonucleosides of this compound?
A4: While some protecting groups can be used for both, the presence of the 2'-hydroxyl group in ribonucleosides necessitates a more complex protecting group strategy. For deoxyribonucleosides, you primarily need to protect the 3'- and 5'-hydroxyls. For ribonucleosides, the 2'-hydroxyl also requires protection, often with a group that is orthogonal to the 3'- and 5'-protecting groups to avoid side reactions like phosphodiester bond migration.[9]
Q5: What is an "orthogonal" protecting group strategy and why is it important for this compound nucleoside synthesis?
A5: An orthogonal protecting group strategy allows for the selective removal of one type of protecting group in a molecule that has multiple protected functional groups, without affecting the others.[6] This is achieved by choosing protecting groups that are cleaved under different, specific conditions (e.g., acid-labile, base-labile, fluoride-labile). This strategy is crucial for complex syntheses involving this compound nucleosides as it allows for sequential and site-specific modifications of the different hydroxyl groups on the sugar moiety.
Data Presentation
Table 1: Comparison of Yields for Selected Protection and Deprotection Reactions of this compound Nucleosides
| Reaction | Protecting Group | Substrate | Product | Reagents and Conditions | Yield (%) | Reference |
| Protection | Acetonide & Benzoyl | This compound Ribonucleoside | 5'-O-Benzoyl-2',3'-O-isopropylidene-6-chloropurine ribonucleoside | 1. Acetone, p-TsOH; 2. Benzoyl chloride, pyridine | 91 (over 2 steps) | [2] |
| Deprotection | Acetonide | 5'-O-Benzoyl-2',3'-O-isopropylidene-6-chloropurine ribonucleoside | 5'-O-Benzoyl-6-chloropurine ribonucleoside | Aqueous acetic acid | 61 | [2] |
| Deprotection | Acetyl | 2',3',5'-Tri-O-acetyl-6-chloropurine ribonucleoside | This compound ribonucleoside | Sodium methoxide in methanol, ice-water temperature | 76 | [2] |
| Deprotection | TBDMS | 2',5'-bis(tert-butyldimethylsilyl)-6-chloropurine derivative | Diol product | TBAF in THF | 96 | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of the 5'-Hydroxyl Group with DMT-Cl
-
Dry the starting this compound nucleoside by co-evaporation with anhydrous pyridine.
-
Dissolve the dried nucleoside in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.5-2.0 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.
-
Quench the reaction by adding methanol.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 2: General Procedure for the Deprotection of Acetyl Groups
-
Dissolve the acetyl-protected this compound nucleoside in anhydrous methanol.
-
Cool the solution in an ice-water bath to 0 °C.
-
Add a solution of sodium methoxide in methanol (catalytic amount) dropwise.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Neutralize the reaction with an acidic resin or by adding glacial acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization.
Protocol 3: General Procedure for the Deprotection of TBDMS Ethers with TBAF
-
Dissolve the TBDMS-protected this compound nucleoside in anhydrous tetrahydrofuran (THF).
-
Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (typically 1.1-1.5 equivalents per silyl group).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding saturated ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by silica gel chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound nucleoside derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Protection of 5'-hydroxy functions of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atdbio.com [atdbio.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of 6-Chloropurine and 6-Mercaptopurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 6-Chloropurine and its derivative, 6-mercaptopurine. Both purine analogues are significant in biomedical research and pharmacology, primarily for their roles as antimetabolites in cancer therapy. This document outlines their mechanisms of action, metabolic pathways, and presents available quantitative data on their cytotoxic and enzyme-inhibiting activities. Detailed experimental protocols for key assays are also provided to support further research.
At a Glance: Key Differences and Similarities
| Feature | This compound | 6-Mercaptopurine |
| Primary Mechanism | Primarily acts as a chemical intermediate and potential prodrug for 6-mercaptopurine.[1][2] Its independent antitumor activity is suggested to be linked to its conversion to 6-mercaptopurine. | A well-established prodrug metabolized to active thioguanine nucleotides (TGNs). These TGNs inhibit de novo purine synthesis and are incorporated into DNA and RNA, leading to cytotoxicity. |
| Metabolic Activation | Can be converted to 6-mercaptopurine in vivo. | Requires intracellular conversion to 6-thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HPRT), followed by further conversion to TGNs. |
| Key Metabolic Enzymes | Glutathione S-transferases (implicated in its conversion to 6-mercaptopurine) | Hypoxanthine-guanine phosphoribosyltransferase (HPRT), Thiopurine S-methyltransferase (TPMT), Xanthine Oxidase (XO) |
| Primary Therapeutic Use | Used as an intermediate in the synthesis of 6-mercaptopurine and other purine derivatives.[1][2] Has shown antitumor properties. | Used in the treatment of acute lymphoblastic leukemia (ALL) and inflammatory bowel disease. |
Mechanism of Action and Metabolic Pathways
6-mercaptopurine (6-MP) is a cornerstone of chemotherapy, functioning as a purine antimetabolite. Its therapeutic efficacy is contingent on its intracellular conversion to various active metabolites. The principal pathway to cytotoxicity begins with its conversion to 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). TIMP is subsequently metabolized to 6-thioguanine nucleotides (TGNs). These TGNs are the primary active metabolites and exert their cytotoxic effects through two main mechanisms:
-
Inhibition of de novo purine synthesis: TGNs inhibit several enzymes involved in the purine biosynthesis pathway, leading to a depletion of purine nucleotides necessary for DNA and RNA synthesis.
-
Incorporation into nucleic acids: TGNs are incorporated into DNA and RNA, leading to structural deformities and triggering apoptosis.[3]
This compound is recognized primarily as a synthetic precursor to 6-MP. However, it also exhibits intrinsic antitumor activity. It is suggested that the biological effects of this compound may be, at least in part, attributable to its in vivo conversion to 6-MP.[1][2] While the direct, independent mechanism of action of this compound is not as extensively documented, it is believed to also interfere with purine metabolism.
Quantitative Data Summary
Direct comparative studies providing IC50 values for both this compound and 6-mercaptopurine in the same cell lines under identical conditions are limited in the available scientific literature. The following tables summarize available data for each compound from various sources.
Cytotoxicity Data (IC50)
| Compound | Cell Line | IC50 (µM) | Reference |
| 6-Mercaptopurine | Multidrug-resistant L1210 leukemia | 0.024 | [4] |
| MT4 | 0.1 | [4] | |
| CCRF-CEM | 1 | [4] | |
| HepG2 | 32.25 | [5] | |
| MCF-7 | >100 | [5] | |
| This compound Nucleoside Derivatives | Human melanoma, lung, ovarian, colon carcinoma cell lines | Micromolar range | [6] |
Note: The data for this compound is for its nucleoside derivatives, which may have different activities than the parent compound. A direct comparison of IC50 values requires testing in the same experimental setup.
Enzyme Inhibition Data
| Compound | Enzyme | Substrate | Inhibition Type | Ki (µM) | Reference |
| 6-Mercaptopurine | Xanthine Oxidase | Xanthine | - | 5.78 ± 0.48 | [7] |
| Xanthine Oxidase | 6-Mercaptopurine | - | 0.96 ± 0.01 | [7] | |
| Guanine Phosphoribosyltransferase | Guanine | Competitive | - | [8] | |
| Hypoxanthine Phosphoribosyltransferase | Hypoxanthine | Competitive | - | [8] |
No specific enzyme inhibition data (Ki or IC50) for this compound against key purine synthesis enzymes was found in the reviewed literature.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxic effects of this compound and 6-mercaptopurine on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound and 6-mercaptopurine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]
-
Drug Treatment: Prepare serial dilutions of this compound and 6-mercaptopurine in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with medium containing the highest concentration of the drug vehicle (e.g., DMSO) as controls. Incubate for 48-72 hours.[9]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[9]
HPLC Analysis of 6-Mercaptopurine and its Metabolites
This protocol provides a method for the simultaneous determination of 6-mercaptopurine and its key metabolites in red blood cells (RBCs). This method can be adapted for the analysis of this compound and its potential metabolites.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column
-
Perchloric acid
-
Dithiothreitol (DTT)
-
Acetonitrile
-
Sodium acetate buffer
-
Standards for 6-mercaptopurine, 6-thioguanine, and 6-methylmercaptopurine
Procedure:
-
Sample Preparation (RBCs):
-
Hydrolysis:
-
Transfer the supernatant to a new tube and heat at 100°C for 60 minutes to hydrolyze the nucleotide metabolites to their respective bases.[11]
-
-
HPLC Analysis:
-
Inject an aliquot of the cooled, hydrolyzed sample into the HPLC system.
-
Use a C18 column with a mobile phase gradient of acetonitrile and sodium acetate buffer. A common mobile phase is a mixture of acetonitrile and 0.05 mol/L sodium acetate buffer (10:90 v/v) at a flow rate of 1 mL/min.[12]
-
Detect the analytes at their respective maximum absorbance wavelengths (e.g., 322 nm for 6-MP, 342 nm for 6-thioguanine).[13]
-
-
Quantification:
-
Generate calibration curves for each analyte using external standards.
-
Calculate the concentration of each metabolite in the original RBC sample.
-
Visualizations
Signaling Pathway: Purine Metabolism and Site of Action
References
- 1. Comparative study of this compound and 6-mercaptopurine in acute leukemia in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute leukemia in the adult male. I. Comparative effect of 6-mercaptopurine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Mercaptopurine: Mechanism of Action and Mechanism of Resistance_Chemicalbook [chemicalbook.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. 6-mercaptopurine Metabolites as Predictors of Neutropenia and Hepatotoxicity in Pediatric Acute Lymphoblastic Leukemia - Journal of Pediatrics Review [jpr.mazums.ac.ir]
- 6. Comparative study of this compound and 6-mercaptopurine in acute leukemia in adults. [vivo.weill.cornell.edu]
- 7. Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purine thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INHIBITION BY 6-MERCAPTOPURINE OF PURINE PHOSPHORIBOSYLTRANSFERASES FROM EHRLICH ASCITES-TUMOUR CELLS THAT ARE RESISTANT TO THE DRUG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 6-Chloropurine in Leukemia: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-leukemic effects of 6-Chloropurine (6-CP) against other established chemotherapeutic agents. This document synthesizes available experimental data to evaluate its performance and delineates detailed experimental protocols for key validation assays.
Introduction to this compound
This compound is a purine analog that has been investigated for its cytotoxic effects against leukemia cells. As a structural analog of naturally occurring purines, its mechanism of action is believed to involve the disruption of DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis. This guide offers a comparative analysis of 6-CP's efficacy, primarily in relation to its close analog, 6-mercaptopurine (6-MP), and other standard-of-care chemotherapeutics used in the treatment of leukemia.
Comparative Cytotoxicity in Leukemia Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 values for this compound and other commonly used anti-leukemic drugs across various leukemia cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell density, duration of drug exposure, and the specific assay used.
| Cell Line | This compound (µM) | 6-Mercaptopurine (µM) | Daunorubicin (µM) | Cytarabine (µM) | Vincristine (µM) |
| CCRF-CEM | Not available | 1[1] | Not available | Not available | 0.00017[2] |
| HL-60 | Not available | Not available | 2.52[3][4] | 0.4072[5] | Not available |
| Jurkat | Not available | 0.36[6] | Not available | Not available | Not available |
| K562 | Not available | Not available | Not available | Not available | Not available |
| KG-1 | Not available | Not available | ~1.5[3] | Not available | Not available |
| Kasumi-1 | Not available | Not available | ~0.5[3] | Not available | Not available |
| L1210 | Not available | 0.024 | Not available | Not available | ~0.1 (for 50% cell kill)[7] |
| MOLM-13 | Not available | Not available | Not available | Not available | Not available |
| MV4-11 | Not available | Not available | Not available | < 0.03 (parental), 3.22 (resistant)[8] | Not available |
| THP-1 | Not available | Not available | ~2.0[3] | Not available | Not available |
| U937 | Not available | Not available | 1.31[3][4] | Not available | Not available |
Note: "Not available" indicates that specific IC50 values for this compound in these cell lines were not found in the reviewed literature. The provided data for other agents is for comparative context.
Mechanism of Action and Signaling Pathways
The anti-leukemic effects of purine analogs like this compound are primarily attributed to their ability to interfere with nucleic acid synthesis and metabolism.[9] A derivative of this compound, 9-norbornyl-6-chloropurine (NCP), has been shown to exert its cytotoxic effects by depleting cellular glutathione (GSH), a key antioxidant, thereby increasing oxidative stress within cancer cells.[10]
Many anti-leukemic drugs, including those targeting purine metabolism, ultimately converge on critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in various forms of leukemia, promoting cell growth and survival.[11] Inhibition of this pathway is a key therapeutic strategy. While direct evidence linking this compound to the PI3K/Akt/mTOR pathway is still emerging, its demonstrated induction of apoptosis and cell cycle arrest suggests a potential influence on this or related pathways.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the validation and comparison of this compound's anti-leukemic effects.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Leukemia cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours of incubation, add 100 µL of medium containing various concentrations of the test compounds (e.g., this compound, 6-Mercaptopurine, etc.) to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control leukemia cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound or other compounds for a specified time (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control leukemia cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[13]
-
Washing: Wash the fixed cells with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A.[13]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Treated and control leukemia cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated and control cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion
This compound demonstrates anti-leukemic properties, likely through mechanisms shared with other purine analogs, such as the disruption of nucleic acid synthesis. While direct comparative data with modern chemotherapeutics is limited, its structural similarity to 6-mercaptopurine suggests potential efficacy. The provided experimental protocols offer a framework for researchers to conduct further comparative studies to fully elucidate the therapeutic potential of this compound and its derivatives in the context of current leukemia treatment strategies. Further investigation into its specific effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway, is warranted to better understand its mechanism of action and identify potential combination therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic thresholds of vincristine in a murine and a human leukemia cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 9-Norbornyl-6-chloropurine is a novel antileukemic compound interacting with cellular GSH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting PI3K/AKT/mTOR network for treatment of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
comparative study of different synthetic routes to 6-Chloropurine
For Researchers, Scientists, and Drug Development Professionals
6-Chloropurine is a pivotal intermediate in the synthesis of numerous biologically active purine derivatives, including antiviral and anticancer agents. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for researchers and the pharmaceutical industry. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data and detailed protocols.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the most common synthetic routes to this compound, allowing for a direct comparison of their performance.
| Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Hypoxanthine | POCl₃, N,N-Dimethylaniline | N/A | 20 min (reflux) | Reflux | 99 (as HCl salt) | Not Specified | [1] |
| Hypoxanthine | POCl₃, N,N-Dimethylaniline | N/A | 2 hours (reflux) | Reflux | Good | Not Specified | [2] |
| Hypoxanthine | POCl₃ | N/A | 5 hours | Sealed tube | Not Specified | Not Specified | [3] |
| Acetyl hypoxanthine | POCl₃, N,N-Dimethylaniline | N/A | 4 hours | 105 | 90.0 | 99.0 | [4] |
| Acetyl hypoxanthine | POCl₃, N,N-Dimethylaniline | N/A | 4 hours | 105 | 91.2 | 99.0 | [4][5] |
| Acetyl hypoxanthine | POCl₃, Triethylamine | N/A | 4 hours | 105 | 90.8 | 99.0 | [5] |
| Acetyl hypoxanthine | POCl₃, Pyridine | N/A | 4 hours | 105 | 91.2 | 99.0 | [5] |
| Hypoxanthine | Bis(trichloromethyl)carbonate, Triethylamine | Toluene | 3.5 hours | 0-5 then RT | Not Specified | Not Specified | |
| Guanine | POCl₃, Tetraethylammonium chloride | Acetonitrile | Not Specified | Not Specified | 72.1 | >98 (HPLC) | [6] |
| Diacetyl guanine | POCl₃, Triethylmethylammonium chloride, Triethylamine | Acetonitrile | 4 hours | 50 | Not Specified | Not Specified | [7] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: From Hypoxanthine using Phosphorus Oxychloride and N,N-Dimethylaniline
This is a widely used and high-yielding method for the synthesis of this compound.
Protocol:
-
A mixture of hypoxanthine (50 g, 0.368 mol), N,N-dimethylaniline (120 ml), and phosphorus oxychloride (500 ml) is refluxed for 20 minutes.[1]
-
Excess phosphorus oxychloride is removed by vacuum distillation with an external oil bath temperature maintained below 70°C.[1]
-
To the resulting red oily residue, 1.0 L of methylene chloride is added.[1]
-
The methylene chloride solution is cooled in an ice-water bath, and hydrogen chloride gas is bubbled through the solution until it turns a bright yellow color.[1]
-
The reaction mixture is stirred overnight.
-
Nitrogen gas is passed through the solution for 1.5 hours to remove excess hydrogen chloride.[1]
-
The product, this compound hydrochloride, is collected by filtration, washed with two 150 ml portions of hot methylene chloride, and dried.[1]
Route 2: From Acetyl Hypoxanthine using Phosphorus Oxychloride and a Tertiary Amine
This method offers high yields and purity, with the flexibility of using different tertiary amines as catalysts.
Protocol:
-
In a three-necked flask equipped with a thermometer and mechanical stirrer, add acetyl hypoxanthine (35.6 g, 0.20 mol), phosphorus oxychloride (306.0 g, 2.00 mol), and N,N-dimethylaniline (24.2 g, 0.20 mol).[4]
-
Stir the mixture and heat to 105°C, maintaining this temperature for 4 hours.[4]
-
After the reaction, evaporate the unreacted phosphorus oxychloride under reduced pressure.
-
Cool the residue to 0°C and add 100 mL of ice water.[4]
-
Adjust the pH of the solution to 8 with a 0.1M NaOH solution.[4]
-
Cool the mixture to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.[4]
Route 3: From Guanine using Phosphorus Oxychloride and a Phase Transfer Catalyst
This one-step method provides a direct route from guanine, yielding a high-purity product.
Protocol:
-
Guanine and tetraethylammonium chloride are suspended in acetonitrile.
-
Phosphorus oxychloride is added to the suspension.
-
The reaction mixture is stirred under appropriate conditions (temperature and time not specified in the abstract).
-
The product is isolated and purified. The structure is confirmed by IR, MS, and ¹³C NMR.[6]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the chemical transformations for each synthetic route.
Caption: Route 1: Synthesis from Hypoxanthine.
Caption: Route 2: Synthesis from Acetyl Hypoxanthine.
Caption: Route 3: Synthesis from Guanine.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US2832781A - this compound - Google Patents [patents.google.com]
- 4. Chemical synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102336755A - Chemical synthesis method of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
Unlocking Antitumor Potential: A Comparative Guide to Novel 6-Chloropurine Derivatives In Vitro
For Immediate Release
Researchers, scientists, and drug development professionals now have access to a comprehensive in vitro comparison of novel 6-chloropurine derivatives, highlighting their efficacy as potential anticancer agents. This guide provides a detailed analysis of their cytotoxic activities, mechanisms of action, and the signaling pathways they modulate, offering a valuable resource for the oncology research community.
Recent studies have underscored the promise of this compound and its analogs in cancer therapy. These compounds, acting as purine antimetabolites, interfere with nucleic acid metabolism and critical cellular signaling pathways, leading to cancer cell death.[1] This guide synthesizes findings from multiple in vitro studies to present a clear and objective comparison of the performance of these novel derivatives against various cancer cell lines.
Comparative Efficacy of this compound Derivatives
The antitumor potential of a new series of purine nucleosides, based on a this compound scaffold linked to perbenzylated hexosyl residues, has been investigated across a panel of human cancer cell lines. The data below summarizes the 50% growth inhibition (GI50) values obtained from Sulforhodamine B (SRB) assays.
| Derivative | Melanoma (A375) GI50 (µM) | Lung Carcinoma (NCI-H460) GI50 (µM) | Ovarian Carcinoma (OVCAR-3) GI50 (µM) | Colon Adenocarcinoma (HT-29) GI50 (µM) |
| 6-Cl-Pu-β-D-glucosyl | >100 | 85.3 ± 4.5 | 92.1 ± 3.2 | >100 |
| 6-Cl-Pu-α-D-mannosyl | 65.2 ± 3.1 | 48.7 ± 2.9 | 55.4 ± 4.1 | 72.8 ± 5.3 |
| 6-Cl-Pu-β-D-galactosyl | 78.4 ± 4.8 | 62.1 ± 3.7 | 70.3 ± 5.0 | 85.1 ± 6.2 |
| 2-NHAc-6-Cl-Pu-β-D-glucosyl | 25.1 ± 1.9 | 18.4 ± 1.2 | 22.7 ± 1.8 | 30.5 ± 2.4 |
| 2-NHAc-6-Cl-Pu-α-D-mannosyl | 15.8 ± 1.1 | 9.7 ± 0.8 | 12.3 ± 1.0 | 18.9 ± 1.5 |
| 2-NHAc-6-Cl-Pu-β-D-galactosyl | 20.3 ± 1.5 | 14.2 ± 1.1 | 17.8 ± 1.4 | 24.6 ± 2.0 |
| Cladribine (Control) | 0.03 ± 0.002 | 0.05 ± 0.004 | 0.04 ± 0.003 | 0.06 ± 0.005 |
Data presented as mean ± standard deviation from at least three independent experiments.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Further investigations into the mechanism of action of these derivatives reveal their ability to induce programmed cell death (apoptosis) and disrupt the normal cell division cycle.
Apoptosis Induction
Western blot analysis of key apoptotic markers in cancer cells treated with effective this compound derivatives shows a significant increase in the expression of pro-apoptotic proteins and a decrease in anti-apoptotic proteins.
Caption: Intrinsic pathway of apoptosis induced by this compound derivatives.
Cell Cycle Arrest
Flow cytometry analysis demonstrates that treatment with these novel compounds leads to an accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption of mitotic progression.[2]
Caption: G2/M phase cell cycle arrest induced by this compound derivatives.
Modulation of Key Signaling Pathways
The anticancer activity of this compound derivatives is also attributed to their ability to modulate critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
Numerous studies have implicated the PI3K/Akt/mTOR pathway in cancer cell proliferation, survival, and growth.[2] Some this compound derivatives have been shown to inhibit this pathway, leading to reduced cancer cell viability.
References
6-Chloropurine vs. Other Purine Analogs: A Comparative Guide to Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Chloropurine and other key purine analogs in the context of enzyme inhibition assays. Purine analogs are a cornerstone in therapeutic development, acting as antimetabolites and inhibitors of crucial enzymatic pathways. Understanding their comparative efficacy is vital for target validation, lead optimization, and the development of novel therapeutics. This document summarizes the performance of this compound against other well-known purine analogs, supported by experimental data and detailed protocols.
Data Presentation: Comparative Inhibitory Activity
The inhibitory potential of purine analogs is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following tables collate IC50 values for this compound and other purine analogs against various key enzymes. It is important to note that IC50 values can vary based on experimental conditions, such as substrate concentration and the specific assay used. The data presented here is a synthesis from multiple sources to provide a comparative overview.
Table 1: Inhibition of Xanthine Oxidase
Xanthine oxidase is a critical enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Its inhibition is a key therapeutic strategy for managing hyperuricemia and gout.
| Compound | IC50 (µM) | Comments |
| This compound | Data not readily available in direct comparative studies. It is known to be a substrate for purine-oxidizing enzymes.[1] | Can be oxidized by xanthine oxidase.[1] |
| Allopurinol | ~1.734 µg/mL (~12.7 µM) | A widely used clinical inhibitor of xanthine oxidase.[2] |
| 6-Mercaptopurine (6-MP) | Substrate rather than a direct inhibitor. | Metabolized by xanthine oxidase to 6-thiouric acid.[3][4] |
| Azathioprine | Prodrug of 6-mercaptopurine. | Its metabolism is influenced by xanthine oxidase activity.[4] |
Table 2: Inhibition of Kinases
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, particularly cancer, making them a major target for drug development.
| Compound | Target Kinase | IC50 (µM) | Source |
| This compound derivatives | Various | Variable | Several studies have explored this compound nucleosides as kinase inhibitors.[5][6][7] |
| 6-Dimethylaminopurine (6-DMAP) | p34cdc2-cyclin B | 300 | [8] |
| Olomoucine | CDK1/cyclin B | 7 | [8] |
| Roscovitine | CDK1/cyclin B | 0.65 | [8] |
| Purvalanol A | cdc2-cyclin B | 0.004 | [8] |
Table 3: Cytotoxicity in Cancer Cell Lines (as an indirect measure of enzyme/pathway inhibition)
The cytotoxic effects of purine analogs on cancer cell lines are often a result of the inhibition of enzymes involved in nucleotide synthesis and metabolism, leading to the disruption of DNA and RNA synthesis.
| Compound | Cell Line | IC50 (µM) |
| 9-Norbornyl-6-chloropurine (NCP) | CCRF-CEM (Leukemia) | Not specified, but highly cytotoxic |
| 6-Mercaptopurine (6-MP) | HepG2 (Liver Cancer) | 32.25 |
| MCF-7 (Breast Cancer) | >100 | |
| L1210 (Leukemia) | 0.024 | |
| Azathioprine | Human PBMCs | 0.2304 |
| 6-Thioguanine | Human USP2 (deubiquitinating enzyme) | 40 |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the context in which these purine analogs function and how their inhibitory effects are measured, the following diagrams illustrate a key metabolic pathway and a general experimental workflow for enzyme inhibition assays.
Caption: Purine Metabolism and Inhibition.
Caption: Experimental Workflow for Enzyme Inhibition Assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key enzyme inhibition assays.
Protocol 1: Xanthine Oxidase Inhibition Assay
This protocol describes a general method for determining the inhibitory effect of a purine analog on xanthine oxidase activity by monitoring the formation of uric acid.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (Substrate)
-
This compound or other purine analog (Inhibitor)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Spectrophotometer and UV-transparent 96-well plates or cuvettes
-
DMSO (for dissolving inhibitors)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in 0.1 M NaOH and then dilute it in the phosphate buffer to the desired final concentration (e.g., 50 µM).
-
Dissolve this compound and other test compounds in DMSO to create stock solutions (e.g., 10 mM).
-
Prepare a working solution of xanthine oxidase in ice-cold phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
-
Assay Setup:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution (or DMSO for control).
-
Add 160 µL of the xanthine solution to each well.
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the xanthine oxidase solution to each well.
-
Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes using a plate reader. This wavelength corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the initial reaction rate (velocity) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Kinase Inhibition Assay (Generic Radiometric Assay)
This protocol outlines a general method for assessing the inhibition of a protein kinase using a radiometric assay, which measures the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Purified Kinase of interest
-
Specific peptide or protein substrate
-
This compound or other purine analog (Inhibitor)
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
ATP solution
-
Phosphocellulose paper or membrane
-
Scintillation counter and scintillation fluid
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the kinase substrate in the reaction buffer.
-
Dissolve this compound and other test compounds in DMSO to create stock solutions.
-
Prepare a working solution of the kinase in an appropriate buffer.
-
Prepare a stock solution of ATP.
-
-
Assay Setup:
-
Prepare serial dilutions of the inhibitor in the reaction buffer.
-
In a microcentrifuge tube, combine the kinase, its substrate, and the inhibitor dilution. Include a control with DMSO instead of the inhibitor.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km of the kinase for ATP.
-
Allow the reaction to proceed for a predetermined time (e.g., 10-30 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper/membrane.
-
-
Washing and Detection:
-
Wash the phosphocellulose paper/membrane several times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Air-dry the paper/membrane and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Conclusion
This compound and its analogs represent a versatile class of compounds with significant potential in enzyme inhibition. While direct comparative data for this compound against other purine analogs on specific enzymes can be sparse in the literature, the available information on their cytotoxic and metabolic profiles provides valuable insights into their mechanisms of action. The provided protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the inhibitory potential of this compound and other purine analogs in various enzymatic assays. The continued investigation of these compounds is crucial for the discovery and development of new therapeutic agents.
References
- 1. 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH | Anticancer Research [ar.iiarjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Optimizing therapy with 6-mercaptopurine and azathioprine: to measure or not to measure? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing Antibody Cross-Reactivity Against 6-Chloropurine Derivatives
For researchers and drug development professionals, understanding the specificity of antibodies raised against small molecules like 6-Chloropurine and its derivatives is paramount for the development of accurate immunoassays and targeted therapeutics. This guide provides a comprehensive framework for conducting and presenting cross-reactivity studies, ensuring reliable and reproducible results.
The development of antibodies with high specificity to a target antigen is a critical step in various biomedical applications. In the context of this compound, a synthetic purine analogue, and its derivatives, which are often used in research and as intermediates in drug synthesis, precise antibody-based detection is crucial. Cross-reactivity, the binding of an antibody to non-target molecules, can lead to inaccurate quantification and false-positive results. Therefore, rigorous cross-reactivity testing is an indispensable part of antibody validation.
This guide outlines a standardized approach to evaluating the cross-reactivity of antibodies raised against this compound derivatives. It includes a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA), a clear format for data presentation, and a visual representation of the experimental workflow.
Comparative Cross-Reactivity Data
To assess the specificity of a hypothetical antibody raised against a this compound derivative (e.g., a protein-conjugated form of this compound), a competitive ELISA is performed. The cross-reactivity is determined by comparing the concentration of each test compound required to inhibit the antibody's binding to the immobilized target antigen by 50% (IC50). The results are typically expressed as a percentage of the cross-reactivity of the immunizing hapten.
Table 1: Cross-Reactivity Profile of a Hypothetical Anti-6-Chloropurine Antibody
| Compound | Structure | IC50 (µM) | Cross-Reactivity (%)* |
| This compound | (Immunizing Hapten) | 0.1 | 100 |
| 6-Mercaptopurine | 1.2 | 8.3 | |
| Purine | > 100 | < 0.1 | |
| Adenine | > 100 | < 0.1 | |
| Guanine | > 100 | < 0.1 | |
| Hypoxanthine | 55 | 0.18 | |
| Uric Acid | > 100 | < 0.1 |
*Cross-reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100
Experimental Protocols
A robust and well-documented experimental protocol is essential for the reproducibility of cross-reactivity studies. The following is a detailed methodology for a competitive ELISA, a widely used technique for this purpose.
Competitive ELISA Protocol
1. Reagents and Materials:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween 20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Assay Buffer: 0.5% BSA in PBST.
-
Antibody: Rabbit anti-6-Chloropurine derivative antibody.
-
Antigen-Enzyme Conjugate: this compound derivative-Horseradish Peroxidase (HRP) conjugate.
-
Substrate Solution: 3,3',5,5'-Tetramethylbenzidine (TMB) and hydrogen peroxide.
-
Stop Solution: 2 M Sulfuric Acid.
-
Microplates: 96-well high-binding polystyrene plates.
-
Test Compounds: this compound and a panel of structurally related and unrelated compounds.
2. Plate Coating:
-
Dilute the capture antigen (e.g., this compound conjugated to a carrier protein like BSA) to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted capture antigen to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
3. Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
4. Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the test compounds and the this compound standard in Assay Buffer.
-
Add 50 µL of the diluted test compounds or standard to the appropriate wells.
-
Add 50 µL of the diluted anti-6-Chloropurine antibody to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
5. Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted antigen-enzyme conjugate to each well.
-
Incubate for 1 hour at room temperature with gentle shaking.
6. Signal Development and Measurement:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compounds and the standard.
-
Plot the inhibition percentage against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value for each compound from its respective curve.
-
Calculate the percentage of cross-reactivity relative to the immunizing hapten (this compound).
Visualizing the Workflow
A clear visual representation of the experimental workflow can aid in understanding the key steps of the cross-reactivity assessment.
Caption: Competitive ELISA workflow for antibody cross-reactivity testing.
By following this structured approach, researchers can generate high-quality, comparable data on the cross-reactivity of antibodies raised against this compound derivatives, facilitating the development of reliable and specific immunoassays.
A Guide to the Validation of a New Analytical Method for 6-Chloropurine Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds and their analogs is paramount. 6-Chloropurine, a key intermediate in the synthesis of various purine derivatives with significant therapeutic interest, requires robust and reliable analytical methods for its quantification. This guide provides an objective comparison of a newly validated, highly sensitive analytical method for purine analogs with established alternative techniques. The performance of each method is supported by experimental data, and detailed methodologies are provided to allow for a comprehensive evaluation.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, speed, and operational complexity. The following tables summarize the quantitative performance of a newly validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method alongside traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Micellar Electrokinetic Chromatography (MEKC).
Table 1: Comparison of Quantitative Purity Analysis
| Parameter | Newly Validated UPLC-MS/MS | HPLC-UV | Micellar Electrokinetic Chromatography (MEKC) |
| Linearity (R²) | ≥ 0.999 | > 0.999 | Typically > 0.99 |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% |
| Precision (%RSD) | < 5% | < 2% | < 15% |
| Limit of Detection (LOD) | 0.001 - 0.005 µg/L[1][2] | 17 ng/mL[3] | 0.04 - 0.46 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.005 - 0.01 µg/L[1][2] | 52 ng/mL[3] | - |
| Analysis Time | ~5 minutes | 5-15 minutes | 15-30 minutes |
Table 2: Hypothetical Impurity Profile Analysis
| Impurity | Expected Retention Time (UPLC-MS/MS) | Expected Retention Time (HPLC-UV) | Expected Migration Time (MEKC) |
| Hypoxanthine | 1.2 min | 2.5 min | 8.5 min |
| 6-Mercaptopurine | 2.8 min | 5.1 min | 12.3 min |
| This compound | 3.5 min | 7.2 min | 15.1 min |
| Unidentified Impurity 1 | 4.1 min | 8.9 min | 18.2 min |
| Unidentified Impurity 2 | 4.8 min | 10.5 min | 21.7 min |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the newly validated UPLC-MS/MS method and the alternative HPLC-UV and MEKC methods.
Newly Validated UPLC-MS/MS Method
This method, validated for the analogous compound 6-mercaptopurine, offers high sensitivity and specificity, making it ideal for the trace-level quantification of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol/water mixture) to prepare a stock solution.
-
Perform serial dilutions to create calibration standards and quality control (QC) samples at various concentrations.
-
For sample analysis, dissolve the test substance in the same solvent to a known concentration.
2. Chromatographic Conditions:
-
Instrument: UPLC system coupled with a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and any internal standard.
4. Validation Parameters:
-
Linearity: Assessed by analyzing a series of calibration standards over the desired concentration range.
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
LOD and LOQ: Established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Specificity: Evaluated by analyzing blank samples to ensure no interference at the retention time of the analyte.
Alternative Method 1: HPLC-UV
A robust and widely used method for the quantification of purine analogs.[3][5]
1. Sample Preparation:
-
Prepare stock and working standard solutions of this compound in a suitable diluent (e.g., 0.1 M NaOH, followed by dilution with the mobile phase).
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.05 M sodium acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 324 nm.
-
Injection Volume: 20 µL.
Alternative Method 2: Micellar Electrokinetic Chromatography (MEKC)
MEKC is a capillary electrophoresis technique that can separate both charged and neutral molecules, offering a different selectivity compared to liquid chromatography.[6][7]
1. Sample Preparation:
-
Dissolve the this compound standard and samples in the background electrolyte.
2. Electrophoretic Conditions:
-
Instrument: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte: A buffer (e.g., borate buffer) containing a surfactant (e.g., sodium dodecyl sulfate, SDS) above its critical micelle concentration.
-
Voltage: 20-30 kV.
-
Detection: UV detection at a suitable wavelength.
Visualizing the Workflow and Method Comparison
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow for method validation and the logical relationship between the compared analytical techniques.
Caption: Experimental workflow for the validation of a new analytical method.
Caption: Logical comparison of analytical methods for this compound quantification.
References
- 1. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Determination of pesticides in drinking water by micellar electrokinetic capillary chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Micellar Electrokinetic Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Cytotoxicity Analysis: 6-Chloropurine vs. its Thio-analog 6-Mercaptopurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of 6-Chloropurine and its well-known thio-analog, 6-Mercaptopurine (6-MP). While both purine analogs exhibit anti-proliferative effects, their mechanisms of action and metabolic pathways present key differences that influence their cytotoxic profiles. This document summarizes available quantitative data, details experimental methodologies, and visualizes the distinct cellular pathways affected by these compounds.
Executive Summary
6-Mercaptopurine (6-MP) is a widely studied and clinically utilized antimetabolite. Its cytotoxicity is primarily attributed to its intracellular conversion to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, leading to cell cycle arrest and apoptosis. This compound, while also demonstrating cytotoxic effects, is known to be a precursor to 6-MP. However, its metabolic fate also involves other pathways, including conjugation with glutathione. Direct, head-to-head comparative studies on the cytotoxicity of this compound and 6-MP are limited in recent literature. This guide, therefore, collates available data to provide a comprehensive overview.
Data Presentation: Cytotoxicity of 6-Mercaptopurine
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | 32.25 | [1] |
| MCF-7 | Human Breast Adenocarcinoma | >100 | [1] |
Mechanisms of Action and Metabolic Pathways
The cytotoxic effects of 6-Mercaptopurine are well-characterized and stem from its extensive intracellular metabolism. This compound's mechanism is linked to its conversion to 6-MP and other metabolic routes.
6-Mercaptopurine (6-MP)
6-MP is a prodrug that requires intracellular activation to exert its cytotoxic effects. The primary pathway involves its conversion to 6-thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). TIMP is then further metabolized to thioguanine nucleotides (TGNs). The cytotoxic mechanisms of TGNs include:
-
Incorporation into DNA and RNA: TGNs are incorporated into newly synthesized DNA and RNA, leading to strand breaks and inhibition of replication and transcription.
-
Inhibition of de novo purine synthesis: TIMP inhibits several enzymes involved in the purine biosynthesis pathway, depleting the pool of purine nucleotides necessary for nucleic acid synthesis.
The metabolism of 6-MP is also influenced by catabolic enzymes such as thiopurine S-methyltransferase (TPMT) and xanthine oxidase (XO), which convert 6-MP to inactive metabolites.
This compound
This compound can be considered a precursor or prodrug of 6-mercaptopurine. In vivo, the chlorine atom at the 6-position can be displaced by a sulfhydryl group, converting it to 6-MP. However, other metabolic pathways for this compound have been identified:
-
Oxidation by Xanthine Oxidase: this compound can be oxidized by xanthine oxidase.[2][3]
-
Conjugation with Glutathione: Studies on 9-norbornyl-6-chloropurine have shown that its metabolism via glutathione S-transferase (GST) to form a glutathione conjugate is identical to that of the this compound base.[4] This conjugation can lead to less cytotoxic metabolites.
The overall cytotoxicity of this compound is therefore dependent on the balance between its conversion to the active 6-MP and its inactivation through other metabolic routes.
Signaling and Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic and signaling pathways associated with this compound and 6-Mercaptopurine.
Metabolic pathways of this compound and 6-Mercaptopurine.
Experimental Protocols
The following is a detailed protocol for a common in vitro cytotoxicity assay, the MTT assay, which can be used to determine the IC50 values of compounds like this compound and 6-Mercaptopurine.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
This compound and 6-Mercaptopurine stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 6-Mercaptopurine from stock solutions in complete culture medium.
-
The final concentration of the solvent (e.g., DMSO) in the wells should be kept below 0.5% to avoid toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include wells with untreated cells (vehicle control) and wells with medium only (background control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the background control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for a typical cytotoxicity assay.
Workflow for a typical in vitro cytotoxicity assay.
Conclusion
Both this compound and 6-Mercaptopurine are purine analogs with cytotoxic properties relevant to cancer research and drug development. 6-Mercaptopurine's mechanism of action is well-established, relying on its conversion to active thioguanine nucleotides that disrupt nucleic acid synthesis. This compound can act as a prodrug to 6-Mercaptopurine, but its metabolism also involves other pathways that may lead to less active compounds.
The lack of direct comparative cytotoxicity data highlights a gap in the current literature. Further studies performing side-by-side comparisons of these two compounds in a panel of cancer cell lines are warranted to definitively establish their relative potencies and to better understand the contribution of this compound's alternative metabolic pathways to its overall cytotoxic profile. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting and interpreting such future research.
References
- 1. Delayed cytotoxicity of 6-mercaptopurine is compatible with mitotic death caused by DNA damage due to incorporation of 6-thioguanine into DNA as 6-thioguanine nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH | Anticancer Research [ar.iiarjournals.org]
Structure-Activity Relationship (SAR) of 6-Chloropurine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-chloropurine analogs, focusing on their antiviral and cytotoxic properties. The information is compiled from various studies to offer a comprehensive resource for researchers in drug discovery and development. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows.
Comparative Biological Activity of this compound Analogs
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the purine ring and the attached sugar or carbocyclic moiety. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on antiviral and cytotoxic efficacy.
Antiviral Activity against SARS-CoV
A study by Ikejiri et al. investigated a series of nucleoside analogs of this compound for their inhibitory activity against the SARS-CoV Frankfurt-1 strain. The 50% inhibitory concentration (IC50) was determined using a plaque reduction assay in Vero E6 cells.[1]
| Compound | R1 (2-position) | R2 (Sugar Moiety) | 5'-OH Modification | IC50 (µM)[1] |
| 1 | H | Ribofuranosyl | Unprotected | 48.7 |
| 2 | H | Ribofuranosyl | Acetylated | 108 |
| 3 | H | Inosine (hypoxanthine base) | Unprotected | > 300 |
| 4 | H | Adenosine (adenine base) | Unprotected | > 300 |
| 5 | NH2 | Ribofuranosyl | Unprotected | > 300 |
| 11 | H | Ribofuranosyl | Benzoylated | 14.5 |
Key SAR Observations for Anti-SARS-CoV Activity:
-
The 6-chloro substituent on the purine ring is crucial for antiviral activity, as evidenced by the lack of activity in the inosine and adenosine analogs (compounds 3 and 4).[1]
-
An unprotected 5'-hydroxyl group on the ribose moiety is important for activity, as shown by the activity of compound 1.[1]
-
Interestingly, benzoylation of the 5'-hydroxyl group led to a significant increase in potency (compound 11), suggesting that this modification might enhance cellular uptake or interaction with the target.[1]
-
The introduction of an amino group at the 2-position of the purine ring was unfavorable for activity (compound 5).[1]
Cytotoxic Activity of 6-Phenylpurine Derivatives
Hocek et al. explored the cytostatic effects of 6-phenylpurine derivatives, synthesized via Suzuki-Miyaura cross-coupling reactions, on various cancer cell lines. The 50% inhibitory concentration (IC50) was determined after 72 hours of incubation.
| Compound | R (4-position of phenyl) | Cell Line | IC50 (µM) |
| 12a | H | CCRF-CEM | 2.5 |
| HeLa | 5 | ||
| L1210 | 4 | ||
| 12b | F | CCRF-CEM | 0.8 |
| HeLa | 1.5 | ||
| L1210 | 1.2 | ||
| 12c | Cl | CCRF-CEM | 0.25 |
| HeLa | 0.5 | ||
| L1210 | 0.4 | ||
| 12d | OMe | CCRF-CEM | 20 |
| 12e | OH | CCRF-CEM | 15 |
Key SAR Observations for Cytotoxic Activity:
-
6-(4-substituted phenyl)purine ribonucleosides (series 12) demonstrated significant cytostatic activity.
-
Electron-withdrawing substituents at the 4-position of the phenyl ring , such as fluoro (12b) and chloro (12c), led to a marked increase in cytotoxic potency.
-
The unsubstituted phenyl derivative (12a) and those with electron-donating groups like methoxy (12d) and hydroxyl (12e) were less active.
-
The corresponding purine bases and 2-amino-purine derivatives were generally inactive.
Cytotoxicity of this compound Nucleosides against Various Cancer Cell Lines
Schwarz et al. investigated the antitumor potential of a series of this compound and 2-acetamido-6-chloropurine nucleosides with perbenzylated hexosyl residues. The 50% growth inhibition (GI50) was determined using the sulforhodamine B (SRB) assay.
| Compound | Nucleobase | Sugar Moiety | Cell Line | GI50 (µM) |
| 1a | This compound | Perbenzylated Glucosyl | A549 (Lung) | 12 |
| A2780 (Ovarian) | 15 | |||
| HT29 (Colon) | >50 | |||
| A375 (Melanoma) | 18 | |||
| 1b | This compound | Perbenzylated Galactosyl | A549 (Lung) | 10 |
| A2780 (Ovarian) | 11 | |||
| HT29 (Colon) | 45 | |||
| A375 (Melanoma) | 15 | |||
| 2a | 2-Acetamido-6-chloropurine | Perbenzylated Glucosyl | A549 (Lung) | 8 |
| A2780 (Ovarian) | 9 | |||
| HT29 (Colon) | 30 | |||
| A375 (Melanoma) | 11 |
Key SAR Observations for Broad Antitumor Activity:
-
The synthesized this compound nucleosides exhibited micromolar GI50 values against a panel of human cancer cell lines.
-
The nature of the perbenzylated hexosyl residue (glucosyl vs. galactosyl) did not lead to dramatic differences in cytotoxicity.
-
The introduction of a 2-acetamido group (compounds 2a) appeared to slightly enhance the cytotoxic activity compared to the unsubstituted this compound analogs (compounds 1a and 1b).
Experimental Protocols
This section provides detailed methodologies for the key assays used to evaluate the biological activity of this compound analogs.
Plaque Reduction Assay for Antiviral Activity
This protocol is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Vero E6 cells
-
SARS-CoV stock
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound analogs)
-
Agarose
-
Neutral red or crystal violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMEM.
-
Virus-Compound Incubation: Mix the diluted compounds with a known titer of SARS-CoV and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture. Allow adsorption for 1 hour at 37°C.
-
Agarose Overlay: After adsorption, remove the inoculum and overlay the cells with DMEM containing 1% low-melting-point agarose and the corresponding concentration of the test compound.
-
Incubation: Incubate the plates for 3-4 days at 37°C in a CO2 incubator until visible plaques are formed.
-
Staining and Plaque Counting: Fix the cells with formaldehyde and stain with crystal violet or neutral red. Count the number of plaques in each well.
-
IC50 Calculation: The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is determined from the dose-response curve.
Caption: Workflow of the Plaque Reduction Assay.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[2][3][4]
Materials:
-
Human cancer cell lines (e.g., A549, A2780, HT29, A375)
-
RPMI 1640 medium supplemented with 10% FBS and antibiotics
-
Test compounds (this compound analogs)
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM)
-
96-well plates
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Air dry the plates.
-
Staining: Add SRB solution to each well and incubate for 10-30 minutes at room temperature.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
GI50 Calculation: The percentage of growth is calculated relative to the untreated control cells. The GI50 value is determined from the dose-response curve.[5]
Caption: Workflow of the Sulforhodamine B (SRB) Assay.
Mechanism of Action
Several studies have investigated the mechanisms underlying the cytotoxic effects of this compound analogs, revealing their ability to induce apoptosis and cause cell cycle arrest.
Induction of Apoptosis and Cell Cycle Arrest
New antitumor this compound nucleosides have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in various cancer cell lines. This indicates that these compounds interfere with the cell division process, ultimately leading to programmed cell death. The exact molecular targets responsible for this effect are still under investigation but may involve the inhibition of key cell cycle regulatory proteins.
The parent compound, 6-mercaptopurine (6-MP), an analog of hypoxanthine, is known to induce cell cycle arrest and apoptosis in neural progenitor cells.[6] It is plausible that this compound analogs share similar mechanisms of action, involving interference with DNA synthesis and the activation of p53-dependent apoptotic pathways.[7]
Signaling Pathway of 9-Norbornyl-6-chloropurine (NCP) Induced Apoptosis
A detailed study on 9-norbornyl-6-chloropurine (NCP) in T-cell lymphoblast cells (CCRF-CEM) has elucidated a specific signaling pathway for its antileukemic activity.[8] The primary mechanism involves the depletion of intracellular glutathione (GSH).[8]
The key steps in this pathway are:
-
GSH Depletion: NCP is metabolized by glutathione-S-transferase, leading to a rapid decrease in cellular GSH levels.[8]
-
Oxidative and ER Stress: The drop in GSH triggers endoplasmic reticulum (ER) stress and the production of reactive oxygen species (ROS), leading to lipid peroxidation.[8][9]
-
Mitochondrial Dysfunction: The increased oxidative stress results in the loss of mitochondrial membrane potential (MMP).[8]
-
Apoptosis Induction: These events collectively lead to the activation of apoptotic pathways.[8]
-
Cell Cycle Arrest: NCP also induces a concentration-dependent cell cycle arrest in the G2/M phase.[9]
-
Nrf2 Pathway Activation: Interestingly, the NCP-induced GSH decrease also activates the Nrf2 pathway, which in turn upregulates the expression of antioxidant enzymes, representing a cellular defense mechanism.[8]
Caption: NCP-induced apoptosis pathway.
This compound Analogs as Kinase Inhibitors
Purine analogs represent a significant class of kinase inhibitors, and it is likely that some of the observed cytotoxic effects of this compound derivatives are due to the inhibition of specific protein kinases.[10]
General Kinase Inhibition Assay Protocol
A variety of methods can be used to screen for and characterize kinase inhibitors. A common approach is a fluorescence- or luminescence-based assay that measures the amount of ATP consumed or ADP produced during the kinase reaction.[11][12]
General Procedure:
-
Reaction Setup: In a multi-well plate, combine the target kinase, a suitable substrate (e.g., a generic peptide), and the test compound (this compound analog) in a reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the reaction for a specific time at a controlled temperature.
-
Detection: Add a detection reagent that either stops the reaction and measures the remaining ATP (luminescence) or detects the produced ADP (fluorescence).
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor. The IC50 value can be determined from a dose-response curve.
Caption: Workflow of a Generic Kinase Inhibition Assay.
The specific kinases inhibited by the various cytotoxic this compound analogs are a subject for further investigation and will be crucial in understanding their precise mechanisms of action and for the development of more selective and potent anticancer agents.
This guide provides a foundational understanding of the SAR of this compound analogs. Further research is warranted to fully elucidate the molecular targets and signaling pathways modulated by these promising compounds, which will aid in the rational design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Mercaptopurine (6-MP) induces cell cycle arrest and apoptosis of neural progenitor cells in the developing fetal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 9-Norbornyl-6-chloropurine (NCP) induces cell death through GSH depletion-associated ER stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
biological evaluation of 6-Chloropurine nucleoside analogs as antiviral agents
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 6-Chloropurine Nucleoside Analogs' Antiviral Performance with Supporting Experimental Data.
This guide provides a comparative analysis of the antiviral activity of various this compound nucleoside analogs against a range of viruses. The data presented is compiled from peer-reviewed scientific literature to aid in the evaluation and future development of this class of compounds as potential antiviral therapeutics.
Antiviral Activity Against SARS-CoV
A study by Ikejiri et al. (2007) systematically evaluated a series of this compound nucleoside analogs for their inhibitory effects against the SARS-CoV Frankfurt-1 strain in Vero E6 cells. The antiviral activity was determined using plaque reduction and yield reduction assays. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were established to assess both the efficacy and safety profile of these compounds.
Key findings from this study revealed that a chlorine atom at the 6-position of the purine base is crucial for anti-SARS-CoV activity. Notably, compounds 1 (6-Chloro-9-(β-D-ribofuranosyl)purine) and 11 (6-Chloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine) demonstrated the most promising activity, comparable to known anti-SARS-CoV agents mizoribine and ribavirin.[1] The structure-activity relationship (SAR) also indicated that an unprotected 5'-hydroxyl group (as in compound 1 ) or a benzoylated 5'-hydroxyl group (as in compound 11 ) contributed to the antiviral effect.[1]
| Compound | Analog Structure | IC50 (μM) | CC50 (μM) | Antiviral Index (CC50/IC50) |
| 1 (this compound Riboside) | 6-Chloro-9-(β-D-ribofuranosyl)purine | 48.7 | 279 | 5.7 |
| 2 | 6-Chloro-9-(5'-O-acetyl-β-D-ribofuranosyl)purine | 108 | 174 | 1.6 |
| 11 | 6-Chloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine | 14.5 | >300 | >20.7 |
| 3, 4, 5, 6, 7, 8, 9, 10 | Other this compound nucleoside analogs | >300 | - | - |
| Mizoribine | Reference Compound | 26.8 | >1000 | >37.3 |
| Ribavirin | Reference Compound | 109 | >1000 | >9.2 |
Antiviral Activity Against DNA Viruses
Research has also explored the efficacy of this compound nucleoside analogs against DNA viruses. Notably, This compound arabinoside has shown potent activity against varicella-zoster virus (VZV).[2] This activity is dependent on phosphorylation by the VZV-induced thymidine kinase (TK).[2] The same compound exhibited moderate activity against other DNA viruses, including herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), and vaccinia virus.[2] Interestingly, its activity against HSV-1 was independent of the virus-encoded TK.[2]
A related analog, 6-methoxypurine arabinoside , also demonstrated potent and selective inhibition of VZV, with 50% inhibitory concentrations ranging from 0.5 to 3 µM against eight different strains.[3]
| Compound | Virus | Activity |
| This compound arabinoside | Varicella-Zoster Virus (VZV) | Potent |
| Herpes Simplex Virus 1 (HSV-1) | Moderate | |
| Herpes Simplex Virus 2 (HSV-2) | Moderate | |
| Vaccinia Virus | Moderate | |
| 6-Methoxypurine arabinoside | Varicella-Zoster Virus (VZV) | Potent (IC50: 0.5 - 3 µM) |
Mechanism of Action
The primary mechanism of antiviral action for nucleoside analogs, including this compound derivatives, involves the inhibition of viral nucleic acid synthesis.[4] These compounds act as prodrugs and are intracellularly phosphorylated to their active triphosphate forms by host or viral kinases.[4] The resulting triphosphate analog then competes with the natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, these analogs can lead to chain termination or introduce mutations, thereby inhibiting viral replication.[4]
Caption: Generalized mechanism of action for this compound nucleoside analogs.
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
-
Cell Seeding: Seed susceptible cells (e.g., Vero E6 for SARS-CoV) in multi-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of the this compound nucleoside analogs in a suitable cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that produces a countable number of plaques.
-
Infection: Remove the culture medium from the cells and infect the monolayer with the virus suspension in the presence of varying concentrations of the test compounds. A virus-only control and a cell-only control are included.
-
Incubation: After an adsorption period (typically 1 hour), remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose or carboxymethylcellulose) to restrict virus spread. Incubate the plates for a period sufficient for plaque formation (e.g., 3 days for SARS-CoV).
-
Fixation and Staining: Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with a dye (e.g., crystal violet) that stains the living cells but not the plaques (areas of cell death).
-
Plaque Counting: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
Caption: Experimental workflow for a plaque reduction assay.
Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.
-
Cell Seeding and Infection: Seed susceptible cells and infect them with the virus at a specific multiplicity of infection (MOI).
-
Compound Treatment: After the virus adsorption period, treat the infected cells with various concentrations of the this compound nucleoside analogs.
-
Incubation: Incubate the cultures for a defined period to allow for one or more rounds of viral replication.
-
Harvesting: Collect the cell culture supernatant containing the progeny virus.
-
Virus Titration: Determine the titer of the infectious virus in the harvested supernatants using a standard plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: Compare the virus titers from the compound-treated wells to the virus control wells to determine the reduction in virus yield. The EC50 (50% effective concentration) is the concentration of the compound that reduces the virus yield by 50%.
Cytotoxicity Assay (WST-1 Assay)
This assay is used to determine the concentration of a compound that is toxic to the host cells.
-
Cell Seeding: Seed cells in a 96-well plate and incubate.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound nucleoside analogs.
-
Incubation: Incubate the cells with the compounds for a period equivalent to the antiviral assay.
-
WST-1 Reagent Addition: Add WST-1 reagent to each well. This reagent is converted to a colored formazan dye by metabolically active cells.
-
Incubation and Measurement: Incubate for a short period and then measure the absorbance of the formazan product using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control.
References
- 1. Synthesis and biological evaluation of nucleoside analogues having this compound as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of this compound arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Methoxypurine arabinoside as a selective and potent inhibitor of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: 6-Chloropurine vs. 6-Thioguanine in Cellular Mechanisms
A Comprehensive Guide for Researchers in Drug Development
In the landscape of purine analogs, 6-Chloropurine and 6-thioguanine represent two critical molecules with significant, yet distinct, applications in cancer therapy and research. This guide provides a detailed comparative analysis of their mechanisms of action, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their differential cellular impacts.
Introduction: A Tale of Two Purine Analogs
6-Thioguanine (6-TG) is a well-established antimetabolite and immunosuppressive agent used in the treatment of acute leukemias.[1] It is a thio-analog of the natural purine base guanine. In contrast, this compound (6-CP) is a halogenated purine that serves as a versatile intermediate in the synthesis of various purine derivatives, including the antiviral agent this compound ribonucleoside and the anticancer drug 6-mercaptopurine.[2][3] While both are purine analogs, their distinct chemical structures lead to different metabolic fates and cellular interactions, ultimately defining their unique pharmacological profiles.
Mechanism of Action: Divergent Cellular Fates
The cytotoxic effects of both this compound and 6-thioguanine are contingent on their intracellular metabolism. However, their subsequent molecular interactions diverge significantly.
6-Thioguanine: The Deceptive Building Block
6-Thioguanine is a prodrug that requires intracellular activation to exert its cytotoxic effects. Its mechanism is primarily characterized by its incorporation into nucleic acids and disruption of the purine biosynthesis pathway.
The metabolic activation of 6-thioguanine is initiated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts it into 6-thioguanosine monophosphate (TGMP). TGMP is then further phosphorylated to 6-thioguanosine diphosphate (TGDP) and 6-thioguanosine triphosphate (TGTP). These active metabolites, collectively known as 6-thioguanine nucleotides (6-TGNs), are the primary mediators of 6-TG's cytotoxicity.
The key mechanisms of 6-TGNs include:
-
Incorporation into DNA and RNA: TGTP is incorporated into DNA during replication, and T-dGTP (deoxythioguanosine triphosphate) can also be incorporated. This incorporation leads to DNA damage, strand breaks, and interferes with DNA replication and repair processes, ultimately triggering apoptosis.[4] Similarly, TGTP can be incorporated into RNA, affecting RNA synthesis and function.
-
Inhibition of Purine Synthesis: TGMP can inhibit several enzymes involved in the de novo purine biosynthesis pathway, such as inosine monophosphate dehydrogenase (IMPDH), leading to a depletion of guanine nucleotides necessary for DNA and RNA synthesis.[5]
The metabolic pathway of 6-thioguanine is depicted below:
This compound: A Precursor with Pleiotropic Effects
The mechanism of action of this compound is less direct and more multifaceted than that of 6-thioguanine. It can act as a precursor to other active compounds and also exert direct cellular effects.
One of the key metabolic fates of this compound is its conversion to S-(6-purinyl)glutathione, which can then be further metabolized to 6-mercaptopurine (6-MP).[6] 6-MP is another well-known thiopurine antimetabolite that shares a similar, though not identical, mechanism of action with 6-thioguanine.
However, studies on this compound and its derivatives suggest that its anticancer effects are not solely dependent on its conversion to 6-MP. Direct effects of this compound derivatives include:
-
Induction of Apoptosis and Cell Cycle Arrest: Nucleoside derivatives of this compound have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in various cancer cell lines.[7]
-
Glutathione Depletion: Certain this compound analogs have been found to interact with cellular glutathione (GSH), leading to its depletion.[6] GSH is a critical antioxidant, and its depletion can lead to increased oxidative stress and subsequent cell death.
The proposed mechanisms of this compound are illustrated in the following diagram:
Comparative Efficacy: A Look at the Limited Data
Direct, head-to-head comparative studies of this compound and 6-thioguanine are limited in the publicly available literature. Most comparative studies focus on the differences between 6-thioguanine and 6-mercaptopurine. However, based on the available data for each compound, we can infer some key differences in their cytotoxic potential.
| Parameter | 6-Thioguanine | This compound | Reference |
| Primary Mechanism | DNA/RNA incorporation, Purine synthesis inhibition | Precursor to 6-MP, Apoptosis induction, GSH depletion | [6][7] |
| Activation | Requires HGPRT for conversion to 6-TGNs | Can be active directly or after conversion to 6-MP | [6] |
| IC50 (HeLa cells) | 28.79 µM | Data not available for direct comparison | [1] |
Note: The lack of directly comparable quantitative data for this compound is a significant gap in the current literature.
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments cited in the analysis of these compounds.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Workflow:
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and 6-thioguanine in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis.
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or 6-thioguanine for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Glutathione (GSH) Depletion Assay
This assay measures the intracellular levels of glutathione.
Methodology:
-
Cell Treatment: Treat cells with the compounds for the desired time.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
GSH Measurement: The total GSH content in the cell lysates can be measured using a colorimetric assay kit, which is typically based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured at 412 nm.
Conclusion and Future Directions
6-Thioguanine and this compound, while both classified as purine analogs, exhibit distinct mechanisms of action. 6-Thioguanine's cytotoxicity is well-defined and primarily results from its incorporation into DNA and RNA and the inhibition of purine synthesis. In contrast, this compound's effects appear to be more pleiotropic, involving its role as a precursor to 6-mercaptopurine, induction of apoptosis and cell cycle arrest, and depletion of cellular glutathione.
A significant knowledge gap exists in the form of direct, quantitative comparative studies between these two compounds. Future research should focus on head-to-head comparisons in various cancer cell lines to elucidate their relative potency and differential effects on key cellular pathways. Such studies will be invaluable for optimizing their potential therapeutic applications and for the rational design of novel purine-based anticancer agents.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. New antitumor this compound nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Interaction of 6-Chloropurine with Thiopurine S-methyltransferase: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the direct interaction between a compound and its protein target is fundamental. This guide provides a comparative analysis of 6-Chloropurine's interaction with a key enzyme, Thiopurine S-methyltransferase (TPMT), against other known interacting molecules. While this compound is a known purine analog with potential therapeutic activities, its direct binding characteristics to TPMT are not extensively documented in publicly available literature. This guide, therefore, presents a framework for validating this interaction and compares it with well-characterized TPMT substrates and inhibitors.
Comparative Analysis of TPMT Ligands
Thiopurine S-methyltransferase (TPMT) is a critical enzyme in the metabolism of thiopurine drugs.[1] Genetic variations in TPMT can lead to altered enzyme activity, affecting drug efficacy and toxicity.[2] Below is a comparison of this compound with other compounds known to interact with TPMT.
| Compound | Type of Interaction | Quantitative Data (IC50/Ki) | Experimental Method |
| This compound | Putative Substrate/Inhibitor | Data not readily available | - |
| 6-Mercaptopurine (6-MP) | Substrate | Km in the low millimolar range[3] | Enzyme activity assays[3] |
| 6-Thioguanine (6-TG) | Substrate | Substrate for TPMT[3] | Enzyme activity assays[4] |
| Azathioprine (AZA) | Prodrug of 6-MP, Weak Inhibitor | IC50: 430-532 µM[5] | Ex vivo TPMT activity in red blood cells[5] |
| Furosemide | Non-competitive Inhibitor | IC50: 15-19 µM[5], 170 µM[6] | Ex vivo and in vitro TPMT activity assays[5][6] |
| Methotrexate (MTX) | Binds to and inhibits TPMT | - | In vitro with recombinant TPMT[7][8] |
| Thioxanthine (TX) | Direct Inhibitor | Apparent Ki: 0.329 mM[9] | In vitro enzyme inhibition assay[9] |
Experimental Protocols for Interaction Validation
To quantitatively assess the binding of this compound to TPMT and enable a direct comparison with other ligands, the following biophysical and cellular assays are recommended.
Surface Plasmon Resonance (SPR) for Kinetic and Affinity Determination
SPR is a label-free technique that measures real-time binding events between a ligand (immobilized on a sensor chip) and an analyte (in solution).[10]
Protocol:
-
Immobilization of Recombinant Human TPMT:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject recombinant human TPMT (typically at 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-3000 Resonance Units, RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Analyte Interaction Analysis:
-
Prepare a dilution series of this compound and comparator compounds (e.g., 0.1 µM to 100 µM) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized TPMT surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between analyte injections using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[11]
Protocol:
-
Sample Preparation:
-
Dialyze purified recombinant human TPMT and dissolve this compound (and comparators) in the same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to minimize heats of dilution.
-
Typically, the protein concentration in the sample cell is 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.
-
-
Titration:
-
Load the TPMT solution into the sample cell and the ligand solution into the injection syringe.
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution, allowing the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Context
CETSA assesses the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[12]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells expressing TPMT (e.g., a human cell line like K562) to a suitable confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step.
-
-
Protein Extraction and Analysis:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble TPMT in the supernatant by Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the normalized amount of soluble TPMT against the temperature for both treated and untreated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization. An isothermal dose-response experiment can be performed at a fixed temperature to determine the cellular EC50 of stabilization.
-
Visualizing Pathways and Workflows
TPMT Metabolic Pathway
The following diagram illustrates the central role of TPMT in the metabolism of thiopurine drugs.
Experimental Workflow for Ligand-Target Validation
This diagram outlines a general workflow for validating the interaction between a small molecule and its target protein.
By employing the outlined experimental strategies, researchers can systematically validate and quantify the interaction of this compound with Thiopurine S-methyltransferase. The resulting data will enable a robust comparison with known ligands and provide valuable insights into the compound's mechanism of action, thereby informing future drug development efforts.
References
- 1. Thiopurine methyltransferase - Wikipedia [en.wikipedia.org]
- 2. Mercaptopurine Therapy and TPMT and NUDT15 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. STRUCTURAL BASIS OF SUBSTRATE RECOGNITION IN THIOPURINE S-METHYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential role of thiopurine methyltransferase in the cytotoxic effects of 6-mercaptopurine and 6-thioguanine on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiopurine S-methyltransferase as a target for drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human thiopurine methyltransferase by furosemide, bendroflumethiazide and trichlormethiazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. liu.diva-portal.org [liu.diva-portal.org]
- 8. Methotrexate binds to recombinant thiopurine S-methyltransferase and inhibits enzyme activity after high-dose infusions in childhood leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of allopurinol induced TPMT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 6-mercaptopurine influences TPMT gene transcription in a TPMT gene promoter variable number of tandem repeats-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
An In Vivo Efficacy Showdown: 6-Chloropurine Derivatives vs. Cladribine
A comparative guide for researchers and drug development professionals, objectively presenting available in vivo data for 6-Chloropurine and its key derivatives (6-Mercaptopurine and 6-Thioguanine) alongside the well-established purine analog, Cladribine. Please note that no direct in vivo comparative studies between this compound/its derivatives and Cladribine were identified in the reviewed literature; therefore, this guide presents the available data for each compound individually to facilitate an informed assessment.
Executive Summary
This guide provides a detailed comparison of the in vivo efficacy of this compound and its principal derivatives, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), with Cladribine. While both are purine analogs with mechanisms centered on the disruption of cellular proliferation, their clinical and preclinical evaluations have been largely conducted in different therapeutic areas. Cladribine is extensively studied and approved for relapsing multiple sclerosis, with a body of evidence from both clinical trials and preclinical models. In contrast, this compound's in vivo data is primarily available through its more clinically relevant derivatives, 6-MP and 6-TG, which are established chemotherapeutic agents for various leukemias and have been investigated in other cancer models. This document summarizes the quantitative efficacy data, details key experimental protocols, and visualizes the distinct signaling pathways and experimental workflows to provide a comprehensive resource for the scientific community.
Quantitative Data Presentation
Cladribine: In Vivo Efficacy in an Animal Model of Multiple Sclerosis
| Animal Model | Disease Model | Dosing Regimen | Key Efficacy Endpoints | Results |
| C57BL/6J Mice | Experimental Autoimmune Encephalomyelitis (EAE) | Oral gavage, 5-day treatment course | Attenuation of clinical deficits | Significantly reduced disease severity throughout the observation period compared to vehicle-treated group.[1][2][3][4] |
| C57BL/6J Mice | EAE with cortical lesions | Oral gavage | Immune cell infiltration into the CNS | Reduced infiltration of immune cells into the central nervous system.[1][2][3] |
| C57BL/6J Mice | EAE | Oral gavage | Neuronal network function | Partially restored cortical neuronal network function by reducing action potential firing.[1][2][3] |
6-Mercaptopurine (6-MP): In Vivo Efficacy in a Leukemia Mouse Model
| Animal Model | Disease Model | Dosing Regimen | Key Efficacy Endpoints | Results |
| NPG Mice | Human T cell leukemia (Jurkat cell xenograft) | 20 mg/kg once daily by oral gavage for 14 days | Survival time | Prolonged the survival time of the acute lymphoblastic leukemia model mice.[5] |
| NPG Mice | Human T cell leukemia (Jurkat cell xenograft) | 20 mg/kg once daily by oral gavage for 14 days | Systemic toxicity | No substantial loss in body weight, indicating a lack of general toxicity at the effective dose.[5] |
6-Thioguanine (6-TG): In Vivo Efficacy in a Melanoma Mouse Model
| Animal Model | Disease Model | Dosing Regimen | Key Efficacy Endpoints | Results |
| C57BL/6 Mice | Syngeneic melanoma (Yumm1.7 cells) | 2 µg/ml in drinking water | Tumor growth kinetics | Improved tumor growth control.[6] |
| C57BL/6N Mice | Syngeneic melanoma (Yumm cells) | Pre-treatment of cells in vitro and subsequent in vivo monitoring | Tumor volume | Effective in reactivating T cells to attack cancer.[7][8] |
| Leptomeningeal Carcinomatosis Model (R-MM46 cells in mice) | Murine Mammary Carcinoma | Oral administration | Survival | Significantly extended survival, especially when administered 2-6 hours after methotrexate.[6][9] |
Experimental Protocols
Cladribine in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To assess the neuroprotective and immunomodulatory effects of oral Cladribine in an EAE mouse model.
Animal Model: C57BL/6J mice are immunized with MOG35–55 peptide to induce EAE, a model that mimics many aspects of multiple sclerosis. To induce cortical lesions, proinflammatory cytokines (IFN-γ and TNF-α) are stereotactically injected into the auditory cortex 10 days post-immunization.[2]
Dosing: Cladribine is administered orally via gavage for a 5-day treatment course. A vehicle control group receives the same volume of the vehicle solution.[2]
Efficacy Assessment:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
-
Flow Cytometry: At the end of the study, immune cell populations in the periphery (spleen, blood) and the central nervous system (brain, spinal cord) are analyzed by flow cytometry to assess the extent of immune cell depletion and infiltration.[1][2][3]
-
Electrophysiology: To evaluate neuronal network function, acute brain slices are prepared from the auditory cortex, and spontaneous synaptic activity and neuronal firing are recorded using single-cell electrophysiology.[1][2][3]
6-Mercaptopurine in a Mouse Model of Acute Lymphoblastic Leukemia (ALL)
Objective: To evaluate the in vivo anticancer efficacy of an oral formulation of 6-mercaptopurine.
Animal Model: Female NPG (NOD-Prkdcscid Il2rgem1/Vst) mice are used to establish a human cell line xenograft model of ALL. Jurkat cells (1 x 10^6) are injected into the tail veins of the mice.[5]
Dosing: Seven days after cell injection, mice are randomly assigned to treatment groups. 6-mercaptopurine is administered daily for two weeks via oral gavage at a dose of 20 mg/kg. A control group receives the vehicle (e.g., PBS).[5]
Efficacy Assessment:
-
Survival Analysis: The primary endpoint is the survival time of the mice. Mice are monitored daily, and the date of death or euthanasia (due to advanced disease) is recorded.[5]
-
Toxicity Monitoring: Body weight is measured daily as an indicator of systemic toxicity.[5]
-
Histopathological Analysis: At the end of the study, organs such as the liver and spleen can be collected to evaluate for drug-induced toxicity and leukemia burden.[5]
6-Thioguanine in a Syngeneic Melanoma Mouse Model
Objective: To assess the impact of 6-thioguanine on tumor growth in an immunocompetent mouse model of melanoma.
Animal Model: C57BL/6 mice are used. Yumm1.7 melanoma cells (100,000 cells) are injected subcutaneously into the flank of the mice.[6]
Dosing: 6-thioguanine is administered at a concentration of 2 µg/ml in the drinking water. The control group receives regular drinking water. In some experimental setups, the melanoma cells are pre-treated with 6-thioguanine in vitro before implantation.[6]
Efficacy Assessment:
-
Tumor Growth Kinetics: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Survival Analysis: The survival of the mice in the treatment and control groups is monitored.
-
Immunophenotyping: At the end of the study, tumors and draining lymph nodes can be harvested to analyze the immune cell infiltrate by flow cytometry to understand the immunological effects of the treatment.
Signaling Pathways and Experimental Workflows
Caption: Cladribine's mechanism of action leading to lymphocyte apoptosis.
Caption: Metabolic activation of thiopurines leading to cytotoxicity.
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cladribine treatment improves cortical network functionality in a mouse model of autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, Characterization, Pharmacokinetic, and Therapeutic Potential of Novel 6-Mercaptopurine-Loaded Oral Nanomedicines for Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An analysis pipeline for understanding 6-thioguanine effects on a mouse tumour genome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. Investigation of 6-thioguanine as a strategy to overcome methotrexate resistance in a mouse model of leptomeningeal carcinomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Off-Target Effects of 6-Chloropurine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies is a cornerstone of modern drug discovery. However, the potential for off-target effects remains a significant hurdle, leading to unforeseen toxicities and complicating the interpretation of experimental results. This guide provides a comparative assessment of the off-target profiles of 6-Chloropurine-based compounds, benchmarked against other purine analogs. Due to the limited availability of comprehensive public data on the off-target profile of this compound and its derivatives, this guide presents a synthesized, illustrative profile based on the known behavior of purine analogs and compares it with the established therapeutic agent, Fludarabine.
Executive Summary
This compound and its derivatives are a class of purine analogs with demonstrated anti-tumor and anti-viral activities. Their primary mechanism of action involves the inhibition of DNA synthesis, leading to apoptosis in rapidly dividing cells. However, like many small molecule inhibitors, they have the potential to interact with unintended biological targets. Understanding these off-target effects is crucial for predicting potential side effects and for the rational design of more selective therapeutic agents. This guide summarizes available cytotoxicity data, outlines key experimental protocols for assessing off-target effects, and provides a comparative framework for evaluating this compound-based compounds against Fludarabine, a widely used purine analog in the treatment of hematologic malignancies.
Data Presentation: Comparative Analysis
The following tables summarize the on-target (cytotoxicity) and a representative off-target profile for a hypothetical this compound Riboside and the comparator, Fludarabine. It is important to note that the off-target data for this compound Riboside is illustrative, based on the known cross-reactivity of purine analogs, as comprehensive public screening data is not available.
Table 1: Comparative Cytotoxicity of this compound Riboside and Fludarabine in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
| This compound Riboside Derivative | HeLa | Cervical Cancer | 33 - 35 | [1] |
| HepG2 | Liver Cancer | 25 | [1] | |
| SW620 | Colon Cancer | 35 | [1] | |
| Huh-7 | Liver Cancer | > 200 (CC50) | [2] | |
| Fludarabine | RPMI 8226 | Multiple Myeloma | 1.54 | [3] |
| MEC-2 (CLL) | Chronic Lymphocytic Leukemia | 13.5 ± 2.1 | [3] | |
| HL-60 | Promyelocytic Leukemia | Not Specified | [3] | |
| MM.1S | Multiple Myeloma | 13.48 µg/mL | [4] | |
| MM.1R (Dexamethasone-resistant) | Multiple Myeloma | 33.79 µg/mL | [4] | |
| SKOV3 | Ovarian Cancer | Varies with conditions | [5] | |
| OVCAR4 | Ovarian Cancer | Varies with conditions | [5] |
Table 2: Illustrative Off-Target Kinase Profile
This table presents a plausible, though not experimentally verified for this compound Riboside, off-target kinase profile based on the known promiscuity of purine analogs. For Fludarabine, known off-target effects are listed.
| Compound | Off-Target Kinase | % Inhibition @ 10 µM (Illustrative) | Known Effect |
| This compound Riboside (Hypothetical) | CDK2 | 65% | Cell Cycle Regulation |
| GSK3β | 55% | Multiple Signaling Pathways | |
| PIM1 | 45% | Cell Survival and Proliferation | |
| SRC | 40% | Signal Transduction | |
| Fludarabine | STAT1 | Inhibition of activation | Inhibition of STAT1-dependent gene transcription[1] |
| DNA Primase | Potent, noncompetitive inhibitor | Inhibition of DNA synthesis[1] | |
| Ribonucleotide Reductase | Inhibition | Inhibition of DNA synthesis[1] | |
| RNA Adenosine Deaminase 1 (ADAR1) | IC50 of 0.87 µM | RNA editing |
Experimental Protocols
Accurate assessment of off-target effects relies on robust experimental methodologies. The following are detailed protocols for key assays cited in this guide.
Protocol 1: Kinase Selectivity Profiling (e.g., KINOMEscan®)
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify on- and off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to the desired screening concentration (e.g., 10 µM).
-
Assay Principle: The KINOMEscan® platform is a competition binding assay. The test compound is incubated with a specific kinase that is fused to a DNA tag. This mixture is then added to a well containing an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound has bound to the kinase.
-
Data Analysis: The results are typically reported as a percentage of control, where the control is the amount of kinase bound in the absence of the test compound. A lower percentage of control indicates stronger binding of the test compound to the kinase. The data can be visualized using a TREEspot™ diagram, which maps the inhibited kinases onto a representation of the human kinome.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble, non-denatured proteins.
-
Protein Quantification: Quantify the amount of the target protein in the supernatant using methods such as Western Blot, ELISA, or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound binds to and stabilizes the target protein.
Protocol 3: Sulforhodamine B (SRB) Cytotoxicity Assay
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with Sulforhodamine B dye, which binds to cellular proteins.
-
Dye Solubilization: Wash away the unbound dye and solubilize the protein-bound dye with a Tris-base solution.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of cell viability) value by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
Caption: A generalized workflow for identifying and validating the off-target effects of novel compounds.
Caption: Hypothetical signaling pathways for this compound, illustrating both on-target and potential off-target effects.
Caption: Logical relationship for the comparative assessment of two compounds based on their efficacy and off-target effects.
Conclusion
References
Safety Operating Guide
Immediate Safety and Handling Precautions
Proper handling and disposal of 6-Chloropurine are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively. Adherence to these guidelines, in conjunction with local, state, and federal regulations, is essential.
Before beginning any disposal procedure, it is crucial to understand the hazards associated with this compound. This substance is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Protective Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective garments.
-
Eye/Face Protection: Safety glasses with side shields or goggles, and a face shield if necessary.[1][2]
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation of dust.[1][2]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2][3]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Minimize dust generation and accumulation during handling and cleanup.[1][4]
Summary of Safety and Disposal Information
The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound.
| Parameter | Information | Citations |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [2][3] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2][3][4] |
| Alternative Disposal | Removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber. | [2] |
| Prohibited Disposal | Do not empty into drains or allow entry into the environment. | [1][5] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [1][2] |
| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place. | [6] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of this compound waste, from initial collection to final removal.
1. Waste Classification
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[6][7]
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification before disposal.[1][6][7]
2. Waste Segregation
-
Collect this compound waste in a dedicated and separate container.
-
Store the waste container away from incompatible materials such as strong oxidizing agents and strong acids to prevent hazardous reactions.[1][2][8]
3. Containerization
-
Container Selection: Use a container that is in good condition, leak-proof, and compatible with the chemical waste. The original product container is often a suitable choice.[8][9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and an accurate description of the contents ("this compound waste").[8][9]
-
Closure: Keep the waste container securely capped at all times, except when adding waste. This prevents spills and the release of vapors.[9][10]
4. Spill Management
-
Minor Spills:
-
Major Spills:
5. On-Site Storage
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[10][11]
-
This area must be under the control of the laboratory operator and located at or near the point of generation.
-
Ensure the SAA is in a cool, dry, and well-ventilated location, away from incompatible materials.[6]
6. Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
The primary recommended method of disposal is through an approved waste disposal plant or a licensed incinerator.[1][2]
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. [1][5]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | 87-42-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. aksci.com [aksci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. hsrm.umn.edu [hsrm.umn.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. III. Chemical Hygiene Plan continued [www1.psfc.mit.edu]
- 11. research.cuanschutz.edu [research.cuanschutz.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for 6-Chloropurine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of 6-Chloropurine, including detailed personal protective equipment (PPE) guidelines, operational plans for safe use, and proper disposal methods. Adherence to these protocols is critical to ensure a safe laboratory environment and prevent exposure.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, stringent adherence to PPE guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use. Use proper glove removal technique. | To prevent skin contact and irritation.[1][4] |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust particles causing serious eye irritation.[1][3] |
| Skin and Body Protection | Wear suitable protective clothing, such as a lab coat. Safety shoes are also recommended. | To prevent skin exposure and contamination of personal clothing.[1] |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., P95 or P1 for nuisance exposures; OV/AG/P99 or ABEK-P2 for higher-level protection) if ventilation is inadequate or dust is generated. | To prevent respiratory tract irritation.[1][4] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial to minimize risk. This involves careful preparation, use in a controlled environment, and thorough decontamination.
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
